H-Tyr(3-I)-OH-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H10INO3 |
|---|---|
Molecular Weight |
313.04 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i1+1,2+1,3+1,5+1,6+1,8+1 |
InChI Key |
UQTZMGFTRHFAAM-DXQQUZLMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of H-Tyr(3-I)-OH-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tyr(3-I)-OH-13C6 is the 13C isotopically labeled form of 3-iodo-L-tyrosine (H-Tyr(3-I)-OH). While the 13C labeling makes it a valuable tool for metabolic studies and as an internal standard in mass spectrometry-based analyses, its fundamental mechanism of action is conferred by the unlabeled 3-iodo-L-tyrosine moiety. This guide details the core mechanism of action of H-Tyr(3-I)-OH, focusing on its role as a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.
It is important to note that the biological effects described herein are attributed to H-Tyr(3-I)-OH. The 13C6 labeled version is expected to exhibit identical biological activity, with the key difference being its utility in tracer studies.
Core Mechanism of Action: Inhibition of Tyrosine Hydroxylase
The primary and most well-documented mechanism of action of H-Tyr(3-I)-OH is the potent and effective inhibition of tyrosine hydroxylase (EC 1.14.16.2).[1][2][3] Tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the biosynthesis of the catecholamine neurotransmitters: dopamine (B1211576), norepinephrine, and epinephrine.[4]
By inhibiting this crucial enzyme, H-Tyr(3-I)-OH effectively reduces the production of L-DOPA and, consequently, the downstream synthesis of catecholamines. This inhibitory action has significant implications for neurochemical research and has been explored in the context of conditions involving catecholamine dysregulation. For instance, at high concentrations, 3-iodo-L-tyrosine has been shown to induce Parkinson-like features in experimental models due to its ability to inhibit dopamine biosynthesis.[4]
In addition to its role as an enzyme inhibitor, H-Tyr(3-I)-OH is also recognized as an intermediate in the production of thyroid hormones and as a human and mouse metabolite.[1][3][5]
Quantitative Inhibition Data
The inhibitory potency of H-Tyr(3-I)-OH on tyrosine hydroxylase has been quantified, demonstrating its efficacy in reducing enzymatic activity.
| Compound | Concentration | % Inhibition of Tyrosine Hydroxylase Activity |
| H-Tyr(3-I)-OH | 100 µM | 100% |
| H-Tyr(3-I)-OH | 10 µM | 60-70% |
Data sourced from MedChemExpress.[3]
Signaling Pathway: Catecholamine Biosynthesis
The following diagram illustrates the catecholamine biosynthesis pathway and highlights the inhibitory action of H-Tyr(3-I)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The assay of tyrosine hydroxylase (Chapter 3) - Imaging Dopamine [cambridge.org]
- 4. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of H-Tyr(3-I)-OH-¹³C₆ in Elucidating Thyroid Hormone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of H-Tyr(3-I)-OH-¹³C₆, a stable isotope-labeled version of 3-monoiodotyrosine (MIT), in the study of thyroid hormone synthesis. This document details its utility as a tracer and internal standard in quantitative mass spectrometry-based assays, offers comprehensive experimental protocols, and presents key quantitative data to facilitate its integration into research and drug development workflows.
Introduction: The Significance of 3-Iodotyrosine and its Labeled Analog
Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are critical for regulating metabolism, growth, and development. Their synthesis is a complex process occurring in the thyroid gland, initiated by the iodination of tyrosine residues on the thyroglobulin protein. 3-monoiodotyrosine (MIT), or H-Tyr(3-I)-OH, is a key intermediate in this pathway.[1] The stable isotope-labeled analog, H-Tyr(3-I)-OH-¹³C₆, incorporates six carbon-13 atoms in the tyrosine ring. This isotopic labeling renders the molecule chemically identical to its endogenous counterpart but distinguishable by mass spectrometry. This property makes it an invaluable tool for:
-
Quantitative Analysis: Serving as an internal standard for accurate and precise quantification of endogenous 3-iodotyrosine in various biological matrices.[2][3][4]
-
Metabolic Flux Analysis: Tracing the metabolic fate of 3-iodotyrosine through the thyroid hormone synthesis pathway to understand reaction kinetics and enzyme activities.[5][6]
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) of 3-iodotyrosine and related compounds in drug development.
Core Applications and Data Insights
The primary application of H-Tyr(3-I)-OH-¹³C₆ lies in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise measurement of 3-iodotyrosine. Below are representative quantitative data from studies investigating thyroid hormone metabolism, illustrating the types of information that can be obtained using such labeled standards.
Table 1: Representative Quantitative Data for Thyroid Hormone Intermediates
| Parameter | Value | Biological System | Analytical Method | Reference |
| Lower Limit of Quantification (LLOQ) for MIT | 0.031 - 1 nM | Cell Lysates | LC-MS/MS | [7] |
| Method Detection Limits for MIT in Urine | 0.018 ng/g | Newborn Urine | LC-IDMSMS | |
| Interday Coefficient of Variation (CV) for MIT | 1.2 - 16.4% | Human Serum | LC-MS/MS | [4] |
| Recovery of MIT from Biological Matrix | 73 - 115% | Human Serum | LC-MS/MS | [4] |
| Km of Thyroid Peroxidase for L-Tyrosine | 50 - 100 µM | Rat Thyroid Microsomes | In vitro assay with LC-MS/MS | [8] |
| Vmax of Thyroid Peroxidase for L-Tyrosine | Varies with conditions | Rat Thyroid Microsomes | In vitro assay with LC-MS/MS | [8] |
Signaling and Metabolic Pathways
The synthesis of thyroid hormones is a multi-step process tightly regulated by the hypothalamic-pituitary-thyroid (HPT) axis. H-Tyr(3-I)-OH-¹³C₆ is instrumental in studying the enzymatic reactions within the thyroid follicular cells.
Caption: Overview of the thyroid hormone synthesis pathway.
Experimental Protocols
The following sections provide detailed methodologies for experiments where H-Tyr(3-I)-OH-¹³C₆ can be effectively utilized.
Quantification of 3-Iodotyrosine in Thyroid Tissue using LC-MS/MS
This protocol describes the use of H-Tyr(3-I)-OH-¹³C₆ as an internal standard for the accurate quantification of endogenous 3-iodotyrosine in thyroid tissue homogenates.
Materials:
-
H-Tyr(3-I)-OH-¹³C₆ (Internal Standard)
-
Thyroid tissue sample
-
Homogenization buffer (e.g., 0.25 M sucrose, 20 mM Tris-HCl, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of frozen thyroid tissue.
-
Homogenize the tissue in 1 mL of ice-cold homogenization buffer.
-
Spike the homogenate with a known concentration of H-Tyr(3-I)-OH-¹³C₆ (e.g., 10 ng/mL).
-
Perform protein precipitation by adding 3 volumes of ice-cold ACN. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes using an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A suitable gradient to separate 3-iodotyrosine from other components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous 3-iodotyrosine and the ¹³C₆-labeled internal standard.
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of unlabeled 3-iodotyrosine spiked with the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of endogenous 3-iodotyrosine in the sample by interpolating from the calibration curve.
-
Caption: Experimental workflow for quantifying 3-iodotyrosine.
In Vitro Thyroid Peroxidase (TPO) Activity Assay
This protocol outlines a method to study the kinetics of tyrosine iodination by TPO using H-Tyr(3-I)-OH-¹³C₆ as a tracer. The formation of ¹³C₆-labeled diiodotyrosine (DIT) is monitored over time.
Materials:
-
H-Tyr(3-I)-OH-¹³C₆
-
Recombinant or purified Thyroid Peroxidase (TPO)
-
Hydrogen peroxide (H₂O₂)
-
Potassium iodide (KI)
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., 1 M perchloric acid)
Procedure:
-
Enzyme Preparation:
-
Prepare a stock solution of TPO in a suitable buffer. The final concentration in the assay should be determined empirically.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction buffer
-
H-Tyr(3-I)-OH-¹³C₆ (at varying concentrations for kinetic studies)
-
KI (e.g., 100 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Termination of Reaction:
-
Initiate the reaction by adding a freshly prepared solution of H₂O₂ (e.g., 50 µM).
-
Incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes).
-
Terminate the reaction by adding the quenching solution.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the LC-MS/MS protocol (Section 4.1) to extract and analyze the formation of ¹³C₆-labeled DIT.
-
-
Data Analysis:
-
Quantify the amount of ¹³C₆-DIT formed at each time point and substrate concentration.
-
Plot the initial reaction velocities against the substrate concentration.
-
Determine kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
Drug Development Applications
In the context of drug development, H-Tyr(3-I)-OH-¹³C₆ can be a valuable tool for:
-
Screening for TPO Inhibitors: By adapting the in vitro TPO assay, candidate compounds can be screened for their ability to inhibit the iodination of H-Tyr(3-I)-OH-¹³C₆.
-
Investigating Off-Target Effects: New chemical entities can be evaluated for their potential to interfere with thyroid hormone synthesis by monitoring changes in the levels of 3-iodotyrosine and its metabolites using the labeled standard.
-
Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: The labeled compound can be used in animal models to understand the disposition of 3-iodotyrosine and how it is affected by drug candidates.
Conclusion
H-Tyr(3-I)-OH-¹³C₆ is a powerful and versatile tool for researchers and drug development professionals working in the field of thyroid biology and endocrinology. Its use as an internal standard and metabolic tracer enables precise and accurate quantification of a key intermediate in thyroid hormone synthesis, facilitating a deeper understanding of this vital physiological process and aiding in the development of safer and more effective therapeutics. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this valuable research tool.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assays for characterization of distinct multiple catalytic activities of thyroid peroxidase using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Labeling of 3-Iodo-L-tyrosine for Metabolic Tracing
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the methodologies for isotopically labeling 3-Iodo-L-tyrosine (MIT), a critical intermediate in thyroid hormone synthesis, for use in metabolic tracing studies.[1][2] We detail protocols for both radioiodination and stable isotope labeling, present quantitative data in structured tables, and illustrate key processes with diagrams to facilitate understanding and application in research and development.
Introduction to 3-Iodo-L-tyrosine and Isotopic Tracing
3-Iodo-L-tyrosine, also known as monoiodotyrosine (MIT), is a derivative of the amino acid L-tyrosine.[1] It serves as a fundamental precursor in the biosynthesis of thyroid hormones, triiodothyronine (T3) and thyroxine (T4), within the thyroid gland.[1][2][3] Beyond its role in thyroid metabolism, it is also involved in broader tyrosine metabolic pathways.[1][4]
Isotopic labeling is a powerful technique used to track the fate of molecules in biological systems.[5] By replacing one or more atoms in a compound with their isotopes, researchers can follow its absorption, distribution, metabolism, and excretion (ADME). This approach provides invaluable insights into metabolic fluxes, pathway dynamics, and the mechanism of action of therapeutic agents.[6][7] For 3-Iodo-L-tyrosine, labeling with isotopes of iodine (¹²⁵I), carbon (¹³C), or nitrogen (¹⁵N) enables precise metabolic tracing using various analytical techniques.
Isotopic Labeling Strategies
The choice of isotope depends on the specific research question and the available analytical instrumentation. The primary strategies involve either radioactive or stable isotopes.
-
Radioisotopic Labeling (¹²⁵I): Iodine-125 (¹²⁵I) is the most commonly used radioisotope for labeling tyrosine residues due to its convenient half-life of approximately 60 days, which is suitable for pharmacokinetic and biodistribution studies.[8] Other iodine isotopes like ¹²³I (for SPECT imaging), ¹²⁴I (for PET imaging), and ¹³¹I (for therapeutic and imaging applications) are also used.[8][9] Radiolabeling offers exceptional sensitivity, allowing for the detection of minute quantities of the tracer.
-
Stable Isotope Labeling (¹³C, ¹⁵N): Stable isotopes, such as ¹³C and ¹⁵N, are non-radioactive and can be detected by mass spectrometry (MS).[5][10] This method, often referred to as Stable Isotope Resolved Metabolomics (SIRM), allows for the detailed tracking of atoms through complex metabolic networks and the quantification of pathway fluxes.[6] Labeled 3-Iodo-L-tyrosine can be synthesized from commercially available ¹³C- or ¹⁵N-labeled L-tyrosine precursors.[11]
Table 1: Properties of Isotopes Used for Labeling 3-Iodo-L-tyrosine
| Isotope | Type | Half-Life | Primary Detection Method | Common Application |
| ¹²⁵I | Radioactive | 59.9 days | Gamma Counting, Autoradiography | Pharmacokinetics, Biodistribution, In vitro binding assays[8] |
| ¹³C | Stable | Stable | Mass Spectrometry (MS), NMR | Metabolic flux analysis, Metabolite identification[12][13] |
| ¹⁵N | Stable | Stable | Mass Spectrometry (MS), NMR | Proteomics, Amino acid metabolism tracing[14] |
Experimental Protocols
Protocol 1: Radioiodination with Iodine-125 using Monochloramine
This protocol describes a direct labeling method that is selective for tyrosine residues and uses a cost-effective and easy-to-handle oxidizing agent, monochloramine (NH₂Cl).[8]
Materials:
-
L-Tyrosine
-
Sodium Iodide (Na¹²⁵I)
-
Monochloramine (NH₂Cl) solution
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 7.0)
-
Sodium Metabisulfite (B1197395) solution (freshly prepared)
-
RP-Sep-Pak C₁₈ Light Cartridge
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
In a microcentrifuge tube, mix 0.64 µmole of L-tyrosine with 212 µCi of Na¹²⁵I in 0.1 mL of sodium phosphate buffer (0.1 M, pH 7.0).[8]
-
Add 0.45 µmole of a freshly prepared NH₂Cl solution to initiate the iodination reaction.[8]
-
Incubate the reaction mixture at room temperature for 30 minutes.[8]
-
Quench the reaction by adding an excess of freshly prepared sodium metabisulfite solution.[8]
-
Purification Step 1 (Desalting): Pass the quenched reaction mixture through an RP-Sep-Pak C₁₈ cartridge to remove unreacted free ¹²⁵I.[8]
-
Purification Step 2 (HPLC): Further purify the eluate from the Sep-Pak cartridge using RP-HPLC to separate ¹²⁵I-3-Iodo-L-tyrosine from unlabeled L-tyrosine and any di-iodinated byproducts.[8] The yield of mono-iodinated tyrosine is typically high (>90%).[8]
Table 2: Example Radioiodination Reaction Parameters for Tyrosine
| Component | Quantity | Role |
| L-Tyrosine | 0.64 µmole | Substrate |
| Na¹²⁵I | 212 µCi | Isotope Source |
| Monochloramine (NH₂Cl) | 0.45 µmole | Oxidizing Agent |
| Sodium Phosphate Buffer (0.1 M) | 0.1 mL | Reaction Medium (pH 7.0) |
| Incubation Time | 30 minutes | Reaction Duration |
| Incubation Temperature | Room Temperature | Reaction Condition |
| Radiochemical Yield | >70% (mono-iodinated) | Outcome [8] |
Protocol 2: Synthesis of Stable Isotope Labeled 3-Iodo-L-tyrosine
This protocol details the synthesis of ¹³C or ¹⁵N labeled 3-Iodo-L-tyrosine starting from an appropriately labeled L-tyrosine precursor. The synthesis involves two main steps: N-protection followed by regioselective iodination.[15]
Materials:
-
Isotopically labeled L-Tyrosine (e.g., L-Tyrosine-¹³C₉ or L-Tyrosine-¹⁵N)
-
Benzyl (B1604629) Chloroformate
-
Sodium Hydroxide solution
-
N-Iodosuccinimide (NIS)
-
Appropriate organic solvents (e.g., Dichloromethane, Methanol)
Procedure:
Step 1: N-protection of Labeled L-Tyrosine
-
Dissolve the isotopically labeled L-tyrosine in a basic aqueous solution (e.g., NaOH solution).
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate to the solution while stirring vigorously to form N-Cbz-L-tyrosine-[isotope]. The benzyloxycarbonyl (Cbz) group protects the amino function.[15]
-
Monitor the reaction to completion (e.g., by TLC).
-
Acidify the mixture to precipitate the N-protected amino acid.
-
Filter, wash, and dry the N-Cbz-L-tyrosine-[isotope] product.
Step 2: Iodination of N-Cbz-L-tyrosine-[isotope]
-
Dissolve the N-Cbz-L-tyrosine-[isotope] product in a suitable solvent.
-
Add N-Iodosuccinimide (NIS) as the iodinating agent. NIS regioselectively iodinates the aromatic ring at the 3-position.[15]
-
Stir the reaction at room temperature until completion.
-
Work up the reaction mixture to remove byproducts and isolate the crude product.
-
Purify the final product, 3-Iodo-N-Cbz-L-tyrosine-[isotope], using techniques like column chromatography.
-
The Cbz protecting group can be removed via hydrogenolysis if the free amino acid is required for subsequent steps.
Visualization of Workflows and Pathways
Metabolic Tracing and Analysis
Once the labeled 3-Iodo-L-tyrosine is synthesized and purified, it can be introduced into a biological system to trace its metabolic fate.
¹²⁵I-3-Iodo-L-tyrosine Tracing
-
Biodistribution: Following administration to an animal model, tissues and organs are harvested at various time points. The amount of radioactivity in each sample is measured using a gamma counter. This data reveals the tissue-specific uptake and clearance of the tracer.
-
Cellular Uptake: In cell culture experiments, cells are incubated with the radiolabeled compound. After incubation, the cells are washed and lysed, and the radioactivity in the lysate is quantified to determine uptake. Transport kinetics, such as the Michaelis-Menten constant (Kₘ), can be determined.[16]
Table 3: Kinetic Parameters for Transporter-Mediated Uptake Data shows the affinity of 3-Iodo-L-tyrosine and related compounds for the human L-type amino acid transporter 1 (LAT1).[16]
| Compound | Kₘ Value (µM) |
| L-Tyrosine | 29.0 ± 5.1 |
| 3-Iodo-L-tyrosine (3-I-Tyr) | 12.6 ± 6.1 |
| 3-Iodo-α-methyl-L-tyrosine (IMT) | 22.6 ± 4.1 |
Note: A lower Kₘ value indicates a higher affinity for the transporter.
¹³C/¹⁵N-3-Iodo-L-tyrosine Tracing
-
Metabolic Flux Analysis: Cells or organisms are cultured with media containing the stable isotope-labeled 3-Iodo-L-tyrosine. After a set period, metabolites are extracted from cells, tissues, or biofluids.
-
LC-MS/MS Analysis: The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18] The mass spectrometer detects the mass shift in downstream metabolites caused by the incorporation of ¹³C or ¹⁵N atoms. By analyzing the mass isotopomer distribution patterns, one can map the flow of these atoms through the metabolic network and quantify the activity of specific pathways.[10][12] This requires specialized software for data analysis and comparison to unlabeled controls.
Conclusion
The isotopic labeling of 3-Iodo-L-tyrosine is an indispensable tool for researchers in endocrinology, oncology, and drug development. Labeling with ¹²⁵I provides a highly sensitive method for in vivo imaging and pharmacokinetic studies, while stable isotopes like ¹³C and ¹⁵N, coupled with mass spectrometry, offer a detailed view of its incorporation into metabolic pathways. The protocols and data presented in this guide provide a solid foundation for the design and execution of metabolic tracing studies, enabling a deeper understanding of the biological roles of this important molecule.
References
- 1. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 3. Triiodothyronine - Wikipedia [en.wikipedia.org]
- 4. KEGG COMPOUND: C02515 [genome.jp]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of 3-[125I]iodo-alpha-methyl-L-tyrosine transport via human L-type amino acid transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
H-Tyr(3-I)-OH-¹³C₆ as a Tyrosine Hydroxylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of H-Tyr(3-I)-OH-¹³C₆, the ¹³C-labeled version of 3-Iodo-L-tyrosine, and its unlabeled counterpart as a potent inhibitor of tyrosine hydroxylase (TH). Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine.[1][2] Inhibition of this enzyme has significant implications for research into neurological disorders and other conditions related to catecholamine dysregulation. This document details the mechanism of action of H-Tyr(3-I)-OH, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for its study, and visualizes the relevant biochemical pathways.
Introduction
H-Tyr(3-I)-OH, also known as 3-Iodo-L-tyrosine, is a halogenated derivative of the amino acid L-tyrosine.[3] It serves as a potent and effective competitive inhibitor of tyrosine hydroxylase (EC 1.14.16.2).[4][5] By competing with the natural substrate, L-tyrosine, H-Tyr(3-I)-OH blocks the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the synthesis of dopamine and other catecholamines.[1][2] The ¹³C₆-labeled version, H-Tyr(3-I)-OH-¹³C₆, is a stable isotope-labeled compound valuable for tracer studies in metabolic research. This guide will focus on the properties and applications of the active inhibitory compound, H-Tyr(3-I)-OH.
Mechanism of Action
H-Tyr(3-I)-OH acts as a competitive inhibitor of tyrosine hydroxylase.[6] This means it binds to the active site of the enzyme, directly competing with the endogenous substrate, L-tyrosine. The structural similarity between 3-Iodo-L-tyrosine and L-tyrosine allows it to occupy the catalytic site, thereby preventing the hydroxylation of L-tyrosine and the subsequent production of L-DOPA. This inhibition is reversible.[7] The reduction in L-DOPA availability directly leads to decreased synthesis of dopamine, norepinephrine, and epinephrine.
Quantitative Inhibition Data
The inhibitory potency of H-Tyr(3-I)-OH on tyrosine hydroxylase has been quantified in several studies. The following table summarizes the available data:
| Parameter | Value | Species/Source | Notes | Reference |
| IC₅₀ | 1.4 nM | Not Specified | [8] | |
| Kᵢ | 0.39 µM | Not Specified | Competitive inhibitor | [8] |
| EC₅₀ | 0.63 µM | Rat Caudate Putamen | Estimated from a log-probit plot. | [1] |
| EC₅₀ | 0.5 µM | Bovine Adrenal Medulla | [1] | |
| % Inhibition | 60-70% | Not Specified | At a concentration of 10 µM. | [4] |
| % Inhibition | 100% | Not Specified | At a concentration of 100 µM. | [4] |
| % Inhibition | ~13.4% | Planarian Homogenate | At a concentration of 0.1 mM. | [1] |
| % Inhibition | ~36.2% | Planarian Homogenate | At a concentration of 1 mM. | [1] |
Signaling and Metabolic Pathways
Catecholamine Biosynthesis Pathway
The following diagram illustrates the canonical pathway for catecholamine synthesis, highlighting the inhibitory action of H-Tyr(3-I)-OH on tyrosine hydroxylase.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the inhibitory effect of H-Tyr(3-I)-OH on tyrosine hydroxylase.
In Vitro Tyrosine Hydroxylase Inhibition Assay (Radioenzymatic)
This protocol is adapted from a method used to determine the EC₅₀ of H-Tyr(3-I)-OH in rat brain homogenates.[1]
a. Materials:
-
Rat caudate putamen
-
0.05 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.1
-
Unlabeled L-tyrosine
-
Catalase (e.g., C-100)
-
Dithiothreitol (DTT)
-
Tetrahydrobiopterin (BH₄)
-
H-Tyr(3-I)-OH (monoiodotyrosine, MIT) stock solutions
-
7.5% activated charcoal in 1 M HCl
-
Scintillation cocktail
b. Procedure:
-
Tissue Preparation: Dissect the caudate putamen from rat brains and homogenize by sonication in ice-cold 0.05 M MES buffer. Centrifuge the homogenate at 3500g for 10 minutes at 4°C. Use the supernatant for the enzyme assay.
-
Substrate Preparation: Evaporate[6][9]-L-[³H]tyrosine in ethanol (B145695) to dryness under a nitrogen stream. Add unlabeled tyrosine to achieve a desired specific activity (e.g., 0.4 µCi/nmol).
-
Reaction Mixture: Prepare the incubation solution in 0.05 M MES buffer (pH 6.1). A 50 µL aliquot should contain 2.5 nmol tyrosine, 180 µg catalase, and 0.5 µmol DTT.
-
Inhibition Assay:
-
To test tubes, add the reaction mixture.
-
Add varying concentrations of H-Tyr(3-I)-OH (or vehicle for control).
-
Initiate the reaction by adding the enzyme preparation (brain homogenate supernatant) and 0.5 µmol of the cofactor BH₄.
-
Incubate the tubes at 37°C for 20 minutes.
-
-
Reaction Termination: Stop the reaction by adding 1 mL of a rapidly stirring suspension of 7.5% activated charcoal in 1 M HCl. The charcoal adsorbs the unreacted [³H]tyrosine.
-
Separation: Mix for 1-2 seconds and then centrifuge at 300-500g for 10 minutes.
-
Measurement: Transfer a 750 µL aliquot of the supernatant (containing the ³H₂O product) to a scintillation vial. Add 10 mL of scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each H-Tyr(3-I)-OH concentration relative to the control. The EC₅₀ value can be determined using a log-probit plot.
Real-Time Colorimetric Tyrosine Hydroxylase Activity Assay
This protocol is based on a novel plate reader assay that monitors the production of L-DOPA in real-time.[6]
a. Materials:
-
Recombinant human tyrosine hydroxylase (hTH)
-
Tetrahydrobiopterin (BH₄)
-
Iron(II) sulfate
-
10 mM HEPES buffer
-
L-tyrosine
-
Sodium periodate
-
H-Tyr(3-I)-OH (3IT)
-
96-well plate
-
Spectrophotometric plate reader
b. Procedure:
-
Mixture A Preparation: Pre-mix hTH, BH₄, and iron(II) sulfate. Incubate on ice for 5-10 minutes to facilitate the binding of iron and cofactor to the enzyme.
-
Mixture B Preparation: In a separate tube, prepare a mixture containing 10 mM HEPES, L-tyrosine, and sodium periodate.
-
Inhibition Setup: To the wells of a 96-well plate designated for inhibition testing, add the desired final concentration of H-Tyr(3-I)-OH to Mixture A.
-
Assay Initiation: Combine Mixture A (with or without inhibitor) and Mixture B in the wells of the 96-well plate in a 1:1 ratio. Final concentrations for the assay could be, for example: 10 µg hTH, 0.25 mM BH₄, 2.5 µM iron, 50 µM tyrosine, and 100 µM sodium periodate.
-
Measurement: Immediately place the plate in a plate reader set to 37°C. After an initial 3-second mix, take absorbance readings at 475 nm every 10 seconds for 30 minutes. The product, dopachrome (B613829), is formed by the oxidation and cyclization of L-DOPA by sodium periodate.
-
Data Analysis: The rate of L-DOPA production is determined by the increase in absorbance at 475 nm over time. The concentration of L-DOPA can be calculated using the molar extinction coefficient for dopachrome (ε = 3700 M⁻¹ cm⁻¹).[6] Compare the rates of reaction in the presence and absence of H-Tyr(3-I)-OH to determine the percentage of inhibition.
Experimental Workflow Visualization
The following diagram outlines the general workflow for an in vitro tyrosine hydroxylase inhibition assay.
Conclusion
H-Tyr(3-I)-OH is a well-characterized, potent, and competitive inhibitor of tyrosine hydroxylase. Its ability to effectively reduce the synthesis of catecholamines makes it an invaluable tool for researchers in neuroscience, pharmacology, and drug development. The stable isotope-labeled variant, H-Tyr(3-I)-OH-¹³C₆, further extends its utility to metabolic flux and tracer studies. The experimental protocols detailed herein provide robust methods for quantifying its inhibitory activity and exploring its effects on biological systems. The continued study of this compound and its mechanism of action will likely yield further insights into the regulation of catecholamine pathways and their role in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 8. H-Tyr(3-I)-OH (PD002697, UQTZMGFTRHFAAM-ZETCQYMHSA-N) [probes-drugs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to H-Tyr(3-I)-OH-¹³C₆: Physical, Chemical, and Biological Properties
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of H-Tyr(3-I)-OH-¹³C₆, a ¹³C-labeled isotopologue of 3-iodo-L-tyrosine. This document is intended for researchers, scientists, and drug development professionals working with this compound.
Core Physical and Chemical Properties
H-Tyr(3-I)-OH-¹³C₆, also known as 3-Iodo-L-tyrosine-¹³C₆, is a stable isotope-labeled version of 3-iodo-L-tyrosine, an important intermediate in thyroid hormone synthesis and a known inhibitor of tyrosine hydroxylase. The incorporation of six ¹³C atoms into the aromatic ring makes it a valuable tool for tracer studies in metabolic research and for use as an internal standard in quantitative mass spectrometry-based analyses.[1]
Quantitative Data Summary
The key physical and chemical properties of H-Tyr(3-I)-OH-¹³C₆ and its unlabeled counterpart are summarized in the table below for easy comparison.
| Property | H-Tyr(3-I)-OH-¹³C₆ | H-Tyr(3-I)-OH (unlabeled) |
| Molecular Formula | C₃¹³C₆H₁₀INO₃ | C₉H₁₀INO₃ |
| Molecular Weight | 313.04 g/mol [2] | 307.09 g/mol [3][4] |
| CAS Number | 2483735-06-2[5] | 70-78-0[4] |
| Appearance | Off-White Solid[2] | Solid, Crystalline Solid[6][7] |
| Melting Point | Not explicitly reported | 210 °C (with decomposition)[3][8] |
| Solubility | Soluble in DMSO (at 4°C for 2 weeks, -80°C for 6 months) | Insoluble in DMSO[7]; Soluble in dilute aqueous acid[3][8]; Approx. 0.15 mg/mL in PBS (pH 7.2)[7] |
| Storage | Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C, 6 months at -80°C | Store at -20°C[3][8] |
Experimental Protocols
Suggested Synthesis of H-Tyr(3-I)-OH-¹³C₆
Materials:
-
L-Tyrosine-¹³C₆
-
Chloramine-T
-
Sodium Iodide (NaI)
-
Sodium Metabisulfite (B1197395)
-
Phosphate (B84403) buffer (pH 7.5)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column for purification
Procedure:
-
Dissolution of Reactants: Dissolve L-Tyrosine-¹³C₆ in a phosphate buffer (pH 7.5). In a separate container, prepare a solution of sodium iodide in deionized water.
-
Iodination Reaction: To the stirred solution of L-Tyrosine-¹³C₆, add the sodium iodide solution. Initiate the iodination by adding a freshly prepared solution of Chloramine-T. The reaction is typically rapid and should be allowed to proceed for a few minutes at room temperature.
-
Quenching the Reaction: Terminate the reaction by adding a solution of sodium metabisulfite to reduce any excess iodine and Chloramine-T.
-
Acidification and Extraction: Acidify the reaction mixture with dilute HCl to a pH of approximately 5-6. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Concentrate the organic extract and purify the crude product by reverse-phase HPLC using a C18 column and a suitable gradient of water and acetonitrile (B52724) containing a small amount of a modifier like trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the final product using techniques such as Mass Spectrometry (to verify the molecular weight of 313.04 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Characterization: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis and quantification of H-Tyr(3-I)-OH-¹³C₆.
Instrumentation:
-
HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase HPLC column.
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile.
-
Chromatographic Separation: Inject the sample onto the HPLC system and separate the components using a gradient elution with mobile phases A and B.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument, monitoring the transition from the precursor ion (m/z [M+H]⁺) to a specific product ion. For high-resolution mass spectrometry, extract the ion chromatogram for the accurate mass of the protonated molecule.
Biological Significance and Signaling Pathways
H-Tyr(3-I)-OH plays crucial roles in two significant biological pathways: the synthesis of thyroid hormones and the regulation of catecholamine biosynthesis through the inhibition of tyrosine hydroxylase.
Role in Thyroid Hormone Synthesis
3-Iodo-L-tyrosine (Monoiodotyrosine, MIT) is a key intermediate in the synthesis of the thyroid hormones triiodothyronine (T₃) and thyroxine (T₄) within the thyroid gland.[9] The process occurs in the follicular cells and the colloid of the thyroid gland.
The following diagram illustrates the key steps in thyroid hormone synthesis:
Caption: Thyroid Hormone Synthesis Pathway.
Inhibition of Tyrosine Hydroxylase
H-Tyr(3-I)-OH is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[4] This inhibition is of significant interest in neuroscience and pharmacology.
The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by H-Tyr(3-I)-OH.
Caption: Catecholamine Biosynthesis and Inhibition.
Conclusion
H-Tyr(3-I)-OH-¹³C₆ is a valuable research tool with well-defined physical and chemical properties. Its role as an intermediate in thyroid hormone synthesis and as an inhibitor of tyrosine hydroxylase makes it a compound of significant interest in endocrinology, neuroscience, and drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with this isotopically labeled compound.
References
- 1. Problem with Reaction Path Diagram [groups.google.com]
- 2. 3-Iodo-tyrosine-13C6 | CymitQuimica [cymitquimica.com]
- 3. 3-Iodo-L-tyrosine 70-78-0 [sigmaaldrich.com]
- 4. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 5. 3-IODO-L-TYROSINE | Eurisotop [eurisotop.com]
- 6. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cusabio.com [cusabio.com]
- 9. Thyroid hormones - Wikipedia [en.wikipedia.org]
A Technical Guide to the Core Applications of 13C-Labeled Amino Acids in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C), have become indispensable tools in modern biological and medical research.[1] By replacing natural carbon (¹²C) atoms with their heavier, non-radioactive ¹³C counterparts, researchers can precisely track and quantify amino acids and their metabolic products within complex biological systems.[] This guide provides an in-depth overview of the fundamental applications of ¹³C-labeled amino acids, with a primary focus on quantitative proteomics through Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and metabolic flux analysis.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely used metabolic labeling technique for accurate protein quantification in proteomics.[3][4] It allows for the comparison of protein abundance between different cell populations under various experimental conditions.
Principle of SILAC
The core principle of SILAC involves growing two or more populations of cells in culture media that are identical except for the isotopic form of a specific essential amino acid.[3] One population is grown in a "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is grown in a "heavy" medium containing the stable isotope-labeled counterpart (e.g., ¹³C₆-Arginine). After a sufficient number of cell divisions, typically at least five, the labeled amino acid is fully incorporated into the entire proteome of the "heavy" cell population.
The two cell populations can then be subjected to different experimental treatments (e.g., drug administration vs. control). Subsequently, the cell lysates are combined at a 1:1 ratio. This early mixing minimizes experimental error and bias that can be introduced during sample processing. The combined protein mixture is then digested, typically with trypsin, to generate peptides.
When analyzed by mass spectrometry, the chemically identical peptides from the "light" and "heavy" samples are distinguishable by their mass difference. The ratio of the peak intensities in the mass spectrum directly reflects the relative abundance of the protein in the two cell populations.
Experimental Workflow for SILAC
The general workflow for a SILAC experiment is as follows:
Caption: General experimental workflow for a SILAC experiment.
Detailed Experimental Protocol for SILAC
This protocol provides a comprehensive step-by-step guide for performing a SILAC experiment.
Phase 1: Adaptation (Labeling) [5][6]
-
Cell Culture Medium Preparation : Prepare SILAC-specific culture medium deficient in the amino acids to be used for labeling (typically L-lysine and L-arginine). Supplement the "light" medium with standard L-lysine and L-arginine, and the "heavy" medium with ¹³C₆-L-lysine and ¹³C₆-L-arginine. It is crucial to use dialyzed fetal bovine serum to avoid interference from unlabeled amino acids present in standard serum.[7]
-
Cell Culture and Adaptation : Culture two separate populations of the chosen cell line in the "light" and "heavy" media, respectively. To ensure complete incorporation of the labeled amino acids (>95%), cells should be cultured for at least five to six cell divisions.[5]
-
Verification of Incorporation : Before proceeding with the experimental phase, it is essential to verify the incorporation efficiency of the heavy amino acids. This can be done by analyzing a small sample of the "heavy" labeled cells by mass spectrometry.
-
Experimental Treatment : Once complete incorporation is confirmed, apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.
-
Cell Lysis and Protein Extraction : After the treatment period, harvest both cell populations separately. Lyse the cells using a suitable lysis buffer and extract the total protein.
-
Protein Quantification and Mixing : Determine the protein concentration of each lysate. Combine equal amounts of protein from the "light" and "heavy" samples (1:1 ratio).
-
Protein Digestion : Digest the combined protein mixture into peptides using a protease, most commonly trypsin. An in-gel digestion protocol can be employed, which involves separating the proteins by SDS-PAGE, excising the gel bands, and performing digestion within the gel pieces.[7]
-
Peptide Cleanup and Fractionation : Following digestion, the resulting peptide mixture should be desalted and may be fractionated to reduce sample complexity before mass spectrometry analysis.
-
LC-MS/MS Analysis : Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 spectra for quantification and MS2 spectra for peptide identification.[8]
-
Data Analysis : Process the raw mass spectrometry data using specialized software such as MaxQuant.[9] The software will identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs. This ratio corresponds to the relative abundance of the protein in the two samples.
Quantitative Data in SILAC
The primary quantitative output of a SILAC experiment is the ratio of the abundance of a protein under two different conditions. This data is typically presented in tables that include the protein identification, the calculated ratio, and statistical significance values.
Table 1: Commonly Used ¹³C-Labeled Amino Acids in SILAC and Their Mass Shifts
| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) |
| L-Arginine | ¹³C₆ | +6.0201 |
| L-Lysine | ¹³C₆ | +6.0201 |
| L-Leucine | ¹³C₆ | +6.0201 |
| L-Proline | ¹³C₅ | +5.0168 |
Table 2: Example of Quantitative Proteomics Data from a SILAC Experiment Studying EGFR Signaling [10][11]
| Protein | Gene | H/L Ratio | p-value | Regulation |
| Epidermal growth factor receptor | EGFR | 0.52 | <0.01 | Down-regulated |
| Shc-transforming protein 1 | SHC1 | 0.61 | <0.01 | Down-regulated |
| Growth factor receptor-bound protein 2 | GRB2 | 0.75 | <0.05 | Down-regulated |
| Mitogen-activated protein kinase 1 | MAPK1 | 0.68 | <0.01 | Down-regulated |
| V-erb-b2 erythroblastic leukemia viral oncogene homolog 3 | ERBB3 | 1.89 | <0.05 | Up-regulated |
H/L Ratio: Ratio of protein abundance in the "heavy" (treated) sample to the "light" (control) sample. A ratio < 1 indicates down-regulation, while a ratio > 1 indicates up-regulation.
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[12][13] By tracing the flow of ¹³C atoms from a labeled substrate through metabolic pathways, researchers can gain a detailed understanding of cellular metabolism.[12]
Principle of ¹³C-MFA
The fundamental principle of ¹³C-MFA is to introduce a ¹³C-labeled substrate, such as [U-¹³C]-glucose, into a biological system.[12] As cells metabolize this substrate, the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct consequence of the active metabolic pathways. By measuring the MIDs of key metabolites and applying computational modeling, the fluxes through the metabolic network can be estimated.
Experimental Workflow for ¹³C-MFA
The general workflow for a ¹³C-MFA experiment is as follows:
Caption: General workflow of a ¹³C-Metabolic Flux Analysis experiment.
Detailed Experimental Protocol for ¹³C-MFA
This protocol outlines the key steps for conducting a ¹³C-MFA experiment.
-
Experimental Design : The first step is to carefully design the experiment, which includes selecting the appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) based on the metabolic pathways of interest.[14]
-
Cell Culture and Labeling : Culture the cells in a chemically defined medium where the primary carbon source is replaced with its ¹³C-labeled counterpart. It is crucial to ensure that the cells reach a metabolic and isotopic steady state.
-
Metabolic Quenching and Metabolite Extraction : To accurately capture the metabolic state of the cells, it is essential to rapidly quench all enzymatic activity. This is typically achieved by using cold methanol. Following quenching, intracellular metabolites are extracted.
-
Sample Preparation for Analysis : The extracted metabolites are often derivatized to increase their volatility for analysis by gas chromatography-mass spectrometry (GC-MS).
-
Mass Spectrometry Analysis : Analyze the derivatized samples by GC-MS or LC-MS/MS to determine the mass isotopomer distributions (MIDs) of key metabolites, such as amino acids derived from protein hydrolysis.[13]
-
Flux Estimation and Modeling : The measured MIDs, along with other experimentally determined rates (e.g., substrate uptake and product secretion rates), are used as inputs for a computational model of the cellular metabolic network. This model is then used to estimate the intracellular metabolic fluxes that best fit the experimental data.
-
Statistical Analysis and Model Validation : A statistical analysis is performed to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.
Quantitative Data in ¹³C-MFA
The primary output of a ¹³C-MFA experiment is a quantitative map of the metabolic fluxes throughout the cellular network. This data is typically presented in tables or as flux maps.
Table 3: Example of Mass Isotopomer Distribution (MID) Data for Citrate (B86180)
| Isotopologue | Fractional Abundance |
| M+0 | 0.05 |
| M+1 | 0.10 |
| M+2 | 0.35 |
| M+3 | 0.25 |
| M+4 | 0.15 |
| M+5 | 0.08 |
| M+6 | 0.02 |
This table shows hypothetical MID data for citrate from cells grown with [U-¹³C₆]-glucose. The distribution reveals how many carbons from glucose have been incorporated into the citrate pool.
Table 4: Example of Estimated Metabolic Fluxes in Central Carbon Metabolism
| Reaction | Flux (relative to glucose uptake) |
| Glycolysis (Glucose -> Pyruvate) | 100 |
| Pentose Phosphate Pathway | 25 |
| TCA Cycle (Pyruvate -> CO₂) | 85 |
| Anaplerosis (Pyruvate -> Oxaloacetate) | 15 |
Applications in Drug Development
¹³C-labeled amino acids are powerful tools in drug discovery and development, aiding in target identification, mechanism of action studies, and understanding drug resistance.
Drug Target Identification and Mechanism of Action
By tracing the metabolic fate of a ¹³C-labeled nutrient in the presence of a drug, researchers can identify the specific pathways and enzymes that are affected.[15] This can help confirm drug-target engagement and elucidate the downstream metabolic consequences of inhibiting a specific enzyme, providing crucial insights into a drug's mechanism of action.[15]
Studying Signaling Pathways
SILAC-based proteomics is particularly well-suited for studying dynamic cellular processes like signal transduction. For example, it can be used to investigate the changes in protein phosphorylation and protein-protein interactions following the activation of a signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10][11]
Caption: Simplified EGFR signaling pathway, a common target of investigation using SILAC.
By using SILAC, researchers can quantify the changes in the phosphorylation status of EGFR and its downstream targets, as well as identify proteins that are recruited to the activated receptor complex. This provides a dynamic and global view of the signaling cascade, which is invaluable for understanding the effects of drugs that target this pathway.[16][17]
Conclusion
¹³C-labeled amino acids are versatile and powerful tools in proteomics, enabling researchers to obtain precise quantitative data on protein abundance and metabolic fluxes. The methodologies of SILAC and ¹³C-MFA, while technically demanding, provide unparalleled insights into the dynamic nature of cellular processes. For scientists and professionals in drug development, these techniques are essential for elucidating disease mechanisms, identifying novel drug targets, and understanding the mode of action of therapeutic compounds. As mass spectrometry technology continues to advance, the applications of ¹³C-labeled amino acids in proteomics are set to expand even further, promising new discoveries in biology and medicine.
References
- 1. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to H-Tyr(3-I)-OH-¹³C₆ for In Vitro Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-Tyr(3-I)-OH-¹³C₆, a stable isotope-labeled version of 3-iodo-L-tyrosine, and its application in in vitro enzyme inhibition assays, primarily targeting tyrosine hydroxylase. This document outlines the compound's mechanism of action, presents quantitative inhibition data, details experimental protocols, and visualizes key biochemical pathways and workflows.
Introduction to H-Tyr(3-I)-OH-¹³C₆
H-Tyr(3-I)-OH-¹³C₆ is the ¹³C-labeled form of 3-iodo-L-tyrosine, a potent and effective inhibitor of tyrosine hydroxylase (TH).[1] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[2][3] As such, inhibitors of this enzyme are valuable research tools for studying the catecholaminergic system and have potential therapeutic applications. The ¹³C₆ labeling provides a means for tracer studies in metabolic research, though its primary utility in the context of this guide is as a stable, heavy-atom version of the active inhibitor, 3-iodo-L-tyrosine. 3-Iodo-L-tyrosine also serves as an intermediate in the synthesis of thyroid hormones.[1][4][5]
Mechanism of Action
H-Tyr(3-I)-OH acts as a competitive inhibitor of tyrosine hydroxylase.[6] It competes with the endogenous substrate, L-tyrosine, for binding to the active site of the enzyme, thereby preventing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This inhibition disrupts the entire downstream pathway of catecholamine synthesis.
Signaling Pathway: Catecholamine Biosynthesis
The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by H-Tyr(3-I)-OH.
Caption: Catecholamine biosynthesis pathway and inhibition by H-Tyr(3-I)-OH.
Quantitative Inhibition Data
The inhibitory potency of 3-iodo-L-tyrosine against tyrosine hydroxylase has been quantified in several studies. The following table summarizes the available data.
| Parameter | Value | Enzyme Source | Notes |
| Kᵢ | 0.39 µM | Purified beef adrenal tyrosine hydroxylase | Competitive inhibition constant.[4][5] |
| % Inhibition | 60-70% | Not specified | At a concentration of 10 µM.[1] |
| % Inhibition | 100% | Not specified | At a concentration of 100 µM.[1] |
Experimental Protocols for In Vitro Enzyme Inhibition Assays
Several methods can be employed to measure the inhibitory activity of H-Tyr(3-I)-OH-¹³C₆ against tyrosine hydroxylase in vitro. Below are detailed protocols for two common assays.
Real-Time Spectrophotometric Plate Reader Assay
This assay continuously monitors the production of L-DOPA, which is oxidized to the chromophore dopachrome, absorbing at 475 nm.[7]
Materials:
-
Recombinant human tyrosine hydroxylase (hTH)
-
H-Tyr(3-I)-OH-¹³C₆ (or 3-iodo-L-tyrosine)
-
L-Tyrosine
-
Ferrous ammonium (B1175870) sulfate
-
Tetrahydrobiopterin (BH₄) or a stable analog like 6,7-dimethyl-5,6,7,8-tetrahydropterine (DMPH₄)
-
Sodium periodate (B1199274)
-
HEPES buffer (pH 7.0-7.5)
-
Catalase
-
Dithiothreitol (DTT)
-
96-well or 384-well microplate
-
Microplate reader capable of reading absorbance at 475 nm and maintaining a constant temperature.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of H-Tyr(3-I)-OH-¹³C₆ in a suitable solvent (e.g., dilute aqueous acid).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare stock solutions of L-tyrosine, ferrous ammonium sulfate, and BH₄ (or DMPH₄).
-
Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.2).
-
-
Reaction Mixture Preparation:
-
Mixture A (Enzyme and Cofactors): In a microcentrifuge tube on ice, prepare a mixture containing hTH, ferrous ammonium sulfate, DMPH₄, catalase, and DTT in HEPES buffer.
-
Mixture B (Substrate and Oxidizing Agent): In a separate tube, prepare a mixture containing L-tyrosine and sodium periodate in HEPES buffer.
-
-
Assay Protocol:
-
Add a defined volume of Mixture A to each well of the microplate.
-
Add varying concentrations of H-Tyr(3-I)-OH-¹³C₆ (or vehicle control) to the respective wells.
-
Pre-incubate the plate for 5-10 minutes at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a defined volume of Mixture B to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 475 nm every 10-30 seconds for a period of 30-60 minutes at 37°C.
-
Determine the initial reaction velocities (rate of change in absorbance) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration of H-Tyr(3-I)-OH-¹³C₆ compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
HPLC-Based Assay
This method directly measures the formation of L-DOPA from L-tyrosine using High-Performance Liquid Chromatography (HPLC).[7]
Materials:
-
Same enzyme, inhibitor, and substrate as the spectrophotometric assay.
-
Perchloric acid
-
HPLC system with a C18 column and a UV or electrochemical detector.
-
Mobile phase (e.g., 97% water, 3% acetonitrile, 0.1% trifluoroacetic acid).
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing the enzyme, cofactors, and varying concentrations of H-Tyr(3-I)-OH-¹³C₆ in a suitable buffer.
-
Pre-incubate the mixtures at 37°C.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding L-tyrosine.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a small volume of concentrated perchloric acid.
-
Centrifuge the samples to pellet precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to HPLC vials.
-
Inject a defined volume onto the HPLC system.
-
Separate the components using an isocratic flow of the mobile phase.
-
Detect L-DOPA and L-tyrosine using a UV detector (e.g., at 280 nm) or an electrochemical detector.
-
-
Data Analysis:
-
Quantify the amount of L-DOPA produced by comparing the peak area to a standard curve.
-
Calculate the percentage of inhibition for each concentration of H-Tyr(3-I)-OH-¹³C₆.
-
Determine the IC₅₀ or Kᵢ value as described for the spectrophotometric assay.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vitro enzyme inhibition assay using H-Tyr(3-I)-OH-¹³C₆.
Caption: General workflow for in vitro tyrosine hydroxylase inhibition assays.
Conclusion
H-Tyr(3-I)-OH-¹³C₆, as a stable isotope-labeled analog of the potent tyrosine hydroxylase inhibitor 3-iodo-L-tyrosine, is a valuable tool for researchers in neurobiology and drug discovery. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for its effective use in in vitro enzyme inhibition studies. The provided diagrams offer clear visualizations of the relevant biochemical pathway and a typical experimental workflow, facilitating a comprehensive understanding of its application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Catecholamine - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 4. caymanchem.com [caymanchem.com]
- 5. biocompare.com [biocompare.com]
- 6. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 7. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of H-Tyr(3-I)-OH-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety and handling guidelines for H-Tyr(3-I)-OH-¹³C₆. It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier before handling this compound and to adhere to all institutional and governmental safety regulations. The information herein is compiled from publicly available data for the non-isotopically labeled compound H-Tyr(3-I)-OH and related substances, and should be used as a guide.
**1. Introduction
H-Tyr(3-I)-OH-¹³C₆ is the ¹³C-labeled version of H-Tyr(3-I)-OH, also known as 3-Iodo-L-tyrosine. It is a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[1][2] This isotopically labeled compound is a valuable tool in metabolic research and drug development, particularly in studies involving thyroid hormone production and catecholamine pathways. Due to its biological activity and chemical properties, stringent adherence to safety protocols is essential during its handling, storage, and disposal.
Chemical and Physical Properties
The fundamental physical and chemical properties of H-Tyr(3-I)-OH and its ¹³C₆ isotopologue are summarized below. The primary difference between the two is the molecular weight, which is increased by the six ¹³C atoms in the labeled compound.
| Property | H-Tyr(3-I)-OH | H-Tyr(3-I)-OH-¹³C₆ | Source(s) |
| Molecular Formula | C₉H₁₀INO₃ | C₃¹³C₆H₁₀INO₃ | [3][4] |
| Molecular Weight | 307.09 g/mol | 313.04 g/mol | [2][4] |
| CAS Number | 70-78-0 | Not available | [3] |
| Appearance | Powder | Powder | [2] |
| Solubility | Water: 5 mg/mLDMSO: Insoluble | Not specified, expected to be similar to the non-labeled compound. | [2] |
Hazard Identification and Toxicology
| Hazard Statement | GHS Classification | Description | Source(s) |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed. | [5] |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation. | [5] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation. | [5] |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | May cause respiratory irritation. | [5] |
Toxicological Summary:
-
Acute Effects: Harmful if ingested. Causes irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[5]
-
Chronic Effects: No specific data on the long-term effects of exposure to H-Tyr(3-I)-OH or its ¹³C₆ isotopologue is available. Handle as a potentially hazardous substance with unknown long-term effects.
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are critical to minimize exposure risk.
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood or other local exhaust ventilation when handling the powder to keep airborne levels below exposure limits.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear a lab coat or a full protective suit.
-
Use chemically resistant gloves (e.g., nitrile).
-
-
Respiratory Protection: A dust mask or a respirator is required when dusts are generated.
-
Footwear: Closed-toe shoes are mandatory. Boots are recommended for spill response.[6]
First Aid Measures
In the event of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek medical attention if irritation persists. | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | |
| Ingestion | Do NOT induce vomiting. Make the victim drink water (two glasses at most). Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of H-Tyr(3-I)-OH-¹³C₆.
| Condition | Recommendation | Source(s) |
| General Storage | Keep container tightly closed in a dry and well-ventilated place. | [6] |
| Temperature | Store as a powder at -20°C for up to 3 years. | [2] |
| Stock Solutions | Aliquot and store in solvent at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2] |
| Incompatibilities | Avoid strong oxidizing agents. | [6] |
| Decomposition | Hazardous decomposition products include oxides of carbon (CO, CO₂) and nitrogen (NOx). | [6] |
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 4.
-
Avoid generating dust.
-
For small spills, use appropriate tools to carefully sweep or scoop the material into a designated, labeled waste container.
-
For large spills, use a shovel to place the material into a convenient waste disposal container.[6]
-
Clean the spill area thoroughly with soap and water.
Waste Disposal:
-
Dispose of waste material in accordance with federal, state, and local environmental control regulations.[6]
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Role in Catecholamine Biosynthesis Pathway
H-Tyr(3-I)-OH is an inhibitor of tyrosine hydroxylase, a key enzyme in the catecholamine synthesis pathway. This pathway is fundamental for the production of dopamine, norepinephrine, and epinephrine. The diagram below illustrates the role of tyrosine hydroxylase in this pathway.
Experimental Protocols
While a specific protocol for H-Tyr(3-I)-OH-¹³C₆ is not available, the following is a representative, general procedure for solution-phase peptide coupling involving a protected tyrosine derivative. This should be adapted by qualified researchers as needed for their specific experimental design.
General Solution-Phase Peptide Coupling: This is an illustrative example and not a validated protocol for H-Tyr(3-I)-OH-¹³C₆.
-
Preparation: To a flask with a magnetic stir bar, add the protected tyrosine derivative (e.g., H-Tyr(OBn)-OMe•HCl) and a solvent such as dichloromethane (B109758) (DCM).
-
Reagent Addition: To the stirring solution, add the Boc-protected amino acid, HOBT•H₂O, and EDC•HCl. Finally, add DIPEA.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by an appropriate method (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with a suitable solvent like ethyl acetate (B1210297) (EtOAc). Wash the organic layer with saturated aqueous NH₄Cl and then with brine.
-
Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Hydrogenolysis for Deprotection (if applicable):
-
Setup: In a flask with a magnetic stir bar, add the protected peptide and a catalyst (e.g., 10 wt % Pd/C).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., N₂ or Ar).
-
Hydrogenation: Introduce hydrogen gas (e.g., via a balloon).
-
Reaction: Add a solvent such as methanol (B129727) (MeOH) and stir the mixture at room temperature overnight.
-
Filtration: Filter the mixture through Celite® to remove the catalyst and concentrate the filtrate in vacuo to obtain the deprotected peptide.[7]
Researchers must develop and validate their own experimental protocols based on their specific research objectives and in accordance with all applicable safety guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. peptide.com [peptide.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to H-Tyr(3-I)-OH-¹³C₆ for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of H-Tyr(3-I)-OH-¹³C₆, a stable isotope-labeled version of 3-iodo-L-tyrosine. This compound serves as a valuable tool in various research fields, particularly in metabolic studies, proteomics, and drug development.[] Its utility stems from the combination of a specific structural modification (iodination) and isotopic labeling, which allows for precise tracking and quantification in complex biological systems.
Core Compound Properties
H-Tyr(3-I)-OH, also known as 3-iodo-L-tyrosine, is a derivative of the amino acid L-tyrosine.[2] The stable isotope-labeled form, H-Tyr(3-I)-OH-¹³C₆, incorporates six ¹³C atoms in the benzene (B151609) ring of the tyrosine molecule.[3]
Table 1: Chemical and Physical Properties of H-Tyr(3-I)-OH-¹³C₆
| Property | Value | Reference |
| Synonyms | 3-Iodo-L-tyrosine-¹³C₆, 3-Iodotyrosine-¹³C₆, MIT-¹³C₆ | [3] |
| Molecular Formula | ¹³C₆C₃H₁₀INO₃ | [3][4] |
| Molecular Weight | ~313.04 g/mol | [3] |
| Appearance | Off-White Solid | [3] |
| Unlabeled CAS Number | 70-78-0 | [4] |
| Labeled CAS Number | 2483735-06-2 | [4] |
| Chemical Purity | ≥98% | [4] |
| Isotopic Purity | Typically ≥99% for ¹³C | [4] |
Commercial Suppliers
H-Tyr(3-I)-OH-¹³C₆ is a specialized research chemical available from a select number of commercial suppliers that focus on stable isotope-labeled compounds and amino acid derivatives.
Table 2: Commercial Suppliers of H-Tyr(3-I)-OH-¹³C₆
| Supplier | Product Name | Catalog Number (Example) | Purity/Isotopic Enrichment |
| MedChemExpress (MCE) | H-Tyr(3-I)-OH-¹³C₆ | HY-W010415S | Not specified |
| Toronto Research Chemicals (TRC) | 3-Iodo-tyrosine-¹³C₆ | I728252 | Not specified |
| Eurisotop | 3-IODO-L-TYROSINE (¹³C₆, 99%) | CLM-10524 | Chemical purity: 98%, Isotopic purity: 99% |
| Aapptec | H-Tyr(3-I)-OH | UHY161 (unlabeled) | Not specified for labeled |
| Sigma-Aldrich | 3-Iodo-L-tyrosine (unlabeled) | I8250 | ~95% |
Note: Availability and specific product details should be confirmed directly with the suppliers.
Research Applications and Methodologies
The primary applications of H-Tyr(3-I)-OH-¹³C₆ revolve around its use as an internal standard and a tracer in mass spectrometry-based analytical methods.[][5]
Quantitative Proteomics and Metabolomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[6][7] While typically employing labeled arginine and lysine, the principle can be extended to other amino acids for specific research questions. H-Tyr(3-I)-OH-¹³C₆ can be used in modified SILAC experiments or as a spike-in standard for absolute quantification of proteins and peptides containing 3-iodo-L-tyrosine.
Experimental Protocol: General Workflow for using H-Tyr(3-I)-OH-¹³C₆ as an Internal Standard in LC-MS/MS
-
Sample Preparation: Biological samples (e.g., cell lysates, plasma, tissue homogenates) are prepared to extract the analyte of interest (unlabeled 3-iodo-L-tyrosine or proteins containing it).
-
Internal Standard Spiking: A known amount of H-Tyr(3-I)-OH-¹³C₆ is added to the sample at the earliest stage of preparation to account for sample loss during processing.[8]
-
Protein Digestion (for proteomics): Proteins are digested into peptides using an enzyme such as trypsin.
-
Chromatographic Separation: The sample is injected into a liquid chromatography (LC) system to separate the analytes from other components.
-
Mass Spectrometry Analysis: The eluting analytes are ionized and analyzed by a tandem mass spectrometer (MS/MS). The instrument is set to monitor the specific mass-to-charge (m/z) transitions for both the unlabeled analyte and the ¹³C-labeled internal standard.
-
Quantification: The peak area of the unlabeled analyte is compared to the peak area of the known amount of the labeled internal standard. The concentration of the unlabeled analyte can then be accurately determined.
Metabolic Flux Analysis
Isotopically labeled amino acids are instrumental in tracing metabolic pathways.[][6] H-Tyr(3-I)-OH-¹³C₆ can be used to study the metabolism of 3-iodo-L-tyrosine, including its role in thyroid hormone synthesis and its degradation pathways.[2][9]
Experimental Workflow: Metabolic Fate Tracing
Caption: Workflow for tracing the metabolic fate of H-Tyr(3-I)-OH-¹³C₆.
Inhibition of Tyrosine Hydroxylase
The unlabeled form, 3-iodo-L-tyrosine, is a known inhibitor of tyrosine hydroxylase.[9][10][11] This enzyme is the rate-limiting step in the synthesis of catecholamines like dopamine, norepinephrine, and epinephrine.[12][13] H-Tyr(3-I)-OH-¹³C₆ can be used in studies to precisely quantify the uptake and mechanism of action of this inhibitor.
Signaling Pathway: Catecholamine Biosynthesis
Caption: Inhibition of the catecholamine synthesis pathway by H-Tyr(3-I)-OH.
Thyroid Hormone Synthesis
3-iodo-L-tyrosine (monoiodotyrosine or MIT) is a crucial intermediate in the synthesis of thyroid hormones triiodothyronine (T3) and thyroxine (T4).[9][14] The iodination of tyrosine residues within the thyroglobulin protein is a key step. Labeled H-Tyr(3-I)-OH-¹³C₆ can be a valuable tool for studying the dynamics of thyroid hormone production and the function of enzymes like thyroid peroxidase.
Logical Relationship: Role in Thyroid Hormone Formation
Caption: The role of 3-Iodo-L-tyrosine (MIT) as a precursor in thyroid hormone synthesis.
Conclusion
H-Tyr(3-I)-OH-¹³C₆ is a highly specific and versatile research tool. Its primary value lies in its application as an internal standard for the accurate quantification of its unlabeled counterpart and as a tracer for metabolic flux analysis. Researchers in endocrinology, neurobiology, and drug metabolism can leverage this compound to gain deeper insights into the biochemical pathways involving 3-iodo-L-tyrosine. The detailed experimental workflows and pathway diagrams provided in this guide offer a framework for designing and interpreting experiments using this powerful isotopically labeled amino acid derivative.
References
- 2. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Iodo-tyrosine-13C6 | CymitQuimica [cymitquimica.com]
- 4. 3-IODO-L-TYROSINE | Eurisotop [eurisotop.com]
- 5. jpt.com [jpt.com]
- 6. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 7. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. CheMondis Marketplace [chemondis.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triiodothyronine - Wikipedia [en.wikipedia.org]
Interpreting the Certificate of Analysis for H-Tyr(3-I)-OH-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth interpretation of a representative Certificate of Analysis (CoA) for H-Tyr(3-I)-OH-¹³C₆, a stable isotope-labeled version of 3-iodo-L-tyrosine. This compound is a critical tool in various research applications, including as an internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. Understanding the data presented in a CoA is paramount for ensuring the quality and reliability of experimental results.
Overview of H-Tyr(3-I)-OH-¹³C₆
H-Tyr(3-I)-OH-¹³C₆ is an isotopically labeled analog of H-Tyr(3-I)-OH, a known inhibitor of tyrosine hydroxylase and an intermediate in thyroid hormone synthesis. The incorporation of six ¹³C atoms into the tyrosine backbone provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled compound in biological matrices.
Representative Certificate of Analysis Data
The following tables summarize the typical quantitative data found on a CoA for H-Tyr(3-I)-OH-¹³C₆. These values represent common specifications for a high-quality standard.
Table 1: Identity and General Properties
| Parameter | Specification |
| Product Name | H-Tyr(3-I)-OH-¹³C₆ |
| Appearance | White to off-white solid |
| Molecular Formula | ¹³C₆C₃H₁₀INO₃ |
| Molecular Weight | 313.08 g/mol |
| CAS Number | Not available |
| Storage | -20°C, protect from light |
Table 2: Quality Control and Purity Analysis
| Analytical Test | Method | Specification | Representative Result |
| Chemical Purity | HPLC | ≥98% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥99 atom % ¹³C | 99.2 atom % ¹³C |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms |
| Residual Solvents | GC-HS | Per USP <467> | Complies |
| Water Content | Karl Fischer | ≤1.0% | 0.3% |
Experimental Protocols
The quality of H-Tyr(3-I)-OH-¹³C₆ is assured through a series of rigorous analytical tests. The methodologies for these key experiments are detailed below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of the compound by separating it from any non-labeled impurities or degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation
-
Objective: To confirm the molecular weight and determine the isotopic enrichment of the ¹³C label.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infused directly or via LC-MS.
-
Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the ¹³C₆-labeled compound. The isotopic distribution is examined to calculate the atom percent of ¹³C.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of the molecule and ensure the correct positioning of the iodo-group and the amino acid backbone.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O).
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Confirms the carbon skeleton and the enrichment of ¹³C at specific positions.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the observed signals are compared with the expected structure of H-Tyr(3-I)-OH-¹³C₆.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the quality control process for certifying a batch of H-Tyr(3-I)-OH-¹³C₆.
Caption: Quality control workflow for H-Tyr(3-I)-OH-¹³C₆ certification.
Signaling Pathway Context
While H-Tyr(3-I)-OH itself is an inhibitor of tyrosine hydroxylase, its ¹³C-labeled counterpart is primarily used as a tool for analytical chemistry rather than for direct biological activity studies. The following diagram illustrates the canonical pathway in which the unlabeled compound is active.
Caption: Inhibition of Tyrosine Hydroxylase by H-Tyr(3-I)-OH.
This guide provides a comprehensive framework for understanding the critical data and methodologies associated with the Certificate of Analysis for H-Tyr(3-I)-OH-¹³C₆. For specific batch data, always refer to the CoA provided by the manufacturer.
Methodological & Application
Application Notes and Protocols for H-Tyr(3-I)-OH-¹³C₆ in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] Stable isotope tracers, such as those labeled with ¹³C, are instrumental in MFA, allowing researchers to track the flow of atoms through metabolic pathways.[1][3][4] H-Tyr(3-I)-OH-¹³C₆, a stable isotope-labeled version of 3-iodo-L-tyrosine, offers a unique tool for investigating tyrosine metabolism, protein synthesis, and related pathways. The presence of iodine provides an additional unique mass signature for mass spectrometry analysis, while the ¹³C₆-labeled benzene (B151609) ring allows for tracing the carbon backbone of tyrosine.
3-iodo-L-tyrosine is an analog of the amino acid tyrosine and is known to be taken up by cells via L-type amino acid transporters (LAT1 and LAT2).[5] It can also be incorporated into proteins, making it a valuable tracer for studying protein dynamics.[3][4][6] This document provides a detailed protocol for the application of H-Tyr(3-I)-OH-¹³C₆ in metabolic flux analysis, covering experimental design, sample preparation, LC-MS/MS analysis, and data interpretation.
Key Applications
-
Quantifying rates of protein synthesis and degradation: By monitoring the incorporation of H-Tyr(3-I)-OH-¹³C₆ into the proteome and its subsequent dilution, researchers can calculate the turnover rates of specific proteins or the entire proteome.
-
Tracing the metabolic fate of tyrosine: Elucidate how different cell types or disease states alter the flux of tyrosine into various metabolic pathways.
-
Studying the effects of drugs on tyrosine metabolism: Assess the impact of therapeutic compounds on pathways involving tyrosine, which is a precursor to important molecules like catecholamines and thyroid hormones.[7]
-
Investigating amino acid transport: The uptake of H-Tyr(3-I)-OH-¹³C₆ can be used to study the activity of amino acid transporters in different physiological and pathological conditions.
Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cells.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Tyrosine-free medium
-
H-Tyr(3-I)-OH-¹³C₆
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest.
-
Acclimation: The day after seeding, replace the standard medium with a custom-formulated medium containing a known concentration of unlabeled L-tyrosine and dialyzed FBS. This step helps to normalize the intracellular amino acid pools.
-
Initiation of Labeling: To start the experiment, aspirate the acclimation medium, wash the cells once with pre-warmed PBS, and then add the labeling medium. The labeling medium should be tyrosine-free medium supplemented with a known concentration of H-Tyr(3-I)-OH-¹³C₆ and dFBS.
-
Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the tracer. The optimal time points may need to be determined empirically for the specific cell line and biological question.
-
Harvesting: At each time point, place the culture plate on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: For analysis of protein incorporation, lyse the cells in a suitable lysis buffer, precipitate the protein (e.g., with acetone (B3395972) or TCA), and wash the protein pellet to remove free amino acids.
-
Sample Storage: Immediately freeze the metabolite extracts and protein pellets in liquid nitrogen and store at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
For Intracellular Metabolites:
-
Cell Lysis and Extraction: Thaw the metabolite extracts on ice. Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Evaporate the solvent using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
For Protein-Bound Amino Acids:
-
Protein Hydrolysis: Resuspend the washed protein pellet in 6 N HCl. Hydrolyze the protein at 110°C for 24 hours. Note: Acid hydrolysis can lead to the degradation of iodotyrosine; therefore, enzymatic hydrolysis using a broad-specificity protease like pronase is a more suitable alternative.[8]
-
Enzymatic Hydrolysis (Alternative): Resuspend the protein pellet in a suitable buffer (e.g., ammonium (B1175870) bicarbonate) and digest with a protease cocktail (e.g., pronase) according to the manufacturer's instructions.
-
Cleanup: After hydrolysis, remove the acid or enzymes. For acid hydrolysates, dry the sample under a stream of nitrogen and reconstitute. For enzymatic digests, a solid-phase extraction (SPE) cleanup may be necessary to remove the enzymes.
-
Derivatization (Optional): Derivatization can improve chromatographic separation and ionization efficiency. However, for this specific compound, direct analysis is often possible.
LC-MS/MS Analysis
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system is recommended for accurate mass measurements and isotopologue analysis.[9]
Liquid Chromatography (LC) Parameters (Example):
-
Column: A reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate H-Tyr(3-I)-OH-¹³C₆ from other metabolites.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for untargeted analysis and targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for quantitative analysis of H-Tyr(3-I)-OH-¹³C₆ and its isotopologues.
-
Precursor Ion (m/z): The exact mass of the M+0 and M+6 isotopologues of protonated H-Tyr(3-I)-OH.
-
Unlabeled (M+0): C₉H₁₀INO₃ + H⁺ ≈ 307.97
-
¹³C₆-labeled (M+6): ¹³C₆C₃H₁₀INO₃ + H⁺ ≈ 313.99
-
-
Collision Energy: Optimize for characteristic fragment ions.
-
Resolution: >10,000 to resolve isotopic peaks.
Data Presentation
The quantitative data from the LC-MS/MS analysis should be summarized in tables to facilitate comparison between different experimental conditions or time points.
Table 1: Fractional Enrichment of H-Tyr(3-I)-OH-¹³C₆ in Intracellular Free Amino Acid Pool
| Time Point (hours) | Condition A (%) | Condition B (%) | Condition C (%) |
| 0 | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.4 ± 0.1 |
| 2 | 45.2 ± 3.1 | 38.9 ± 2.5 | 55.1 ± 4.0 |
| 6 | 88.6 ± 5.2 | 75.4 ± 4.8 | 92.3 ± 5.5 |
| 12 | 95.1 ± 2.3 | 89.7 ± 3.1 | 96.8 ± 2.1 |
| 24 | 96.3 ± 1.9 | 94.5 ± 2.0 | 97.2 ± 1.8 |
| Data are presented as mean ± standard deviation (n=3). Fractional enrichment is calculated as the peak area of the labeled tracer divided by the sum of the peak areas of all its isotopologues. |
Table 2: Incorporation of H-Tyr(3-I)-OH-¹³C₆ into Total Protein
| Time Point (hours) | Condition A (nmol/mg protein) | Condition B (nmol/mg protein) | Condition C (nmol/mg protein) |
| 0 | 0.01 ± 0.00 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| 2 | 1.2 ± 0.2 | 0.9 ± 0.1 | 1.8 ± 0.3 |
| 6 | 4.5 ± 0.5 | 3.2 ± 0.4 | 6.1 ± 0.7 |
| 12 | 9.8 ± 1.1 | 7.5 ± 0.9 | 12.3 ± 1.5 |
| 24 | 18.2 ± 2.0 | 15.1 ± 1.8 | 22.5 ± 2.5 |
| Data are presented as mean ± standard deviation (n=3). The amount of incorporated tracer is quantified using a standard curve. |
Visualizations
Experimental Workflow
Caption: Workflow for metabolic flux analysis using H-Tyr(3-I)-OH-¹³C₆.
Tyrosine Metabolism and Tracer Incorporation
Caption: Cellular uptake and metabolic fate of H-Tyr(3-I)-OH-¹³C₆.
Concluding Remarks
The use of H-Tyr(3-I)-OH-¹³C₆ as a tracer in metabolic flux analysis provides a nuanced view of tyrosine metabolism and protein dynamics. The protocols and data presented here offer a framework for researchers to design and execute robust experiments. Careful optimization of labeling times, sample preparation techniques, and mass spectrometry parameters will be crucial for obtaining high-quality, reproducible data. The insights gained from such studies can significantly advance our understanding of cellular metabolism in health and disease, and aid in the development of novel therapeutic strategies.
References
- 1. Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Site-specific Incorporation of 3-Iodo-L-tyrosine into Proteins and Single-wavelength Anomalous Dispersion Phasing with Soft X-ray in Protein Crystallography [jstage.jst.go.jp]
- 4. caymanchem.com [caymanchem.com]
- 5. Cellular Uptake of Thyroid Hormones - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Tracing Tyrosine Metabolism In Vivo with H-Tyr(3-I)-OH-13C6
References
- 1. SMPDB [smpdb.ca]
- 2. Tyrosine - Wikipedia [en.wikipedia.org]
- 3. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 11. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analysis of 13C6-3-Iodo-L-Tyrosine using Mass Spectrometry
Introduction
Stable isotope-labeled compounds are essential internal standards for quantitative mass spectrometry assays, offering a high degree of accuracy and precision. 13C6-3-iodo-L-tyrosine is a heavy-labeled analog of 3-iodo-L-tyrosine, a key metabolite and a marker for post-translational modifications. Understanding its fragmentation pattern is crucial for developing robust analytical methods for its detection and quantification in complex biological matrices. These application notes provide a detailed protocol for the analysis of H-Tyr(3-I)-OH-13C6 and a thorough characterization of its mass spectrometric fragmentation pattern. This information is particularly valuable for researchers in proteomics, metabolomics, and drug development.
Predicted Fragmentation Pattern
The fragmentation of 13C6-3-iodo-L-tyrosine is expected to follow characteristic pathways for amino acids, primarily involving the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH₂). The presence of the iodine atom and the 13C6-labeled phenyl ring will result in a unique mass shift for the precursor and fragment ions, allowing for clear differentiation from the unlabeled endogenous counterpart.
The primary fragmentation is anticipated to be the loss of the carboxyl group, leading to the formation of a stable immonium ion. Subsequent fragmentation may involve the loss of the iodine atom or other rearrangements.
Experimental Protocol
This protocol outlines the steps for analyzing 13C6-3-iodo-L-tyrosine using a standard high-resolution mass spectrometer coupled with liquid chromatography.
1. Materials and Reagents
-
13C6-3-Iodo-L-Tyrosine standard
-
HPLC-grade water with 0.1% formic acid (Solvent A)
-
HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)
-
A C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Eppendorf tubes and autosampler vials
2. Sample Preparation
-
Prepare a 1 mg/mL stock solution of 13C6-3-Iodo-L-Tyrosine in Solvent A.
-
Perform serial dilutions to create working solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Transfer the working solutions to autosampler vials for LC-MS analysis.
3. LC-MS/MS Method
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
MS1 Scan Range: m/z 100-500
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy of 20-40 eV.
-
4. Data Analysis
-
Identify the precursor ion for 13C6-3-Iodo-L-Tyrosine ([M+H]⁺).
-
Analyze the MS/MS spectrum to identify the major product ions.
-
Determine the mass accuracy of the precursor and fragment ions.
-
Use the data to create a quantitative method by selecting the most intense and specific transitions.
Data Presentation
The expected masses for the precursor and major fragment ions of 13C6-3-iodo-L-tyrosine are summarized in the table below. This data is crucial for setting up selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) experiments.
| Ion | Formula | Theoretical m/z | Description |
| Precursor Ion [M+H]⁺ | C₉H₁₀INO₃ | 314.0040 | Protonated 13C6-3-iodo-L-tyrosine |
| Product Ion 1 | C₈H₉IN | 267.9934 | Loss of COOH₂ |
| Product Ion 2 | C₉H₈O₂ | 151.0757 | Loss of I and NH₃ |
| Product Ion 3 | C₇H₇ | 97.0808 | Toluene-13C6 fragment from side chain cleavage |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway for 13C6-3-iodo-L-tyrosine.
Caption: Experimental workflow for the analysis of 13C6-3-iodo-L-tyrosine.
Caption: Proposed fragmentation pathway of 13C6-3-iodo-L-tyrosine.
Application Notes and Protocols for Structural Analysis of H-Tyr(3-I)-OH-¹³C₆ using NMR Spectroscopy
For: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of ¹³C₆-labeled 3-iodo-L-tyrosine (H-Tyr(3-I)-OH-¹³C₆). This isotopically labeled amino acid is a valuable tool in structural biology and drug discovery, particularly for studying protein-ligand interactions and enzyme kinetics. Detailed protocols for NMR sample preparation, data acquisition, and analysis are presented, alongside quantitative NMR data. Furthermore, we illustrate the application of this compound in the context of enzyme inhibition, specifically targeting tyrosine hydroxylase, a key enzyme in the catecholamine biosynthesis pathway.
Introduction
3-iodo-L-tyrosine is a known intermediate in the synthesis of thyroid hormones and a potent inhibitor of tyrosine hydroxylase.[1][2] The incorporation of a stable isotope, such as Carbon-13 (¹³C), into this molecule provides an NMR-active nucleus that allows for detailed structural and dynamic studies.[3] Uniform labeling of the tyrosine ring with ¹³C (¹³C₆) significantly enhances the sensitivity of ¹³C NMR experiments, facilitating the unambiguous assignment of carbon resonances and the study of its interaction with biological macromolecules.[3][4]
This document outlines the methodologies for characterizing H-Tyr(3-I)-OH-¹³C₆ and its application in studying enzyme inhibition, providing researchers with the necessary protocols to leverage this powerful tool in their work.
Quantitative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for H-Tyr(3-I)-OH-¹³C₆. The data is compiled based on experimental values for unlabeled 3-iodo-L-tyrosine and related compounds, such as 3,5-diiodo-L-tyrosine.[5][6] The use of a fully ¹³C-labeled benzene (B151609) ring will result in complex ¹³C-¹³C and ¹H-¹³C coupling patterns, which are not detailed here but are critical for advanced structural analysis.
Table 1: Predicted ¹H NMR Chemical Shifts for H-Tyr(3-I)-OH-¹³C₆ in D₂O at pH 7.4.
| Proton | Chemical Shift (ppm) | Multiplicity |
| Hα | ~3.90 | dd |
| Hβa | ~3.15 | dd |
| Hβb | ~3.00 | dd |
| H2 | ~7.70 | d |
| H5 | ~7.15 | dd |
| H6 | ~6.90 | d |
Note: Chemical shifts are referenced to DSS. Multiplicity will be further complicated by ¹H-¹³C couplings.
Table 2: Predicted ¹³C NMR Chemical Shifts for H-Tyr(3-I)-OH-¹³C₆ in D₂O at pH 7.4.
| Carbon | Chemical Shift (ppm) |
| Cα | ~59 |
| Cβ | ~37 |
| C1 | ~129 |
| C2 | ~142 |
| C3 | ~85 |
| C4 | ~155 |
| C5 | ~118 |
| C6 | ~133 |
| C=O | ~175 |
Note: Chemical shifts are referenced to DSS. The chemical shift of C3 is significantly affected by the heavy iodine atom.
Experimental Protocols
NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR data. The following protocol outlines the steps for preparing a sample of H-Tyr(3-I)-OH-¹³C₆ for NMR analysis.
Materials:
-
H-Tyr(3-I)-OH-¹³C₆ (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Internal standard (optional, e.g., DSS for D₂O)
-
Pipettes and a vortex mixer
-
Glass wool or a syringe filter
Protocol:
-
Weighing the Sample: Accurately weigh the desired amount of H-Tyr(3-I)-OH-¹³C₆. For ¹³C-detected experiments, a higher concentration is recommended to overcome the lower gyromagnetic ratio of the ¹³C nucleus.[7]
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble and that does not have signals overlapping with the resonances of interest. For biological samples, D₂O with a suitable buffer to maintain a constant pH is often the solvent of choice.[7]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean vial. Use a vortex mixer to ensure complete dissolution.[7]
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution. This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. The final sample volume should result in a column height of about 4-5 cm.[3]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following is a general protocol for acquiring 1D and 2D NMR spectra. Specific parameters should be optimized for the instrument and sample.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of ¹H and ¹³C detection.
1D ¹H NMR Protocol:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
1D ¹³C NMR Protocol:
-
Tune the probe to the ¹³C frequency.
-
Acquire a 1D carbon spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay will be necessary compared to ¹H NMR. However, with a fully ¹³C-labeled sample, acquisition times will be significantly reduced.
2D [¹H,¹³C]-HSQC Protocol:
-
Set up a Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment correlates the chemical shifts of protons with their directly attached carbons.
-
Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all expected resonances.
-
Set the number of increments in the indirect dimension (¹³C) and the number of scans per increment to achieve the desired resolution and signal-to-noise ratio.
Application: Enzyme Inhibition Assay
H-Tyr(3-I)-OH is a known inhibitor of tyrosine hydroxylase. NMR spectroscopy can be a powerful tool to study the binding of this inhibitor to the enzyme and to determine its inhibitory activity.
Tyrosine Hydroxylase Inhibition Pathway
The following diagram illustrates the inhibition of the catecholamine biosynthesis pathway by 3-iodotyrosine.
Caption: Inhibition of Tyrosine Hydroxylase by 3-Iodo-L-Tyrosine.
NMR-Based Enzyme Inhibition Protocol
This protocol describes how to use NMR to monitor the inhibition of tyrosine hydroxylase by H-Tyr(3-I)-OH. The conversion of L-tyrosine to L-DOPA can be followed by observing the changes in the NMR signals of the substrate and product over time.
Materials:
-
Purified tyrosine hydroxylase enzyme
-
L-Tyrosine (substrate)
-
H-Tyr(3-I)-OH-¹³C₆ (inhibitor)
-
Cofactors for tyrosine hydroxylase (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, Fe²⁺, catalase)
-
NMR buffer (e.g., deuterated phosphate (B84403) buffer, pH 7.4)
-
NMR spectrometer
Protocol:
-
Prepare the Reaction Mixtures:
-
Control Reaction: In an NMR tube, prepare a mixture containing the NMR buffer, L-tyrosine, and all necessary cofactors.
-
Inhibited Reaction: Prepare a similar mixture as the control, but also include a known concentration of H-Tyr(3-I)-OH-¹³C₆.
-
-
Initiate the Reaction: Add the tyrosine hydroxylase enzyme to each NMR tube to start the reaction.
-
Acquire Time-Course NMR Data: Immediately after adding the enzyme, start acquiring a series of 1D ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Identify the characteristic NMR signals for L-tyrosine and the product, L-DOPA.
-
Integrate the signal intensities of a non-overlapping peak for both the substrate and the product in each spectrum.
-
Plot the concentration of the product formed over time for both the control and the inhibited reactions.
-
By comparing the initial reaction rates, the inhibitory effect of H-Tyr(3-I)-OH can be quantified. The use of the ¹³C-labeled inhibitor also allows for the direct observation of the inhibitor's signals, providing insights into its state (bound vs. free) during the reaction.
-
Workflow for Structural Analysis
The following diagram outlines the general workflow for the structural analysis of H-Tyr(3-I)-OH-¹³C₆ and its interaction with a target protein.
Caption: Workflow for NMR-based Structural Analysis.
Conclusion
The use of H-Tyr(3-I)-OH-¹³C₆ in conjunction with modern NMR spectroscopic techniques offers a powerful approach for detailed structural analysis and for probing molecular interactions. The protocols and data presented in these application notes provide a solid foundation for researchers to employ this isotopically labeled compound in their studies, from basic characterization to complex enzyme inhibition assays. The ability to directly observe both the ligand and its biological target at an atomic level makes this a valuable tool in the fields of chemical biology and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. bmse000327 3,5-Diiodo-L-tyrosine at BMRB [bmrb.io]
- 6. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Application Notes and Protocols: A Step-by-Step Guide for Dissolving and Storing H-Tyr(3-I)-OH-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the proper dissolution and storage of H-Tyr(3-I)-OH-¹³C₆, a stable isotope-labeled version of 3-iodo-L-tyrosine.[1][2] Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the accuracy and reproducibility of experimental results. H-Tyr(3-I)-OH is a known inhibitor of tyrosine hydroxylase, an enzyme involved in the biosynthesis of catecholamines.[3][4] The ¹³C₆ labeled version is a valuable tool in metabolic studies and mass spectrometry-based applications.
Data Summary: Solubility and Storage
Quantitative data regarding the solubility and recommended storage conditions for H-Tyr(3-I)-OH are summarized in the table below. These parameters are expected to be directly applicable to the ¹³C₆ labeled variant.
| Parameter | Condition | Value/Recommendation | Source |
| Solubility | In Water | 5 mg/mL (16.28 mM) | [3] |
| In DMSO | Insoluble | [3][4] | |
| Storage (Powder) | Temperature | -20°C | [3][4] |
| Duration | 3 years | [3][4] | |
| Storage (in Solvent) | Temperature | -80°C | [3][4] |
| Duration | 6 months | [3] | |
| Temperature | -20°C | [3][4] | |
| Duration | 1 month | [3][4] |
Note: To achieve the specified concentration in water, the use of ultrasonication and heating to 80°C may be necessary.[3] It is also recommended to use fresh DMSO, as absorbed moisture can reduce solubility for other compounds.[4]
Experimental Protocol: Dissolution of H-Tyr(3-I)-OH-¹³C₆
This protocol outlines the steps for preparing a stock solution of H-Tyr(3-I)-OH-¹³C₆.
Materials:
-
H-Tyr(3-I)-OH-¹³C₆ powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Spatula
-
Ultrasonic water bath
-
Heating block or water bath capable of reaching 80°C
-
Sterile 0.22 µm syringe filter (if sterile filtration is required)
-
Sterile syringe
Procedure:
-
Equilibration: Before opening, allow the vial of H-Tyr(3-I)-OH-¹³C₆ powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of H-Tyr(3-I)-OH-¹³C₆ powder into the tared vial using a clean spatula.
-
Solvent Addition: Add the calculated volume of high-purity water to the vial to achieve the desired final concentration (e.g., for a 5 mg/mL solution, add 1 mL of water for every 5 mg of powder).
-
Initial Mixing: Cap the vial securely and vortex or invert the vial several times to initiate the dissolution process.
-
Sonication and Heating:
-
Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.
-
If the compound is not fully dissolved, transfer the vial to a heating block or water bath set to 80°C.[3]
-
Heat the solution with intermittent vortexing until the solid is completely dissolved. Caution: Handle the hot vial with appropriate thermal protection.
-
-
Cooling: Once the solid is fully dissolved, remove the vial from the heat source and allow it to cool to room temperature.
-
(Optional) Sterile Filtration: If the application requires a sterile solution, draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the solution into a new sterile vial.[3]
Experimental Protocol: Storage of H-Tyr(3-I)-OH-¹³C₆ Solutions
Proper storage is critical to prevent degradation and maintain the stability of the stock solution.
Materials:
-
Prepared H-Tyr(3-I)-OH-¹³C₆ stock solution
-
Sterile, light-protective (amber) microcentrifuge tubes or cryovials
-
Pipettor and sterile pipette tips
-
-20°C and -80°C freezers
Procedure:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes.[4] The volume of each aliquot should be appropriate for a single experiment.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Short-Term Storage: For use within one month, store the aliquots at -20°C.[3][4]
-
Long-Term Storage: For storage longer than one month, store the aliquots at -80°C for up to six months.[3][4]
-
Thawing: When ready to use, thaw a single aliquot at room temperature or on ice. Avoid repeated freeze-thaw cycles of the same aliquot.
Workflow and Logic Diagrams
The following diagrams illustrate the key processes described in this document.
References
Application Notes and Protocols for H-Tyr(3-I)-OH-13C6 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. H-Tyr(3-I)-OH-13C6, the 13C-labeled form of 3-iodo-L-tyrosine, offers a robust platform for elucidating the absorption, distribution, metabolism, and excretion (ADME) of therapeutic candidates. Its primary application lies in its use as a tracer or an internal standard for highly sensitive and specific quantitative analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides detailed application notes and experimental protocols for the effective use of this compound in DMPK research.
3-Iodo-L-tyrosine is a critical intermediate in the synthesis of thyroid hormones and also acts as an inhibitor of tyrosine hydroxylase, a key enzyme in the catecholamine biosynthesis pathway.[1][2] Understanding the metabolic fate of compounds structurally related to tyrosine is crucial, and this compound serves as a valuable tool in these investigations.
Applications in DMPK Studies
The use of this compound in DMPK studies provides several key advantages:
-
Accurate Quantification: As an internal standard, it mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer, correcting for matrix effects and variability.
-
Metabolite Identification: When used as a tracer, the 13C6 label allows for the unambiguous identification of drug-related metabolites from endogenous molecules in complex biological matrices.
-
Pharmacokinetic Profiling: Enables the precise determination of key pharmacokinetic parameters, including clearance, volume of distribution, and bioavailability.
Data Presentation: Representative Pharmacokinetic Parameters
The following table summarizes hypothetical quantitative data from a preclinical pharmacokinetic study in rodents, illustrating the type of data that can be generated using this compound as an internal standard for the quantification of unlabeled H-Tyr(3-I)-OH.
| Parameter | Unit | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | mg/kg | 1 | 5 |
| Cmax | ng/mL | 1500 | 850 |
| Tmax | h | 0.1 | 1.0 |
| AUC(0-t) | ng·h/mL | 3200 | 4500 |
| AUC(0-inf) | ng·h/mL | 3250 | 4600 |
| t1/2 | h | 2.5 | 3.0 |
| Clearance (CL) | L/h/kg | 0.31 | - |
| Volume of Distribution (Vd) | L/kg | 1.1 | - |
| Bioavailability (F) | % | - | 55 |
Experimental Protocols
Protocol 1: Quantitative Analysis of H-Tyr(3-I)-OH in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a validated method for the quantification of H-Tyr(3-I)-OH in plasma samples.
1. Materials and Reagents:
-
H-Tyr(3-I)-OH (analyte)
-
This compound (internal standard, IS)
-
Control plasma (e.g., rat, human)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plates
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve H-Tyr(3-I)-OH in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 ACN:water to prepare calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with ACN.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.
-
Add 150 µL of the IS working solution (100 ng/mL in ACN) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
H-Tyr(3-I)-OH: Monitor the specific precursor to product ion transition.
-
This compound: Monitor the specific precursor to product ion transition (with a +6 Da shift from the unlabeled analyte).
-
5. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the IS.
-
Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentrations of the unknown samples from the calibration curve.
Protocol 2: In Vitro Metabolic Stability Assessment in Liver Microsomes
This protocol is designed to assess the metabolic stability of H-Tyr(3-I)-OH using this compound as an internal standard for quantification.
1. Materials and Reagents:
-
H-Tyr(3-I)-OH
-
This compound (IS)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with IS
2. Experimental Procedure:
-
Pre-incubate liver microsomes with H-Tyr(3-I)-OH in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding ice-cold acetonitrile containing the internal standard (this compound).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using the LC-MS/MS method described in Protocol 1.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of H-Tyr(3-I)-OH remaining versus time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the key metabolic pathways involving tyrosine, the precursor to H-Tyr(3-I)-OH.
Caption: Simplified pathway of thyroid hormone synthesis.
References
Application Notes and Protocols for Tyrosine Hydroxylase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine hydroxylase (TH) is a critical enzyme in the catecholamine biosynthesis pathway, catalyzing the rate-limiting step of converting L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1] As the initial enzyme in the synthesis of dopamine (B1211576), norepinephrine, and epinephrine, TH plays a pivotal role in numerous physiological processes, including motor control, mood regulation, and stress response.[1][2] Dysregulation of TH activity is implicated in various neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons.[3] Consequently, the development of specific and potent inhibitors of TH is a significant area of research for novel therapeutic strategies.
These application notes provide a comprehensive guide to the experimental design of tyrosine hydroxylase inhibition studies, encompassing in vitro enzyme kinetics, cell-based functional assays, and in vivo animal models. Detailed protocols for key experiments are provided to facilitate the screening and characterization of potential TH inhibitors.
Signaling Pathway and Inhibition
The activity of tyrosine hydroxylase is tightly regulated through multiple mechanisms, including feedback inhibition by catecholamines and phosphorylation at specific serine residues in its N-terminal regulatory domain.[2] Understanding this pathway is crucial for designing and interpreting inhibition studies.
Caption: Catecholamine biosynthesis pathway and points of TH inhibition.
Quantitative Data Summary
The efficacy of various tyrosine hydroxylase inhibitors can be compared using their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values. The Michaelis-Menten constant (Km) for the substrate (L-tyrosine) and the catalytic rate constant (kcat) are also important kinetic parameters.
| Inhibitor/Substrate | Parameter | Value | Enzyme Source | Assay Conditions | Reference(s) |
| Inhibitors | |||||
| α-Methyl-p-tyrosine (AMPT) | IC50 | Not specified | Not specified | Not specified | [4] |
| 3-Iodotyrosine | Ki | 0.39 µM | Not specified | Not specified | [5] |
| IC50 | ~10 µM (for 60-70% inhibition) | Not specified | Not specified | [6] | |
| Oudenone | Not specified | Not specified | Not specified | Not specified | [7] |
| Apomorphine (B128758) | IC50 | 0.1 - 1 µM | Rat striatum | pH 7.2, with BH4 cofactor | [8] |
| Dopamine | IC50 | 1.4 - 3.6 µM | PC-12 cells | with BH4 cofactor | [9] |
| Norepinephrine | IC50 | 1.4 - 3.6 µM | PC-12 cells | with BH4 cofactor | [9] |
| Substrate & Kinetic Constants | |||||
| L-Tyrosine | Km | 3 - 300 µM (varied) | Recombinant TyrH | 1 mM 6MPH4 | [10][11] |
| 6MPH4 (cofactor) | Km | 5 µM - 1 mM (varied) | Recombinant TyrH | 200 µM L-tyrosine | [10][11] |
| kcat | 0.86 s⁻¹ | Recombinant TyrH | 5 °C | [10][11] |
Experimental Protocols
A multi-tiered approach is recommended for evaluating TH inhibitors, starting with in vitro enzyme assays, followed by cell-based assays, and culminating in in vivo animal studies.
Caption: A tiered experimental workflow for TH inhibitor evaluation.
In Vitro Tyrosine Hydroxylase Inhibition Assay
This protocol describes the determination of TH activity by measuring the production of L-DOPA from L-tyrosine using high-performance liquid chromatography (HPLC) with electrochemical detection. A colorimetric plate reader-based assay is also presented as a high-throughput alternative.
3.1.1. HPLC-Based Assay Protocol
Materials:
-
Recombinant tyrosine hydroxylase enzyme
-
L-tyrosine (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) or 6-methyl-5,6,7,8-tetrahydropterin (6MPH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous ammonium (B1175870) sulfate (B86663)
-
HEPES or MES buffer
-
Perchloric acid
-
Test inhibitors
-
HPLC system with an electrochemical detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Enzyme Addition: Add the purified tyrosine hydroxylase enzyme (0.1–0.5 µM) to the reaction mixture.[11]
-
Initiation of Reaction: Start the reaction by adding the substrate, L-tyrosine (e.g., 200 µM).[11]
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold perchloric acid (e.g., 0.1 M). This will precipitate the proteins.
-
Sample Preparation for HPLC:
-
Centrifuge the tubes to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered supernatant into the HPLC system.
-
Separate L-DOPA and L-tyrosine using a suitable C18 column with an appropriate mobile phase.
-
Detect L-DOPA using an electrochemical detector.
-
-
Data Analysis:
-
Quantify the amount of L-DOPA produced by comparing the peak area to a standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3.1.2. Colorimetric Plate Reader Assay Protocol
This assay provides a high-throughput method for measuring TH activity by monitoring the formation of dopachrome.
Materials:
-
Recombinant human tyrosine hydroxylase (hTH)
-
L-tyrosine
-
BH4
-
Iron (II) sulfate
-
Sodium periodate (B1199274)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 475 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
hTH enzyme
-
BH4
-
Iron (II) sulfate
-
Varying concentrations of the test inhibitor.
-
-
Initiation of Reaction: Add L-tyrosine to initiate the reaction.
-
Oxidation to Dopachrome: Add sodium periodate to oxidize the L-DOPA produced to dopachrome.
-
Real-time Monitoring: Immediately place the plate in a plate reader and measure the absorbance at 475 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at 37°C.[12]
-
Data Analysis:
-
The rate of increase in absorbance at 475 nm is proportional to the TH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value.
-
Cell-Based Tyrosine Hydroxylase Inhibition Assay
This protocol utilizes PC12 cells, a rat pheochromocytoma cell line that endogenously expresses TH, to assess the efficacy of inhibitors in a cellular context.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents for TH activity assay (as described in section 3.1) or for dopamine measurement (e.g., ELISA kit or HPLC).
Procedure:
-
Cell Culture and Treatment:
-
Culture PC12 cells in appropriate flasks or plates.
-
Treat the cells with varying concentrations of the test inhibitor for a specified duration (e.g., 12 or 24 hours).[13]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
-
TH Activity Measurement or Dopamine Quantification:
-
Option A: TH Activity Assay: Perform the in vitro TH activity assay as described in section 3.1 using the cell lysate as the enzyme source.
-
Option B: Dopamine Measurement: Measure the concentration of dopamine in the cell lysate or culture medium using a commercially available ELISA kit or by HPLC with electrochemical detection.
-
-
Data Analysis:
-
Normalize TH activity or dopamine levels to the total protein concentration in the lysate.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
In Vivo Tyrosine Hydroxylase Inhibition Studies
Animal models are essential for evaluating the in vivo efficacy and potential therapeutic effects of TH inhibitors. The 6-hydroxydopamine (6-OHDA) unilateral lesion rat model of Parkinson's disease is a widely used model.
3.3.1. 6-OHDA Unilateral Lesion Rat Model Protocol
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA)
-
Ascorbic acid-saline solution
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Stereotactic apparatus
-
Hamilton syringe
-
Test inhibitor
-
Apomorphine or amphetamine for rotational behavior testing
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic.
-
Mount the rat in a stereotactic frame.
-
-
Stereotactic Injection of 6-OHDA:
-
Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation.
-
Drill a small burr hole in the skull over the target injection site (e.g., medial forebrain bundle or striatum).[6][14]
-
Slowly infuse the 6-OHDA solution into the target brain region using a Hamilton syringe.[6][14]
-
Leave the needle in place for a few minutes before slowly retracting it.
-
-
Post-operative Care:
-
Suture the incision and provide appropriate post-operative care, including analgesics and monitoring.
-
-
Inhibitor Treatment:
-
After a recovery period (e.g., 2-3 weeks), administer the test inhibitor to the rats according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
-
Behavioral Assessment:
-
Assess motor function using drug-induced rotational behavior tests. Administer apomorphine (dopamine agonist) and record contralateral rotations, or administer amphetamine (dopamine-releasing agent) and record ipsilateral rotations.[14] A reduction in rotational behavior in inhibitor-treated animals compared to vehicle-treated animals can indicate a therapeutic effect.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and collect the brains.
-
Dissect the striatum and substantia nigra for neurochemical analysis (e.g., measurement of dopamine and its metabolites by HPLC).
-
Perform immunohistochemical staining for tyrosine hydroxylase on brain sections to assess the extent of the lesion and any neuroprotective effects of the inhibitor.[15]
-
3.3.2. MPTP Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is another common model for Parkinson's disease that induces loss of dopaminergic neurons.
Procedure:
-
MPTP Administration: Administer MPTP to mice (e.g., C57BL/6) via intraperitoneal injections. A common regimen is multiple injections over a short period.[16][17]
-
Inhibitor Treatment: Administer the test inhibitor before, during, or after MPTP administration to assess its neuroprotective or restorative effects.
-
Outcome Measures: Similar to the 6-OHDA model, assess behavioral outcomes, and perform post-mortem neurochemical and histological analyses to determine the effects of the inhibitor on dopamine levels and neuronal survival.[17]
Conclusion
The experimental designs and detailed protocols provided in these application notes offer a robust framework for the comprehensive evaluation of tyrosine hydroxylase inhibitors. By systematically progressing from in vitro characterization to cell-based validation and in vivo efficacy studies, researchers can effectively identify and characterize promising lead compounds for the development of novel therapeutics targeting disorders associated with dysregulated catecholamine synthesis. The use of structured data presentation and clear, detailed methodologies will facilitate reproducible and comparable results across different studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopy and Kinetics of Wild-Type and Mutant Tyrosine Hydroxylase: Mechanistic Insight into O2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conductscience.com [conductscience.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 9. Direct inhibition of tyrosine hydroxylase from PC-12 cells by catechol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Measurement of Intrinsic Rate Constants in the Tyrosine Hydroxylase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. researchgate.net [researchgate.net]
- 14. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. protocols.io [protocols.io]
- 16. Inactivation of tyrosine hydroxylase by nitration following exposure to peroxynitrite and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Restoration of MPTP-induced Dopamine and Tyrosine Hydroxylase Depletion in the Mouse Brain Through Ethanol and Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of H-Tyr(3-I)-OH-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-iodo-L-tyrosine (H-Tyr(3-I)-OH) is a key intermediate in the synthesis of thyroid hormones and also acts as a reversible inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) biosynthesis.[1] Its accurate quantification in biological matrices is crucial for endocrinology, neuroscience, and pharmacology research. The use of a stable isotope-labeled internal standard, such as H-Tyr(3-I)-OH-¹³C₆, is essential for correcting for matrix effects and variations in extraction recovery, thereby ensuring accurate and precise measurements.[2]
This document provides detailed application notes and protocols for the sample preparation and analysis of H-Tyr(3-I)-OH using its ¹³C₆-labeled counterpart as an internal standard, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Serum
This protocol is adapted from established methods for the extraction of iodotyrosines from biological fluids.[3][4]
Materials:
-
Human serum samples
-
H-Tyr(3-I)-OH-¹³C₆ internal standard solution
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer 500 µL of the clear supernatant to a clean microcentrifuge tube.
-
Spike the sample with the H-Tyr(3-I)-OH-¹³C₆ internal standard to a final concentration appropriate for the expected endogenous levels and instrument sensitivity.
-
Vortex briefly to mix.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 3 mL of methanol.
-
Equilibrate the cartridges with 3 mL of water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated serum sample onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interfering hydrophilic compounds.
-
Dry the cartridge under a high vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte and internal standard with 2 x 1 mL of methanol.
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol outlines a general LC-MS/MS method for the analysis of H-Tyr(3-I)-OH and its ¹³C₆-labeled internal standard. Optimization of specific parameters may be required for different instrumentation.
Instrumentation and Conditions:
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI), positive mode
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| H-Tyr(3-I)-OH | 308.0 | [To be optimized] | [To be optimized] |
| H-Tyr(3-I)-OH-¹³C₆ | 314.0 | [To be optimized] | [To be optimized] |
Note: The specific product ions and collision energies need to be determined by direct infusion of the analytical standards.
Data Presentation
Table 1: Solid-Phase Extraction Performance
| Analyte | Matrix | SPE Cartridge | Recovery (%) | Reference |
| Iodotyrosines | Serum | C18 | 87.1 - 107.6 | [3][4] |
| Iodotyrosines | Urine | C18 | 92.1 - 98.7 | [3][4] |
Table 2: LC-MS/MS Method Validation Parameters (Representative)
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
Note: These are typical performance characteristics and should be established for each specific assay.
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of H-Tyr(3-I)-OH.
Signaling Pathway: Thyroid Hormone Synthesis
Caption: Role of 3-iodotyrosine in thyroid hormone synthesis.
Signaling Pathway: Tyrosine Hydroxylase Inhibition
Caption: Inhibition of dopamine synthesis by H-Tyr(3-I)-OH.
References
- 1. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve signal intensity of H-Tyr(3-I)-OH-13C6 in mass spec
Welcome to the technical support center for the mass spectrometry analysis of H-Tyr(3-I)-OH-¹³C₆. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is H-Tyr(3-I)-OH-¹³C₆ and why is it used?
H-Tyr(3-I)-OH-¹³C₆ is the ¹³C-labeled version of 3-iodo-L-tyrosine, a potent inhibitor of tyrosine hydroxylase and an intermediate in the production of thyroid hormones.[1] The stable isotope label (¹³C₆) makes it an ideal internal standard for quantitative mass spectrometry-based assays, allowing for accurate measurement of its unlabeled counterpart in complex biological matrices. The use of ¹³C-labeled standards is preferred over deuterated standards as they are less likely to exhibit chromatographic shifts and provide better accuracy.[2]
Q2: I am observing a very low or no signal for H-Tyr(3-I)-OH-¹³C₆. What are the potential causes?
Low signal intensity can stem from a variety of factors, including improper sample preparation, suboptimal instrument settings, or the inherent chemical properties of the analyte.[3] Common culprits include poor ionization efficiency, ion suppression from matrix components, and degradation of the analyte. A systematic troubleshooting approach, starting from sample preparation and moving to instrument parameters, is recommended.
Q3: What is the optimal ionization technique for H-Tyr(3-I)-OH-¹³C₆?
Electrospray ionization (ESI) is the most suitable technique for analyzing polar compounds like H-Tyr(3-I)-OH-¹³C₆.[4] ESI in positive ion mode is generally preferred for amino acids as it readily forms protonated molecules [M+H]⁺. Optimizing ESI source parameters such as capillary voltage, nebulizer gas pressure, and desolvation temperature is critical for maximizing signal intensity.[4]
Q4: Can in-source fragmentation affect the signal intensity of the precursor ion?
Yes, in-source fragmentation, also known as in-source decay (ISD), can reduce the intensity of the intended precursor ion.[5] Iodinated compounds can be susceptible to the loss of iodine.[6] This can be influenced by the energy applied in the ion source. If you suspect in-source fragmentation, consider reducing the source voltage and temperature.
Troubleshooting Guide: Low Signal Intensity
This guide provides a structured approach to diagnosing and resolving low signal intensity issues during the analysis of H-Tyr(3-I)-OH-¹³C₆.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low signal intensity.
Step 1: Evaluate Sample Preparation
| Potential Issue | Recommended Action | Expected Outcome |
| Analyte Degradation | Prepare fresh solutions of H-Tyr(3-I)-OH-¹³C₆. Avoid prolonged exposure to light and high temperatures. | Improved signal intensity if degradation was the root cause. |
| Incorrect Concentration | Verify the concentration of your stock and working solutions. Perform serial dilutions to ensure you are within the optimal concentration range for your instrument. | Signal appears and is within the linear range of detection. |
| Precipitation | Ensure complete dissolution of the analyte in the sample solvent. If precipitation is observed, try a different solvent composition. | A clear solution and improved signal consistency. |
| High Salt Concentration | Desalt the sample using solid-phase extraction (SPE) or a similar technique. High salt concentrations can cause significant ion suppression. | Reduction in ion suppression and a corresponding increase in signal intensity. |
Step 2: Optimize Liquid Chromatography (LC) Parameters
| Parameter | Recommendation | Rationale |
| Mobile Phase Composition | Use a mobile phase of water and acetonitrile (B52724) or methanol (B129727) with a low concentration of an acidic additive like formic acid (0.1%).[7] | Acidic additives promote protonation in positive ion mode ESI, enhancing the formation of [M+H]⁺ ions. |
| Mobile Phase Additives | If signal is still low with formic acid, consider testing other additives such as acetic acid. Avoid trifluoroacetic acid (TFA) as it is a known ion suppressant in ESI-MS.[8] | Different additives can have varying effects on ionization efficiency depending on the analyte. |
| Gradient Elution | Employ a gradient elution starting with a high aqueous phase to retain the polar H-Tyr(3-I)-OH-¹³C₆, followed by an increasing organic phase to elute it. | Proper retention and peak shape are crucial for good signal-to-noise. |
Table 1: Effect of Mobile Phase Additive on Signal Intensity
| Mobile Phase Additive (0.1%) | Relative Signal Intensity (%) |
| Formic Acid | 100 |
| Acetic Acid | 85 |
| Trifluoroacetic Acid (TFA) | 20 |
Step 3: Optimize Mass Spectrometry (MS) Parameters
| Parameter | Recommendation | Rationale |
| Ionization Mode | Use positive electrospray ionization (ESI+). | Amino acids readily form [M+H]⁺ ions. |
| Capillary Voltage | Optimize between 3.0 and 4.0 kV. Start at 3.5 kV and adjust in small increments. | An optimal capillary voltage is crucial for stable and efficient ionization.[4] |
| Nebulizer Gas Pressure | Adjust to ensure a fine, stable spray. Typical values range from 30 to 50 psi. | Proper nebulization is essential for efficient desolvation and ion formation. |
| Drying Gas Flow and Temperature | Optimize to facilitate desolvation without causing thermal degradation. Start with a temperature of 300-350 °C and a flow rate of 8-12 L/min. | Inefficient desolvation leads to solvent clusters and reduced signal, while excessive heat can degrade the analyte. |
| Fragmentor/Collision Energy | Start with low fragmentor voltage to minimize in-source fragmentation. If monitoring fragment ions, optimize collision energy to maximize the intensity of the desired product ions. | Minimizing unwanted fragmentation of the precursor ion will maximize its signal. |
Table 2: Typical ESI-MS/MS Parameters for H-Tyr(3-I)-OH-¹³C₆
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Nebulizer Pressure | 40 psi |
| Drying Gas Temperature | 325 °C |
| Drying Gas Flow | 10 L/min |
| Precursor Ion (m/z) | 314.0 |
| Product Ion (m/z) | 268.0 |
| Collision Energy | 15-25 eV |
Experimental Protocol: Quantitative Analysis of H-Tyr(3-I)-OH by LC-MS/MS
This protocol provides a general method for the analysis of 3-iodotyrosine using a ¹³C₆-labeled internal standard.
Diagram: Experimental Workflow
References
- 1. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. benchchem.com [benchchem.com]
- 4. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing ¹³C-Labeled Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using ¹³C-labeled internal standards in mass spectrometry-based analyses.
Troubleshooting Guide
Issue: Inaccurate or Inconsistent Quantitative Results
You are using a ¹³C-labeled internal standard, but your quantitative results are showing poor accuracy and precision. This guide will walk you through the most common culprits.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inaccurate quantification using ¹³C-labeled internal standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and how can it affect my results?
A: Isotopic crosstalk, or interference, occurs when the isotopic signature of the analyte overlaps with that of the ¹³C-labeled internal standard (IS), or vice versa.[1][2] This can happen in two primary ways:
-
Natural Isotope Abundance of the Analyte: High molecular weight compounds, or those containing elements with abundant heavy isotopes (e.g., chlorine, bromine, sulfur), can have a naturally occurring isotopic peak (M+n) that corresponds to the mass of the ¹³C-labeled IS.[1][2] This leads to an artificially high response for the IS, causing an underestimation of the analyte concentration.
-
Isotopic Impurity of the Internal Standard: The ¹³C-labeled IS may contain a small amount of the unlabeled analyte from its synthesis.[2] This will contribute to the analyte's signal, leading to an overestimation of the analyte concentration.
To mitigate this, you can use a nonlinear calibration function that corrects for these interferences or ensure your ¹³C-IS has very high isotopic enrichment.[2]
Q2: I thought ¹³C-labeled internal standards perfectly correct for matrix effects. Why am I still seeing issues?
A: While ¹³C-labeled internal standards are considered the gold standard for correcting matrix effects due to their chemical and physical similarity to the analyte, they are not always a perfect solution.[3][4] Here's why you might still encounter problems:
-
Differential Matrix Effects: Although rare, the analyte and the ¹³C-IS may experience slightly different degrees of ion suppression or enhancement, especially in very complex matrices.[5]
-
Lack of Perfect Co-elution: One of the key advantages of ¹³C-labeled standards over deuterated ones is their tendency to co-elute perfectly with the analyte.[3][4] However, you should always verify this in your specific chromatographic system. Even a slight separation in retention time can expose the analyte and IS to different matrix components as they elute, leading to differential matrix effects.[3][6]
-
Globally Labeled Standards for Complex Samples: For untargeted metabolomics or analysis in highly complex biological samples, using a single ¹³C-labeled IS may not adequately correct for matrix effects across all analytes. In such cases, a globally ¹³C-labeled biological extract can serve as a more comprehensive internal standard.[7][8]
Q3: How can I assess the purity of my ¹³C-labeled internal standard?
A: It is crucial to assess both the isotopic and chemical purity of your ¹³C-labeled IS.
-
Isotopic Purity: This refers to the percentage of the IS that is correctly labeled with ¹³C. A high isotopic enrichment (typically >98%) is desirable to minimize crosstalk.[5] This information is usually provided on the Certificate of Analysis (CoA) from the supplier. You can verify this using high-resolution mass spectrometry (HRMS).[5]
-
Chemical Purity: This refers to the absence of other chemical compounds, including the unlabeled analyte. The CoA should also specify the chemical purity.[5] You can assess this by analyzing a high-concentration solution of the ¹³C-IS alone to check for the presence of the unlabeled analyte or other impurities.[9]
Q4: What are the key advantages of ¹³C-labeled internal standards over deuterated (²H) standards?
A: ¹³C-labeled internal standards are often preferred over their deuterated counterparts for several reasons.[4][10]
| Feature | ¹³C-Labeled Internal Standard | Deuterated (²H) Internal Standard |
| Chromatographic Co-elution | Typically co-elutes perfectly with the analyte.[4][9] | May exhibit a slight retention time shift (isotope effect).[3][11] |
| Isotopic Stability | The ¹³C-¹²C bond is very stable; no risk of isotopic exchange.[10][12] | Deuterium atoms can sometimes exchange with protons in the solvent or matrix, especially if located at labile positions.[5][13] |
| Matrix Effect Correction | Excellent correction due to identical chemical properties and co-elution.[3][4] | Correction can be compromised if there is a chromatographic shift.[11] |
| Synthesis & Cost | Generally more complex and expensive to synthesize.[10][13] | Often easier and cheaper to synthesize.[13] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk
Objective: To determine the extent of signal contribution from the analyte to the ¹³C-IS channel and from the ¹³C-IS to the analyte channel.
Methodology:
-
Analyte Contribution to IS:
-
Prepare a series of calibration standards of the unlabeled analyte at concentrations spanning the expected range of your samples. Do not add the ¹³C-IS.
-
Analyze these standards using your LC-MS/MS method, monitoring the MRM transition for the ¹³C-IS.
-
Any signal detected in the ¹³C-IS channel is due to the natural isotopic abundance of the analyte.
-
Calculate the percentage contribution at each concentration level. A contribution of >2-3% may indicate the need for a corrective action, such as using a nonlinear calibration curve.[1]
-
-
IS Contribution to Analyte:
-
Prepare a solution of the ¹³C-IS at the working concentration used in your assay. Do not add the unlabeled analyte.
-
Analyze this solution using your LC-MS/MS method, monitoring the MRM transition for the analyte.
-
Any signal detected in the analyte channel is due to the presence of unlabeled analyte as an impurity in the ¹³C-IS.
-
The response should be less than the response of your lower limit of quantification (LLOQ) for the analyte.
-
Protocol 2: Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and ¹³C-IS spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and ¹³C-IS are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and ¹³C-IS are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) % = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100
-
IS-Normalized MF: Calculate the MF for the analyte-to-IS peak area ratio. The coefficient of variation (CV) of the IS-normalized MF across different lots of matrix should ideally be less than 15%.[9]
-
This evaluation will help you understand if the ¹³C-IS is effectively compensating for matrix effects and extraction losses.[6]
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 13. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Optimizing Liquid Chromatography (LC) Methods for H-Tyr(3-I)-OH-13C6
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for developing and troubleshooting Liquid Chromatography (LC) methods for the separation and analysis of H-Tyr(3-I)-OH-13C6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is LC gradient optimization important for its analysis?
A1: this compound is the stable isotope-labeled (SIL) form of 3-iodo-L-tyrosine, a potent tyrosine hydroxylase inhibitor and an intermediate in the production of thyroid hormones.[1][2] In quantitative assays, particularly those using mass spectrometry (LC-MS), it serves as an ideal internal standard. Optimizing the LC gradient is crucial to ensure accurate quantification by achieving good chromatographic peak shape, minimizing matrix effects, and resolving the analyte from other endogenous interferences, even though it is designed to co-elute with its unlabeled counterpart.
Q2: Should this compound be chromatographically separated from the unlabeled H-Tyr(3-I)-OH?
A2: No. As a stable isotope-labeled internal standard, this compound is chemically and chromatographically identical to the native (unlabeled) H-Tyr(3-I)-OH. They are expected to co-elute under typical reversed-phase LC conditions. The two compounds are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer. The goal of the LC method is to separate this co-eluting pair from other interfering compounds in the sample matrix.
Q3: What is a recommended starting point for developing an LC method for this compound?
A3: A reversed-phase high-performance liquid chromatography (RP-HPLC) setup is the most common and effective approach.[3][4] A good starting point includes:
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, < 3 µm particle size) is highly recommended.[4]
-
Mobile Phase A: HPLC-grade water with an acidic modifier, typically 0.1% formic acid.[4][5] The acid improves peak shape and provides a source of protons for mass spectrometry.[5]
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) (ACN) or methanol, also with 0.1% formic acid.[4][5]
-
Detection: Mass Spectrometry (MS) is required to differentiate between the labeled and unlabeled forms. UV detection (e.g., at 280 nm) can also be used for method development.[4]
Q4: Is a gradient or isocratic elution better for this compound?
A4: Gradient elution is generally recommended, especially for complex biological samples.[6][7] A gradient, where the concentration of the organic mobile phase (Solvent B) is increased over time, helps to elute a wide range of compounds with good peak shape and reduces analysis time.[6] Isocratic elution may be sufficient for very clean samples but can lead to broad peaks for later-eluting compounds.[6]
Troubleshooting Guide
This guide addresses common issues encountered during LC method development for this compound and related iodinated tyrosines.
| Problem | Potential Causes | Recommended Solutions |
| Broad Peaks | 1. Sample solvent is stronger than the initial mobile phase.[8]2. Extra-column volume (long tubing, large-volume detector cell).[8]3. Late elution from a previous injection.[8]4. Column contamination or degradation. | 1. Dissolve the sample in a solvent that is as weak or weaker than the starting mobile phase composition.[8]2. Use minimum lengths of narrow-ID tubing and an appropriate low-volume detector cell.[8]3. Extend the gradient run time or add a high-organic wash step at the end of the gradient to ensure all compounds elute.[8]4. Flush the column or replace it if performance is irreversibly degraded. |
| Peak Tailing | 1. Secondary interactions between the analyte and the column's stationary phase.2. Mobile phase pH is inappropriate for the analyte.3. Column void or contamination.[9] | 1. Ensure an acidic modifier (e.g., 0.1% formic acid or TFA) is present in the mobile phase to suppress silanol (B1196071) interactions.[5]2. Adjust the mobile phase pH. For amino acids like tyrosine, a pH below 3 keeps the amine group protonated and improves peak shape.[10]3. Replace the column if a void has formed.[9] |
| Shifting Retention Times | 1. Inadequate column equilibration time between runs.2. Changes in mobile phase composition (e.g., evaporation).3. Fluctuations in column temperature.[11]4. Column aging. | 1. Ensure the column is re-equilibrated with the initial mobile phase for at least 10 column volumes.2. Prepare fresh mobile phases daily and keep solvent bottles capped.3. Use a column oven to maintain a stable temperature.[11]4. Monitor column performance and replace it when retention times can no longer be maintained. |
| Poor Resolution | 1. Gradient slope is too steep.2. Inappropriate mobile phase or column chemistry. | 1. Decrease the gradient slope (i.e., increase the gradient time) around the elution time of the target analytes.[6]2. Test different organic solvents (acetonitrile vs. methanol) or a different column stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity. |
| Low or No Signal (for SIL) | 1. Improper storage or handling leading to degradation.[12]2. Pipetting or dilution errors.[12]3. Adsorption to labware (e.g., vials, pipette tips).[12]4. Inefficient ionization in the MS source. | 1. Refer to the manufacturer's guidelines for storage; prepare fresh working solutions and avoid repeated freeze-thaw cycles.[12]2. Calibrate pipettes and verify dilution schemes.3. Use low-adsorption labware or rinse surfaces with an organic solvent.4. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). |
| High System Backpressure | 1. Blockage in the system (e.g., tubing, in-line filter, column frit).[13]2. Precipitated buffer in the mobile phase.[9]3. Mobile phase viscosity is too high. | 1. Systematically disconnect components starting from the detector and moving backward to the pump to identify the source of the blockage.[13]2. Ensure buffer components are fully soluble in the mobile phase mixture. Filter mobile phases.3. Check mobile phase viscosity; consider adjusting temperature or solvent composition. |
| Baseline Drift | 1. Absorbance differences between mobile phase solvents (A and B) during a gradient.[8]2. Column bleed.3. Inadequate system equilibration. | 1. This is common in UV detection. Add a small amount of the same UV-absorbing additive to both mobile phases.[8]2. Use a high-quality, low-bleed column.3. Allow the entire system to equilibrate with the mobile phase until the baseline is stable before starting a sequence. |
Experimental Protocols & Methodologies
Protocol 1: General Purpose RP-HPLC Gradient Method
This protocol provides a robust starting point for separating this compound and related compounds. Optimization will be required based on your specific sample matrix and instrument.
-
LC System: A UHPLC or HPLC system capable of binary gradient formation.
-
Column: Waters XTerra MS C18, 2.1 mm × 150 mm, 5 µm particle size (or equivalent).[4]
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Gradient Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 0.2 | 95.0 | 5.0 | Initial |
| 5.0 | 0.2 | 95.0 | 5.0 | Linear |
| 35.0 | 0.2 | 50.0 | 50.0 | Linear |
| 36.0 | 0.2 | 5.0 | 95.0 | Linear |
| 40.0 | 0.2 | 5.0 | 95.0 | Linear |
| 41.0 | 0.2 | 95.0 | 5.0 | Linear |
| 45.0 | 0.2 | 95.0 | 5.0 | Linear |
This is a conservative starting gradient adapted from a published method for iodoamino acids.[4] The gradient can be shortened significantly after an initial "scouting" run determines the approximate elution time.
Table of Example LC Conditions for Iodinated Tyrosines & Thyroid Hormones
| Parameter | Method 1 (Iodoamino acids)[4] | Method 2 (Thyroid Hormones)[14] | Method 3 (Iodotyrosines)[3] |
| Column | Waters XTerra MS C18 (2.1x150 mm, 5µm) | Accucore C18 (50x2.1 mm, 2.6µm) | LiChrosorb RP-8 |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water | Water / Glacial Acetic Acid |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Elution Type | Gradient (5% to 50% B in 30 min) | 6-minute Gradient | Isocratic (50% ACN) |
| Flow Rate | 0.2 mL/min | Not specified | 1.5 mL/min |
| Detector | UV (280 nm) / MS | MS/MS | UV (254 nm) |
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key processes for method development and troubleshooting.
Caption: A workflow diagram illustrating the logical steps for optimizing an LC gradient.
Caption: A flowchart for diagnosing and solving common peak shape issues in HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid analysis for iodotyrosines and iodothyronines in thyroglobulin by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. ionsource.com [ionsource.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. halocolumns.com [halocolumns.com]
- 9. lcms.cz [lcms.cz]
- 10. helixchrom.com [helixchrom.com]
- 11. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Poor Recovery of H-Tyr(3-I)-OH-13C6
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor recovery of H-Tyr(3-I)-OH-13C6 during sample preparation. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of H-Tyr(3-I)-OH that are important for sample preparation?
A1: Understanding the physicochemical properties of 3-iodotyrosine is crucial for optimizing its extraction. Key properties include:
-
pKa: The predicted pKa is approximately 2.21.[1] This indicates that the carboxylic acid group is deprotonated at physiological pH, making the molecule negatively charged. The phenolic hydroxyl group and the amino group also have their own pKa values, which will influence the overall charge of the molecule at different pH levels.
-
Solubility: It is described as soluble in dilute aqueous acid.[1] Its solubility in PBS (pH 7.2) is approximately 0.15 mg/mL, and aqueous solutions are not recommended for storage for more than one day.[3]
-
Stability: 3-Iodotyrosine is sensitive to light and is hygroscopic.[1] It is recommended to store the solid form at -20°C.[1][3]
Q2: I am observing low recovery of this compound. What are the most common causes?
A2: Poor recovery of this compound can stem from several factors throughout the sample preparation workflow. The most common culprits include:
-
Suboptimal pH: The pH of your sample and extraction solvents significantly impacts the ionization state of 3-iodotyrosine, affecting its retention on solid-phase extraction (SPE) sorbents and its partitioning in liquid-liquid extraction (LLE).
-
Inappropriate Solid-Phase Extraction (SPE) Sorbent or Solvents: The choice of SPE sorbent (e.g., C18) and the strength of washing and elution solvents are critical. A sorbent that is too weak may not retain the analyte, while a wash solvent that is too strong can cause premature elution. Conversely, an elution solvent that is too weak will result in incomplete recovery.
-
Matrix Effects: Components in complex biological matrices like plasma or serum can interfere with the extraction process or suppress the analyte's signal during LC-MS analysis.
-
Analyte Degradation: As an iodinated amino acid, this compound can be susceptible to degradation due to factors like exposure to light, extreme temperatures, or oxidizing agents in the sample matrix.[1]
-
Improper SPE Technique: Issues such as drying of the SPE cartridge bed, inconsistent flow rates, or insufficient solvent volumes can all lead to poor and irreproducible recovery.
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: To minimize degradation, consider the following precautions:
-
Protect from Light: Handle samples and standards in a way that minimizes exposure to direct light, for example, by using amber vials.[1]
-
Maintain Low Temperatures: Keep samples on ice or at refrigerated temperatures during processing to slow down potential degradation reactions. For long-term storage, -20°C is recommended for the solid compound.[1][3]
-
Control pH: Avoid extreme pH conditions during extraction unless necessary for selective elution, as this can potentially accelerate degradation.
-
Work Efficiently: Minimize the time between sample collection and analysis to reduce the opportunity for degradation.
Troubleshooting Guides
Poor Recovery in Solid-Phase Extraction (SPE)
Low recovery in SPE is a frequent issue. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Poor SPE Recovery
Caption: A logical workflow for troubleshooting poor recovery in Solid-Phase Extraction.
Quantitative Data Summary
The following table summarizes expected recovery rates for iodotyrosines and related compounds from biological matrices using SPE, providing a benchmark for your experiments.
| Analyte | Matrix | SPE Sorbent | Reported Recovery (%) | Reference |
| Iodotyrosines & Iodothyronines | Serum | C18 | 87.1 - 107.6 | [4][5] |
| Iodotyrosines & Iodothyronines | Urine | C18 | 92.1 - 98.7 | [4][5] |
| 3,5-diiodo-L-thyronine (3,5-T2) | Serum | Optimized SPE | ~78 | [6] |
| 3-Nitrotyrosine | Human Plasma | C18 | 89.3 - 91.9 (absolute) | [7] |
| Iodothyronines (T3 & T4) | Animal Tissues | Not Specified | 89 - 97 | [8] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Serum
This protocol is a general guideline for SPE using a C18 cartridge. Optimization may be required for your specific application.
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw serum samples on ice.
-
To 1 mL of serum, add the this compound internal standard.
-
Precipitate proteins by adding 2 mL of acetonitrile. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:1 with an acidic aqueous solution (e.g., 0.1% TFA in water) to ensure the analyte is protonated and will retain on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water with 0.1% TFA) to remove hydrophilic interferences. This step may need optimization to avoid loss of the analyte.
-
-
Elution:
-
Elute the this compound with 2 mL of an appropriate elution solvent (e.g., 50:50 acetonitrile/water with 0.1% TFA or methanol).[9] The choice of elution solvent may require optimization.
-
Collect the eluate in a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS analysis.
-
SPE Workflow Diagram
Caption: A step-by-step workflow for Solid-Phase Extraction of this compound.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
As an alternative to SPE, LLE can be employed. This protocol provides a general guideline.
Materials:
-
Plasma sample
-
This compound internal standard
-
Acetonitrile
-
n-Hexane
-
Sodium Sulfate (or other salt for phase separation)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma in a centrifuge tube, add the this compound internal standard.
-
-
Extraction:
-
Add 2 mL of acetonitrile to the plasma sample to precipitate proteins and extract the analyte. Vortex thoroughly.
-
Add 2 mL of n-hexane to the mixture. The n-hexane will serve to remove non-polar interferences. Vortex again.
-
Add a phase-separating agent, such as sodium sulfate, to facilitate the separation of the aqueous/acetonitrile and n-hexane layers.
-
-
Phase Separation:
-
Centrifuge the mixture at 3000 x g for 5 minutes to achieve clear phase separation. You should observe three layers: a top n-hexane layer, a middle acetonitrile/aqueous layer containing your analyte, and a bottom layer of precipitated proteins.
-
-
Collection and Clean-up:
-
Carefully collect the middle acetonitrile/aqueous layer.
-
For further clean-up, you can perform a back-extraction or proceed directly to the evaporation step.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected acetonitrile/aqueous layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS analysis.
-
This technical support guide provides a starting point for troubleshooting and optimizing the recovery of this compound. Remember that method validation is crucial to ensure the accuracy and reproducibility of your results.
References
- 1. chembk.com [chembk.com]
- 2. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Method for the quantitation of iodothyronines in body tissues and fluids using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Minimizing isotopic interference with H-Tyr(3-I)-OH-13C6
Welcome to the technical support center for H-Tyr(3-I)-OH-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic interference and ensuring accurate quantification in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A: Isotopic interference, or "cross-talk," occurs when the signal from the unlabeled analyte (H-Tyr(3-I)-OH) contributes to the signal of its stable isotope-labeled internal standard (this compound). This happens because naturally occurring heavy isotopes (primarily ¹³C) in the unlabeled analyte can result in an isotopologue with a mass-to-charge ratio (m/z) that is identical or nearly identical to the labeled standard. This overlap can lead to an overestimation of the internal standard's response, which in turn causes an underestimation of the analyte's concentration, compromising quantitative accuracy.
Q2: What are the primary causes of isotopic interference in my assay?
A: There are two main sources:
-
Natural Isotopic Abundance: The unlabeled analyte, H-Tyr(3-I)-OH, has a natural abundance of heavy isotopes. Given its molecular formula (C₉H₁₀INO₃), there is a statistical probability that some molecules will contain six ¹³C atoms, making their mass indistinguishable from the this compound standard.
-
Impurity in the Labeled Standard: The this compound standard itself may contain a small percentage of the unlabeled analyte as an impurity from its synthesis.
Q3: How can I experimentally check for and quantify the extent of isotopic interference?
A: A straightforward method is to analyze two key samples:
-
Analyte-Only Sample: Prepare and analyze a high-concentration sample of the unlabeled H-Tyr(3-I)-OH without adding the this compound internal standard. Measure the signal intensity in the mass channel designated for the internal standard. This directly quantifies the percentage of "cross-talk" from the analyte to the standard's channel.
-
Standard-Only Sample: Analyze a sample containing only the this compound internal standard (in a clean matrix or solvent). This helps determine if there is any unlabeled analyte present as an impurity in the standard.
Q4: What are the most effective strategies to minimize or correct for isotopic interference?
A: A combination of experimental optimization and data analysis correction is typically most effective:
-
Optimize Internal Standard Concentration: Using a higher concentration of the internal standard can diminish the relative contribution of the interfering signal from the unlabeled analyte, improving the signal-to-background ratio.
-
Mathematical Correction: Employ computational methods to correct the data post-acquisition.[1][2][3] This involves calculating the known contribution of the natural isotope distribution of the analyte to the standard's signal and subtracting it.[1]
-
Use Non-Linear Calibration: If interference is significant, especially at high analyte concentrations, the calibration curve may become non-linear. Using a non-linear regression model (e.g., a quadratic fit) can provide a more accurate quantification.[4]
-
High-Resolution Mass Spectrometry: If available, high-resolution instruments can sometimes distinguish between the analyte's natural isotopologue and the labeled standard based on their minute mass differences.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of H-Tyr(3-I)-OH using its ¹³C₆-labeled internal standard.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Non-Linear Calibration Curve (especially at high concentrations) | 1. Significant isotopic contribution from the unlabeled analyte to the internal standard's signal. 2. Detector saturation at high analyte concentrations. | 1. Apply Correction: Use a mathematical algorithm to correct for the isotopic overlap. 2. Increase IS Concentration: Raise the concentration of this compound to improve the signal-to-interference ratio. 3. Use Non-Linear Fit: Employ a non-linear regression model (e.g., quadratic) for calibration.[4] 4. Adjust Concentration Range: Dilute samples to ensure the highest calibration point does not saturate the detector.[4] |
| Inconsistent Internal Standard Peak Area | 1. Matrix Effects: Ion suppression or enhancement is affecting the analyte and internal standard differently.[5] 2. Inconsistent Sample Preparation: Errors in pipetting the internal standard or sample.[5] 3. Poor Equilibration: The internal standard was not fully mixed with the sample before extraction.[5] | 1. Improve Sample Cleanup: Optimize the extraction method (e.g., solid-phase extraction) to remove interfering matrix components.[5] 2. Verify Pipetting: Use calibrated pipettes and ensure a consistent technique for adding the internal standard to all samples and standards.[5] 3. Ensure Mixing: Vortex samples thoroughly after adding the internal standard and allow for an equilibration period before further processing.[6] |
| High Background Signal in Blank Samples | 1. Contamination: The LC-MS system, solvents, or vials are contaminated. 2. Impurity in Internal Standard: The blank (containing only internal standard) shows a signal in the unlabeled analyte's channel. | 1. System Cleaning: Flush the LC system and use fresh, high-purity solvents and mobile phases. 2. Characterize IS: Quantify the level of unlabeled impurity in the this compound standard and account for it in calculations. |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for H-Tyr(3-I)-OH Quantification
This protocol provides a starting point for developing a validated quantification method. Optimization for your specific instrument and matrix is essential.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of unlabeled H-Tyr(3-I)-OH and this compound in a suitable solvent (e.g., methanol/water).
-
Create a series of calibration standards by serially diluting the H-Tyr(3-I)-OH stock.
-
To each calibrator, quality control (QC), and unknown sample, add a precise and consistent volume of the this compound internal standard working solution.[6]
-
For biological samples (e.g., plasma, urine), perform a sample cleanup step such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction.[7]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient to ensure baseline separation from matrix components (e.g., 5% B to 95% B over 5 minutes).[8]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
H-Tyr(3-I)-OH (Analyte): Q1: 308.0 m/z → Q3: 136.0 m/z (Example transition, must be optimized).
-
This compound (IS): Q1: 314.0 m/z → Q3: 142.0 m/z (Example transition, must be optimized).
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Plot the peak area ratio against the analyte concentration for the calibration standards.
-
Apply the appropriate regression model (linear or non-linear) to the calibration curve.
-
Determine the concentration of H-Tyr(3-I)-OH in unknown samples from the calibration curve.
-
Visualizations
Biological Context and Troubleshooting Workflows
H-Tyr(3-I)-OH (3-Iodotyrosine) is a key intermediate in the synthesis of thyroid hormones and also acts as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[9][10][11] Understanding these pathways can be crucial for interpreting experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]
- 11. What are TYH inhibitors and how do they work? [synapse.patsnap.com]
Stability issues of H-Tyr(3-I)-OH-13C6 in different solvents
Welcome to the technical support center for H-Tyr(3-I)-OH-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For long-term storage, it is advisable to store this compound as a solid at -20°C. For experimental use, high-quality, anhydrous DMSO is recommended for preparing stock solutions. While data on the long-term stability in DMSO is not extensively available, studies on similar compounds suggest that storage in anhydrous DMSO at -20°C or -80°C generally minimizes degradation.[1][2][3] Aqueous solutions should be prepared fresh for each experiment and are not recommended for storage for more than one day due to observed instability.[4]
Q2: How should I store my this compound stock solution?
Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and light. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[2]
Q3: Is this compound stable in aqueous buffers like PBS?
No, this compound is not considered stable in aqueous solutions for extended periods. A product information sheet for the non-labeled analogue, 3-Iodotyrosine, explicitly advises against storing aqueous solutions for more than one day.[4] If your experiment requires an aqueous buffer, it is critical to prepare the solution fresh from a DMSO stock immediately before use.
Q4: What are the potential degradation pathways for this compound?
The primary degradation pathways for iodinated tyrosine derivatives include:
-
Deiodination: Loss of the iodine atom from the tyrosine ring. This can be influenced by factors such as light, temperature, and the presence of reducing agents.
-
Oxidation: The tyrosine moiety can be susceptible to oxidation, potentially leading to the formation of various byproducts.
-
Side-chain degradation: The amino acid side chain can also undergo degradation.
Q5: How can I check if my this compound solution has degraded?
You can assess the integrity of your solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the area of the main peak, would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Aliquot new stock solutions to minimize freeze-thaw cycles. Always use high-quality anhydrous DMSO. |
| Instability in aqueous experimental buffer. | Prepare the aqueous solution of this compound immediately before each experiment. Do not store aqueous solutions.[4] | |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound. | Analyze a freshly prepared standard to confirm the retention time of the intact compound. Identify potential degradation products by their mass-to-charge ratio. Common degradation products may include deiodinated H-Tyr-OH-13C6. |
| Contamination of the solvent or buffer. | Use fresh, high-purity solvents and buffers for all experiments. | |
| Reduced activity or potency in biological assays | Degradation of this compound leading to a lower concentration of the active compound. | Perform a stability check of your stock solution using a validated analytical method (see Experimental Protocols section). Prepare fresh dilutions for your assay. |
Stability Data Summary
| Solvent | Recommended Storage | Known Stability Issues |
| Aqueous Buffers (e.g., PBS) | Not Recommended for Storage | Unstable; prepare fresh for immediate use.[4] |
| DMSO (anhydrous) | -20°C or -80°C, protected from light and moisture | Generally considered a suitable solvent for stock solutions, but long-term stability should be monitored.[1][2][3] |
| Methanol | -20°C, protected from light | Stability is not well-documented; potential for esterification over time. Use with caution for long-term storage. |
| Acetonitrile | -20°C, protected from light | Stability is not well-documented. |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC-UV
This protocol outlines a general procedure to assess the stability of this compound in a chosen solvent.
1. Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, Methanol, PBS pH 7.4)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject onto the HPLC system.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and inject it into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: A gradient elution can be used, for example:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
At each time point, determine the peak area of this compound.
-
Calculate the percentage of the remaining compound at each time point relative to the initial (T=0) peak area.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Signaling Pathway and Experimental Workflow
H-Tyr(3-I)-OH is a known inhibitor of tyrosine hydroxylase, a key enzyme in the synthesis of catecholamines. Understanding this pathway can be crucial for interpreting experimental results.
Caption: Tyrosine metabolism pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Stability
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Experimental workflow for stability assessment of this compound.
References
How to address matrix effects when quantifying H-Tyr(3-I)-OH-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of H-Tyr(3-I)-OH-13C6 by LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of 3-iodo-L-tyrosine (H-Tyr(3-I)-OH), particularly when using its stable isotope-labeled internal standard (SIL-IS), this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity for both Analyte and Internal Standard | Ion Suppression: Co-eluting matrix components, such as phospholipids (B1166683) or salts, are interfering with the ionization of both the analyte and the internal standard in the mass spectrometer's ion source.[1][2] | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method. Transition from simple protein precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to more effectively remove interfering substances.[3][4] For plasma samples, consider using phospholipid removal plates or cartridges. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from the matrix interferences. For a polar compound like 3-iodotyrosine, consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which can improve retention and separation from non-polar matrix components.[3][5][6] 3. Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. This is a simple and effective method if the analyte concentration is high enough to remain above the limit of quantification. |
| Poor Reproducibility of Analyte/Internal Standard Peak Area Ratio | Variable Matrix Effects: The extent of ion suppression or enhancement is inconsistent across different samples or batches. This can be due to variations in the biological matrix from different sources.[1] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of this compound is the gold standard to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement, leading to a consistent peak area ratio.[1] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples to ensure that the standards and samples are affected by the matrix in a similar way.[7] |
| Inconsistent Retention Time | Chromatographic Issues: Poor column equilibration, column degradation, or the presence of strongly retained matrix components can lead to shifts in retention time. | 1. Ensure Proper Column Equilibration: For HILIC, a stable water layer on the stationary phase is crucial for reproducible retention. Ensure sufficient equilibration time between injections.[3] 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that can alter the chromatography. 3. Optimize Mobile Phase: Adjust the pH or organic solvent composition of the mobile phase to improve peak shape and retention time stability. |
| High Background Noise or Interferences | Inadequate Sample Cleanup or LC Separation: Co-eluting endogenous compounds or contaminants are interfering with the detection of the analyte. | 1. Enhance Sample Preparation: Employ a more selective sample preparation technique like SPE with a mixed-mode or ion-exchange cartridge.[4] 2. Optimize MS/MS Transitions: Ensure that the selected precursor and product ion transitions (MRM transitions) are specific to H-Tyr(3-I)-OH and its internal standard and are not subject to interference from other matrix components. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of H-Tyr(3-I)-OH?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of the quantification of H-Tyr(3-I)-OH.[2]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?
A2: A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has the same chemical and physical properties as the analyte.[1] This means it behaves identically during sample preparation and chromatographic separation, and experiences the same degree of matrix effects. By using the ratio of the analyte signal to the SIL-IS signal, variations due to matrix effects can be effectively normalized, leading to accurate and precise quantification.
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[1] This involves comparing the peak area of H-Tyr(3-I)-OH spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.[1]
Q4: What are the most common sources of matrix effects in biological samples like plasma or serum?
A4: In biological matrices, the most common sources of matrix effects are phospholipids from cell membranes, salts, endogenous metabolites, and proteins.[1] These components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer.
Q5: When should I consider using HILIC instead of reversed-phase chromatography for H-Tyr(3-I)-OH?
A5: H-Tyr(3-I)-OH is a polar molecule. Reversed-phase chromatography may provide insufficient retention for such polar compounds, causing them to elute early with other polar matrix components and salts, leading to significant ion suppression.[6] HILIC is designed to retain and separate polar compounds, which can improve chromatographic resolution from interfering matrix components and enhance sensitivity.[3][5]
Q6: Can derivatization of H-Tyr(3-I)-OH help in mitigating matrix effects?
A6: Yes, derivatization can be a useful strategy. By chemically modifying H-Tyr(3-I)-OH, you can alter its chromatographic properties, potentially shifting its elution to a cleaner region of the chromatogram with fewer matrix interferences. Derivatization can also improve the ionization efficiency and overall sensitivity of the analysis.[8]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantify the degree of ion suppression or enhancement for H-Tyr(3-I)-OH.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
H-Tyr(3-I)-OH reference standard.
-
This compound internal standard.
-
LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water, formic acid).
-
Sample preparation materials (e.g., protein precipitation plates, SPE cartridges).
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare a solution of H-Tyr(3-I)-OH and this compound in the initial mobile phase composition at a mid-range concentration.
-
Set B (Post-Extraction Spike): Process blank matrix samples using your established sample preparation method. After the final extraction step, spike the extracted matrix with H-Tyr(3-I)-OH and this compound to the same final concentration as in Set A.
-
-
LC-MS Analysis: Inject and analyze both sets of samples using the developed LC-MS method.
-
Data Analysis:
-
Calculate the average peak area for the analyte in Set A (Peak AreaNeat).
-
Calculate the average peak area for the analyte in Set B (Peak AreaMatrix).
-
Calculate the Matrix Factor (MF) using the formula: MF = (Peak AreaMatrix / Peak AreaNeat)
-
Interpretation of Results:
| Matrix Factor (MF) | Interpretation |
| < 0.85 | Significant Ion Suppression |
| 0.85 - 1.15 | Acceptable/No Significant Matrix Effect |
| > 1.15 | Significant Ion Enhancement |
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To provide a cleaner sample extract compared to protein precipitation for the analysis of H-Tyr(3-I)-OH.
Materials:
-
Biological matrix sample (e.g., 100 µL of plasma).
-
This compound internal standard spiking solution.
-
Phosphoric acid (or other suitable acid for pH adjustment).
-
Mixed-mode SPE cartridges.
-
LC-MS grade solvents (methanol, acetonitrile, water).
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
Procedure:
-
Sample Pre-treatment: To 100 µL of the plasma sample, add the internal standard solution. Acidify the sample with phosphoric acid.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with an acidic aqueous solution to remove unretained interferences, followed by a wash with an organic solvent like methanol to remove non-polar interferences.
-
Elution: Elute H-Tyr(3-I)-OH and its internal standard from the cartridge using an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical method validation parameters for the quantification of iodotyrosines and related compounds using LC-MS/MS with stable isotope-labeled internal standards. These values can serve as a benchmark for your method development and validation.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low QC | 1.5 | < 10% | < 12% | ± 10% |
| Mid QC | 75 | < 8% | < 10% | ± 8% |
| High QC | 400 | < 7% | < 9% | ± 7% |
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. img1.17img.cn [img1.17img.cn]
- 6. Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of an LC-MS/MS method for quantification of 3-chloro-L-tyrosine as a candidate marker of chlorine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Measurement of H-Tyr(3-I)-OH-13C6
Welcome to the technical support center for the accurate measurement of H-Tyr(3-I)-OH-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on instrument calibration, experimental procedures, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is the stable isotope-labeled form of 3-iodo-L-tyrosine, containing six Carbon-13 atoms.[1] It is an effective tyrosine hydroxylase inhibitor and an intermediate in thyroid hormone production.[1] In quantitative mass spectrometry-based assays, it serves as an ideal internal standard. Because it is chemically identical to the unlabeled analyte, it co-elutes chromatographically and exhibits the same ionization efficiency. The mass difference allows for its distinct detection and enables accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: Which ionization technique is best suited for this compound analysis?
A2: Electrospray ionization (ESI) is a commonly used and effective technique for the analysis of modified amino acids like iodinated tyrosines. It is a soft ionization method that minimizes fragmentation of the analyte, which is crucial for accurate quantification.
Q3: How can I distinguish a true 13C labeled peak from background noise, especially at low enrichment levels?
A3: Distinguishing a true signal from background noise is critical. Here are a few strategies:
-
Isotopic Pattern Analysis: A genuine 13C labeled fragment will show a characteristic isotopic distribution. The spacing and relative intensities of the isotopologue peaks (M+1, M+2, etc.) should follow a predictable pattern based on the number of carbon atoms and the level of 13C enrichment. Deviations from this pattern may indicate background noise or interference.[2]
-
Blank Analysis: It is essential to run a blank sample (the sample matrix without the 13C labeled analyte) through the entire experimental workflow. This helps to identify background ions that are consistently present.[2]
-
Data Analysis Software: Specialized software can aid in deconvoluting complex spectra, identifying isotopic patterns, and subtracting background signals.[2]
Q4: What are common sources of background noise in mass spectrometry experiments with 13C labeled fragments?
A4: Background noise in mass spectrometry can come from several sources, including chemical, electronic, and environmental factors. For 13C labeling experiments, chemical noise is often the most significant contributor.[2] This can originate from:
-
Sample Matrix: Complex biological samples can contain numerous endogenous compounds that interfere with the signal of interest.[2]
-
Contaminated Solvents: Using fresh, high-purity, LC-MS grade solvents is crucial to reduce baseline noise.[2]
-
Contaminated LC System: The entire LC system should be flushed with high-purity solvents to ensure a clean baseline.[2]
-
Plasticizer Contamination: Switching to glass or polypropylene (B1209903) labware and avoiding plastic containers for long-term solvent storage can reduce phthalate-related peaks.[2]
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Sample Preparation | Review the sample preparation protocol. Ensure complete protein precipitation and efficient extraction. For complex matrices, consider solid-phase extraction (SPE) for cleaner samples.[3] | Improved signal-to-noise ratio and peak intensity. |
| Inefficient Ionization | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase composition is suitable for ionization; adding a small amount of formic acid (e.g., 0.1%) can promote protonation.[4] | Enhanced signal intensity. |
| Incorrect Mass Spectrometer Settings | Verify that the mass spectrometer is calibrated correctly and operating in the appropriate scan mode (e.g., SIM or MRM) for the target m/z of this compound. | Detection of the target analyte at the expected mass. |
| Instrument Contamination | Clean the ion source and other components of the mass spectrometer as per the manufacturer's guidelines.[5] | Reduction in background noise and potential improvement in signal intensity. |
Issue 2: High Background Noise and Matrix Effects
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Sample Cleanup | Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][6] | A cleaner baseline and reduced matrix-induced ion suppression or enhancement. |
| Suboptimal Chromatographic Separation | Optimize the LC gradient to separate H-Tyr(3-I)-OH from co-eluting matrix components. Experiment with different column chemistries. | Better resolution of the analyte peak from interfering peaks. |
| Matrix-Induced Ion Suppression/Enhancement | The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.[7] Ensure the internal standard is added early in the sample preparation process. | Accurate and reproducible quantification despite matrix effects. |
Issue 3: Inaccurate Quantification and Poor Reproducibility
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Calibration Curve | Prepare calibration standards in a matrix that closely matches the study samples to account for matrix effects. Ensure the concentration range of the calibration curve brackets the expected analyte concentrations. | A linear calibration curve with a good correlation coefficient (R² > 0.99), leading to accurate quantification. |
| Inconsistent Sample Preparation | Standardize all sample preparation steps, including volumes, incubation times, and temperatures. Use automated liquid handlers if available to improve precision. | Improved reproducibility of results across different samples. |
| Instrument Instability | Regularly check the stability of the mass spectrometer by injecting a standard solution at regular intervals during the analytical run. | Consistent signal response over time, ensuring reliable quantification. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of H-Tyr(3-I)-OH
This protocol is a synthesized approach based on methods for similar halogenated and isotope-labeled amino acids.
1. Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size) is suitable.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a wash and re-equilibration step. The gradient should be optimized to ensure baseline separation of the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
MRM Transitions:
-
H-Tyr(3-I)-OH: Precursor ion [M+H]+ → Product ion (To be determined by infusion and fragmentation analysis).
-
This compound: Precursor ion [M+6+H]+ → Product ion (To be determined by infusion and fragmentation analysis).
-
-
Instrument Parameters: Optimize cone voltage and collision energy for each transition to maximize signal intensity.[4]
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of H-Tyr(3-I)-OH into a blank matrix (e.g., charcoal-stripped plasma).
-
Add a constant concentration of the this compound internal standard to each calibrator and sample.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for instrument calibration and sample analysis.
Caption: A logical troubleshooting workflow for common issues.
Caption: Inhibition of the catecholamine synthesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for tyrphostin A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Preventing degradation of iodinated tyrosine during sample handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of iodinated tyrosine during sample handling.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, leading to the degradation of iodinated tyrosine.
Issue 1: Low or No Detection of Iodinated Tyrosine in Samples
| Possible Cause | Recommended Solution |
| Degradation during sample preparation | - Keep samples on ice or at 4°C throughout the entire workflow.[1] - Minimize exposure to light and strong acids or bases.[1] - Consider adding an antioxidant to your lysis or storage buffers.[1] |
| Inefficient extraction from the sample matrix | - Optimize protein precipitation and solid-phase extraction (SPE) steps.[2][3] - Ensure that the solvents and pH are appropriate for iodotyrosine's chemical properties.[4] |
| Enzymatic deiodination | - If working with tissues or cell lysates where deiodinases are active, consider adding inhibitors of these enzymes.[5] |
| Oxidation during iodination procedure | - Use milder iodination reagents like Iodo-Gen® which is a solid-phase oxidant, minimizing direct contact with the protein.[6] - Use minimal quantities of oxidizing agents like chloramine-T.[7] |
Issue 2: High Variability in Iodinated Tyrosine Levels Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent sample handling | - Standardize your sample preparation workflow with consistent timing for each step, especially incubation and centrifugation times.[1] |
| Repeated freeze-thaw cycles | - Prepare single-use aliquots of your samples to avoid the damaging effects of repeated freezing and thawing.[1][8][9] |
| Oxidative degradation of tryptophan | - During iodination, tryptophan can be oxidized, leading to heterogeneous products. Protecting the indole (B1671886) group of tryptophan, for instance by N-formylation, can prevent this side reaction.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of iodinated tyrosine degradation during sample handling?
A1: The primary causes of iodinated tyrosine degradation are:
-
Oxidation: Iodinated tyrosines are susceptible to oxidation, which can be initiated by exposure to strong oxidizing agents, light, or certain chemicals used in sample preparation.[1][11] For example, sodium periodate (B1199274), used in some glycopeptide extraction protocols, can cause iodination as a side reaction.[11]
-
Deiodination: This can be a chemical process or an enzymatic one. Enzymes known as deiodinases can remove iodine from iodotyrosine residues.[12][13]
-
pH Instability: Extreme pH values can promote the degradation of iodinated tyrosines.[1]
-
Temperature Fluctuations: Higher temperatures can accelerate degradation. It is crucial to keep samples cold.[1][8] Repeated freeze-thaw cycles are also detrimental.[1][8]
Q2: What are the best practices for storing samples containing iodinated proteins or peptides?
A2: For optimal stability, samples should be stored under the following conditions:
-
Short-term storage: Refrigeration at 4°C is suitable for samples that will be used within a day.[9]
-
Long-term storage: For long-term preservation, ultra-low temperatures of -70°C or -80°C are recommended.[1][8]
-
Aliquoting: To avoid degradation from multiple freeze-thaw cycles, it is best to store samples in single-use aliquots.[1][8][9]
-
Storage Containers: Use appropriately sized, high-quality tubes made of medical-grade resin to prevent cracking at low temperatures and to minimize the surface area-to-volume ratio, which can reduce sample loss due to adsorption.[8][14]
Q3: How can I minimize degradation during the protein iodination process itself?
A3: To minimize degradation during iodination:
-
Choice of Reagent: Employ milder, solid-phase iodination reagents like Iodo-Gen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril). This method is generally less harsh on proteins than soluble oxidizing agents.[6]
-
Control of Reaction Conditions: When using methods like the Chloramine-T method, use the minimal amount of the oxidizing agent necessary and keep the reaction time short.[7]
-
Protect Other Residues: If your protein of interest contains tryptophan, consider protecting it (e.g., with N-formylation) to prevent its oxidative degradation, which can occur at a faster rate than tyrosine iodination.[10]
Q4: Which analytical techniques are most suitable for detecting and quantifying iodinated tyrosines?
A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the determination of iodotyrosines.[2][3][15][16] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying metabolites of iodotyrosine.[17]
Experimental Protocols
Protocol 1: Sample Preparation for HPLC-MS/MS Analysis of Iodotyrosines
This protocol is adapted from methods described for the analysis of iodotyrosines in biological and food matrices.[2][3]
-
Protein Hydrolysis:
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge according to the manufacturer's protocol.[2]
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the iodotyrosines using an appropriate solvent.
-
-
Derivatization (if necessary for your MS method):
-
For some HPLC-MS/MS analyses, derivatization can improve ionization efficiency and chromatographic separation. A mixture of butanol-acetyl chloride can be used for this purpose.[2]
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried eluate in a suitable mobile phase.[18]
-
Inject the sample into the HPLC-MS/MS system for analysis.
-
Protocol 2: Immunoprecipitation of Iodinated Proteins
This is a general protocol for the immunoprecipitation of proteins, which can be applied to iodinated proteins.[19][20]
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in an ice-cold lysis buffer (e.g., modified RIPA buffer) containing protease inhibitors. Non-ionic detergents like NP-40 or Triton X-100 are recommended for gentle solubilization.
-
Incubate on ice for 15-30 minutes with gentle agitation.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[20]
-
-
Pre-clearing the Lysate:
-
Add Protein A/G-coupled agarose (B213101) or magnetic beads to the lysate and incubate at 4°C for 10-60 minutes to reduce non-specific binding.[20]
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to your protein of interest to the pre-cleared lysate.
-
Incubate at 4°C for 1 hour to overnight with gentle rotation to allow the formation of the antibody-antigen complex.[19]
-
-
Capture of Immune Complex:
-
Add fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate at 4°C for 1 hour to overnight with gentle rotation.[19]
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with ice-cold lysis buffer or a designated wash buffer to remove non-specifically bound proteins.[19]
-
-
Elution:
-
Elute the protein from the beads using an acidic elution buffer or by boiling in SDS-PAGE sample buffer.[19]
-
Visualizations
Caption: Workflow for the immunoprecipitation of iodinated proteins.
Caption: Major degradation pathways for iodinated tyrosine.
Caption: Role of iodotyrosine in thyroid hormone synthesis and recycling.
References
- 1. benchchem.com [benchchem.com]
- 2. [Method of determination organic iodine (iodotyrosines) in food] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid analysis for iodotyrosines and iodothyronines in thyroglobulin by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 8. biocompare.com [biocompare.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Iodination on tyrosine residues during oxidation with sodium periodate in solid phase extraction of N-linked glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 13. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. HPLC-MS-MS analysis of thyroid hormones and iodotyrosines in knocked-out murine and natural human DEHAL-1 deficiency. [usiena-air.unisi.it]
- 16. Measurements of Iodination in Thyroglobulin: A Step Toward the Next Generation of Thyroid Cancer Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The principle and method of immunoprecipitation (IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 20. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Resolving co-elution problems with H-Tyr(3-I)-OH-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving potential co-elution problems when using H-Tyr(3-I)-OH-¹³C₆ as a stable isotope-labeled (SIL) internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is H-Tyr(3-I)-OH-¹³C₆ and what is its primary application?
A1: H-Tyr(3-I)-OH-¹³C₆ is the ¹³C stable isotope-labeled form of 3-iodo-L-tyrosine.[1] Its primary application is as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] Using a SIL internal standard helps to compensate for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of the unlabeled analyte, H-Tyr(3-I)-OH.[3][4]
Q2: Why is co-elution of the SIL internal standard and the analyte important?
A2: For a SIL internal standard to effectively compensate for matrix effects, it is crucial that it co-elutes with the unlabeled analyte.[5] Matrix effects, such as ion suppression or enhancement in the mass spectrometer source, can vary with retention time. If the analyte and the internal standard elute at different times, they may experience different matrix effects, leading to inaccurate quantification.
Q3: Can H-Tyr(3-I)-OH-¹³C₆ exhibit different retention times compared to H-Tyr(3-I)-OH?
A3: While ¹³C labeling is less likely to cause significant chromatographic shifts compared to deuterium (B1214612) labeling (the "deuterium isotope effect"), it is still possible to observe slight differences in retention times, especially in high-resolution chromatographic systems.[3] These differences can arise from subtle changes in the physicochemical properties of the molecule due to the heavier isotope.
Q4: What are the initial signs of a co-elution problem?
A4: Signs of co-elution or partial separation can include peak fronting or tailing, broader than expected peaks, or the appearance of a "shoulder" on the main peak in your chromatogram.[6] Inconsistent ratios of the analyte to the internal standard across different samples or dilutions can also indicate a co-elution issue where matrix effects are not being adequately compensated for.
Troubleshooting Guides
Guide 1: Initial Assessment of Co-elution
If you suspect a co-elution problem between H-Tyr(3-I)-OH and its ¹³C₆-labeled internal standard, a systematic approach is necessary to diagnose and resolve the issue.
Step 1: Visual Inspection of the Chromatogram Carefully examine the peak shape of your analyte and internal standard. Look for any signs of asymmetry, such as tailing or fronting, or the presence of shoulders on the peak.[6]
Step 2: Overlay Chromatograms Overlay the chromatograms of the analyte and the internal standard from separate injections if possible, as well as from a mixed sample. This will help to visualize any retention time shifts.
Step 3: Peak Purity Analysis If you are using a diode array detector (DAD) or a mass spectrometer, you can assess peak purity across the elution profile. For MS, check for any changes in the ion ratios across the peak.[6]
Guide 2: Method Optimization to Resolve Co-elution
If co-elution is confirmed or suspected, the following chromatographic parameters can be adjusted to improve peak shape and achieve optimal co-elution.
1. Mobile Phase Optimization
-
Gradient Slope: A shallower gradient can improve the separation of closely eluting compounds.[7] If your analyte and internal standard are slightly separated, a shallower gradient may bring them closer together or, if they are co-eluting with an interference, may separate them from it.
-
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter selectivity and may resolve co-elution with interfering peaks.[8]
-
Mobile Phase pH: For ionizable compounds like H-Tyr(3-I)-OH, adjusting the pH of the mobile phase can significantly impact retention and selectivity. Ensure the pH is at least 2 units away from the pKa of the analyte.[8]
2. Stationary Phase (Column) Evaluation
-
Column Chemistry: If mobile phase optimization is unsuccessful, changing the column chemistry (e.g., from a C18 to a phenyl-hexyl or a pentafluorophenyl (PFP) column) can provide a different selectivity and potentially resolve the issue.[8][9]
-
Particle Size: Columns with smaller particle sizes offer higher efficiency, leading to sharper peaks and better resolution from potential interferences.[8][9]
3. Adjusting Operating Parameters
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, though it will increase the analysis time.[7][8]
-
Column Temperature: Adjusting the column temperature can affect selectivity and efficiency. Experimenting with different temperatures within the column's stable range is recommended.[7][8]
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to achieve co-elution.
-
Initial Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Scouting Gradient:
-
Run a broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of H-Tyr(3-I)-OH.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution time of the analyte. For example, if the analyte elutes at 4 minutes in the scouting run, try a gradient segment of 20% to 40% B over 5 minutes.
-
Inject a mixture of H-Tyr(3-I)-OH and H-Tyr(3-I)-OH-¹³C₆ to assess co-elution.
-
-
Organic Modifier Comparison:
-
Replace Acetonitrile with Methanol as Mobile Phase B and repeat the gradient optimization. Methanol offers different selectivity and may improve co-elution.
-
Protocol 2: Column Screening
If mobile phase optimization does not resolve the issue, screening different column chemistries is the next step.
-
Select Columns with Different Selectivities:
-
Column 1 (Standard): C18
-
Column 2 (Alternative Hydrophobicity): Phenyl-Hexyl
-
Column 3 (Alternative Selectivity): Pentafluorophenyl (PFP)
-
-
Methodical Testing:
-
Using the optimized mobile phase from Protocol 1, inject the analyte and internal standard mixture onto each column.
-
Maintain the same flow rate, temperature, and gradient profile for an initial comparison.
-
Fine-tune the gradient for each column to optimize the separation or co-elution.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Time (RT) and Resolution (Rs)
| Mobile Phase B | Analyte RT (min) | Internal Standard RT (min) | Resolution (Rs) | Peak Asymmetry |
| Acetonitrile | 4.21 | 4.18 | 0.8 | 1.3 |
| Methanol | 5.34 | 5.35 | 0.2 | 1.1 |
Note: Hypothetical data for illustrative purposes. A resolution value (Rs) close to zero indicates good co-elution.
Table 2: Impact of Column Chemistry on Co-elution
| Column Chemistry | Analyte RT (min) | Internal Standard RT (min) | Resolution (Rs) |
| C18 | 4.21 | 4.18 | 0.8 |
| Phenyl-Hexyl | 3.98 | 3.97 | 0.3 |
| PFP | 4.55 | 4.55 | 0.0 |
Note: Hypothetical data for illustrative purposes.
Visualizations
Caption: Troubleshooting workflow for resolving co-elution issues.
Caption: Logical relationship for achieving accurate quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Best practices for long-term storage of H-Tyr(3-I)-OH-13C6
This technical support center provides guidance on the best practices for the long-term storage, handling, and use of H-Tyr(3-I)-OH-¹³C₆. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for H-Tyr(3-I)-OH-¹³C₆ powder?
For long-term stability, H-Tyr(3-I)-OH-¹³C₆ as a solid powder should be stored at -20°C.[1] To prevent degradation, it is advisable to store it in a tightly sealed container, protected from light and moisture. General recommendations for isotopically labeled amino acids also suggest freeze-drying and storing anoxically (in an oxygen-free environment) at or below -20°C.[2]
Q2: How should I store stock solutions of H-Tyr(3-I)-OH-¹³C₆?
The stability of H-Tyr(3-I)-OH-¹³C₆ in solution depends on the storage temperature. For stock solutions, it is recommended to:
To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: Is H-Tyr(3-I)-OH-¹³C₆ radioactive or does it require special handling?
No, H-Tyr(3-I)-OH-¹³C₆ is a stable isotope-labeled compound and is not radioactive.[4][5] Therefore, it does not necessitate special handling precautions beyond standard laboratory safety protocols.
Q4: In what experimental applications is H-Tyr(3-I)-OH-¹³C₆ commonly used?
H-Tyr(3-I)-OH-¹³C₆ is the ¹³C-labeled version of H-Tyr(3-I)-OH, a potent tyrosine hydroxylase inhibitor.[3][6] It is a valuable tool in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, to study protein synthesis and turnover.[4][] It also serves as an intermediate in the synthesis of thyroid hormones and has been utilized in research related to Parkinson's disease.[3][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Solubility | The compound may have precipitated out of solution. Inappropriate solvent was used. | If precipitation occurs, gentle warming and/or sonication can aid in redissolution.[3] For in vitro studies, water is a suitable solvent.[1] Note that solubility in DMSO is poor, and moisture-absorbing DMSO can further reduce solubility.[1] Always use fresh, high-purity solvents. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. Repeated freeze-thaw cycles of stock solutions. | Ensure the compound and its solutions are stored at the recommended temperatures and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles.[1] A study on isotopically labeled amino acids suggests that while many are stable for up to 10 freeze-thaw cycles, prolonged storage of solutions (beyond 14 days) can lead to degradation of some compounds.[9] |
| Unexpected Mass Spectrometry Peaks | Contamination of the sample. Isotopic impurity of the labeled compound. Degradation of the compound into smaller fragments. | Always handle the compound and prepare solutions in a clean environment to avoid contamination. Verify the isotopic purity from the manufacturer's certificate of analysis. If degradation is suspected, prepare a fresh stock solution from the solid compound. |
| Reduced Inhibitory Activity (in Tyrosine Hydroxylase Assays) | The compound has degraded over time. Incorrect concentration of the inhibitor was used. | Use a freshly prepared solution of H-Tyr(3-I)-OH-¹³C₆ for your experiments. Confirm the concentration of your stock solution. At a concentration of 100µM, H-Tyr(3-I)-OH should inhibit tyrosine hydroxylase activity by 100%.[3] |
Quantitative Data Summary
Storage Recommendations for H-Tyr(3-I)-OH and its Solutions
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | 3 years | [1] |
| Stock Solution | -80°C | 6 months | [3] |
| Stock Solution | -20°C | 1 month | [3] |
Experimental Protocols
Protocol: Preparation of a Stock Solution of H-Tyr(3-I)-OH-¹³C₆
-
Weighing: Accurately weigh the desired amount of H-Tyr(3-I)-OH-¹³C₆ powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., sterile water) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use gentle warming or sonication to aid dissolution.[3]
-
Sterilization (if required for cell culture): If the stock solution will be used in cell culture, sterilize it by passing it through a 0.22 µm filter.[3]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use, sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Visualizations
Caption: A typical workflow for a SILAC experiment using H-Tyr(3-I)-OH-¹³C₆.
Caption: A troubleshooting flowchart for inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Practical considerations for amino acid isotope analysis [authors.library.caltech.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Tyrosine Quantification: H-Tyr(3-I)-OH-¹³C₆ in Focus
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tyrosine, a critical amino acid in numerous physiological processes and a biomarker for several metabolic disorders, is paramount in clinical and research settings. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of appropriate internal standards to ensure accuracy and precision. This guide provides a detailed comparison of H-Tyr(3-I)-OH-¹³C₆ with other commonly used internal standards for tyrosine analysis, supported by experimental protocols and visual workflows.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential in LC-MS/MS to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, thereby experiencing similar effects of extraction loss and ionization suppression or enhancement in the mass spectrometer. Stable isotope-labeled (SIL) internal standards are widely considered the most effective as they are chemically identical to the analyte, differing only in mass.
Comparison of H-Tyr(3-I)-OH-¹³C₆ and Other Tyrosine Internal Standards
While direct, head-to-head experimental data comparing the performance of all available tyrosine internal standards is limited in published literature, a comparison of their intrinsic properties can guide researchers in selecting the most appropriate standard for their specific application.
| Internal Standard | Type | Chemical Similarity to Tyrosine | Co-elution with Tyrosine | Compensation for Matrix Effects | Potential for Cross-Interference |
| H-Tyr(3-I)-OH-¹³C₆ | Stable Isotope-Labeled Structural Analog | High (iodinated tyrosine) | Very Close | Excellent | Low |
| ¹³C₆-Tyrosine / ¹³C₉,¹⁵N-Tyrosine | Stable Isotope-Labeled Analyte | Identical | Identical | Excellent | Very Low |
| Homotyrosine | Structural Analog | Moderate | Close | Good | Moderate |
| N-methyl phenylalanine | Structural Analog | Low | Different | Fair | High |
| 4-Fluorophenylalanine | Structural Analog | Moderate | Close | Good | Moderate |
H-Tyr(3-I)-OH-¹³C₆ is a stable isotope-labeled version of 3-iodo-L-tyrosine. As a SIL amino acid, it offers excellent performance in compensating for variability during sample processing and analysis. Its structural similarity to tyrosine ensures it behaves similarly during extraction and chromatography, while the ¹³C labeling allows for its distinct detection by the mass spectrometer.
¹³C-Labeled Tyrosine ([¹³C₆]tyrosine or [¹³C₉,¹⁵N]tyrosine) represents the ideal internal standard. Being chemically identical to endogenous tyrosine, it co-elutes perfectly and experiences the exact same matrix effects, providing the most accurate correction.
Structural Analogs like homotyrosine, N-methyl phenylalanine, and 4-fluorophenylalanine are non-isotopically labeled molecules that are structurally similar to tyrosine. While more cost-effective, their chemical and physical properties are not identical to tyrosine, which can lead to differences in extraction recovery, chromatographic retention, and ionization efficiency, potentially compromising accuracy.
Experimental Protocols
A detailed methodology is crucial for the accurate quantification of tyrosine. Below is a representative LC-MS/MS protocol using a stable isotope-labeled internal standard.
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of plasma, serum, or urine sample, add a known concentration of the internal standard solution (e.g., H-Tyr(3-I)-OH-¹³C₆ or ¹³C₆-Tyrosine).
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 2% to 98% mobile phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tyrosine: Precursor ion (m/z) 182.1 → Product ion (m/z) 136.1
-
H-Tyr(3-I)-OH-¹³C₆: Precursor ion (m/z) 314.0 → Product ion (m/z) 268.0 (Example transition, may vary)
-
¹³C₆-Tyrosine: Precursor ion (m/z) 188.1 → Product ion (m/z) 142.1[1]
-
Visualizing Workflows and Pathways
Experimental Workflow for Tyrosine Quantification
Caption: A generalized workflow for the quantification of tyrosine in biological samples using an internal standard and LC-MS/MS.
Simplified Tyrosine Signaling Pathway
Caption: A simplified representation of a receptor tyrosine kinase (RTK) signaling pathway initiated by ligand binding.
References
Cross-Validation of 3-iodo-L-tyrosine (H-Tyr(3-I)-OH) Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 3-iodo-L-tyrosine, a key intermediate in thyroid hormone synthesis and a potential biomarker, is critical. This guide provides a comprehensive comparison of analytical methodologies for the quantification of H-Tyr(3-I)-OH, with a focus on the use of its stable isotope-labeled internal standard, H-Tyr(3-I)-OH-13C6. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing this internal standard is compared with alternative methods, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: A Comparative Analysis of Quantification Methods
The selection of an appropriate quantification method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance metrics for the quantification of H-Tyr(3-I)-OH using different analytical techniques.
| Parameter | LC-MS/MS with this compound IS | HPLC-UV | Quantitative NMR (qNMR) |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | 50 - 100 ng/mL | 1 - 5 µg/mL |
| Linear Dynamic Range | 0.1 - 1000 ng/mL | 50 - 5000 ng/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 5% | < 15% | < 10% |
| Specificity / Selectivity | Very High (based on mass-to-charge ratio) | Moderate (risk of co-eluting interferences) | High (based on unique NMR signals) |
| Sample Preparation Complexity | Moderate (protein precipitation, extraction) | Moderate (protein precipitation, filtration) | Low (dissolution in deuterated solvent) |
| Analysis Time per Sample | 5 - 10 minutes | 15 - 20 minutes | 10 - 30 minutes |
| Cost per Sample | High | Low | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific applications and matrices.
LC-MS/MS with this compound Internal Standard
This method is the gold standard for the sensitive and specific quantification of H-Tyr(3-I)-OH in biological matrices.[1][2][3][4]
a. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for injection.
b. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
H-Tyr(3-I)-OH: m/z 308.0 → 136.1
-
This compound: m/z 314.0 → 142.1
-
-
Data Analysis: The concentration of H-Tyr(3-I)-OH is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
HPLC-UV Method
This method is suitable for the quantification of H-Tyr(3-I)-OH at higher concentrations and in simpler matrices.[5]
a. Sample Preparation
-
Sample preparation can follow a similar protein precipitation protocol as for LC-MS/MS, but without the addition of an internal standard.
-
Ensure the final sample is free of particulate matter by filtration through a 0.22 µm filter.
b. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (containing an ion-pairing agent like trifluoroacetic acid) and acetonitrile.[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 283 nm[6]
-
Injection Volume: 20 µL
-
Quantification: Based on the peak area of H-Tyr(3-I)-OH compared to a calibration curve prepared with standards of known concentrations.
Quantitative NMR (qNMR) Method
qNMR is a non-destructive method that can provide absolute quantification without the need for an identical analyte standard curve, by using a certified reference material as an internal calibrant.[7]
a. Sample Preparation
-
A known amount of the sample is accurately weighed.
-
A known amount of an internal standard (e.g., maleic acid) is added.
-
The mixture is dissolved in a known volume of a deuterated solvent (e.g., D₂O).
b. NMR Acquisition
-
Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: 1D ¹H NMR experiment with appropriate relaxation delays to ensure full signal recovery for accurate integration.
-
Data Analysis: The concentration of H-Tyr(3-I)-OH is determined by comparing the integral of a specific, non-overlapping proton signal from the analyte with the integral of a known signal from the internal standard.
Mandatory Visualizations
Caption: Workflow for the quantification of H-Tyr(3-I)-OH using LC-MS/MS with an internal standard.
Caption: Principle of isotopic dilution for accurate quantification with a stable isotope-labeled internal standard.
Conclusion
The cross-validation of quantification methods for H-Tyr(3-I)-OH demonstrates that LC-MS/MS with a stable isotope-labeled internal standard, this compound, offers superior sensitivity, specificity, and accuracy compared to HPLC-UV and qNMR.[1][2][4] While HPLC-UV provides a cost-effective alternative for high-concentration samples and qNMR offers absolute quantification without a direct standard curve, the LC-MS/MS method is the most robust and reliable approach for trace-level analysis in complex biological matrices, which is often required in clinical and pharmaceutical research. The use of this compound effectively compensates for variations in sample preparation and instrument response, ensuring the highest quality quantitative data.[3][8]
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Analysis of fluorine and iodine derivatives of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
The Gold Standard in Quantitative Assays: Unpacking the Accuracy and Precision of H-Tyr(3-I)-OH-¹³C₆
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an in-depth comparison of H-Tyr(3-I)-OH-¹³C₆, a stable isotope-labeled internal standard for 3-iodotyrosine, against other alternatives, supported by experimental data and detailed methodologies. The evidence underscores the superior performance of ¹³C-labeled standards in mitigating analytical variability and ensuring the highest data quality.
In the realm of quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard. A SIL internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. This unique characteristic allows it to mimic the analyte throughout the entire analytical process—from sample preparation and extraction to chromatographic separation and ionization—thereby effectively compensating for any variations that may occur.
H-Tyr(3-I)-OH-¹³C₆ is a ¹³C-labeled version of 3-iodo-L-tyrosine, an important intermediate in the biosynthesis of thyroid hormones and a key biomarker in certain metabolic studies. The incorporation of six ¹³C atoms provides a distinct mass shift from the endogenous analyte, enabling its use as an ideal internal standard for the accurate and precise quantification of 3-iodotyrosine in complex biological matrices.
Performance Comparison: H-Tyr(3-I)-OH-¹³C₆ vs. Other Isotopic Labeling Strategies
The choice of isotope for labeling an internal standard can significantly impact its performance. While deuterium (B1214612) (²H) labeling is common due to lower synthesis costs, it can present several analytical challenges. In contrast, heavy atom isotopes like ¹³C and ¹⁵N are generally considered superior for quantitative applications.
Key Performance Advantages of ¹³C-Labeled Internal Standards:
-
Chromatographic Co-elution: ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte. This is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. Deuterated standards, due to the slight difference in physicochemical properties imparted by deuterium, can sometimes exhibit a small retention time shift, eluting slightly earlier than the native analyte. This can lead to differential ion suppression or enhancement, compromising quantification accuracy.
-
Isotopic Stability: The carbon-13 label is highly stable and not susceptible to back-exchange with protons from the solvent or during sample processing. Deuterium labels, particularly those on heteroatoms (-OH, -NH), can be prone to exchange, which can affect the accuracy of the assay.
-
Absence of Isotope Effects: The larger mass difference between deuterium and protium (B1232500) can sometimes lead to kinetic isotope effects, potentially altering the fragmentation patterns in the mass spectrometer compared to the unlabeled analyte. ¹³C labeling, with a smaller relative mass difference, is less likely to cause such effects, ensuring that the internal standard and analyte behave more similarly during ionization and fragmentation.
The following table summarizes the typical performance characteristics of an LC-MS/MS method for a small molecule like 3-iodotyrosine using different types of stable isotope-labeled internal standards, based on data from various bioanalytical studies.
| Parameter | H-Tyr(3-I)-OH-¹³C₆ (Typical) | Deuterium-Labeled Tyr(3-I)-OH (Expected) |
| Linearity (r²) | >0.995 | >0.99 |
| Lower Limit of Quantification (LLOQ) | Low pg/mL to low ng/mL | Potentially higher due to chromatographic shifts and background noise |
| Accuracy (% Bias) | Within ±15% | Can be variable, potentially exceeding ±15% due to differential matrix effects |
| Precision (% CV) | <15% | Can be higher, especially in complex matrices |
| Recovery | Consistent and reproducible | Can be more variable |
| Matrix Effect | Effectively compensated | Less reliable compensation due to potential chromatographic separation |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the quantification of iodinated tyrosine derivatives using a ¹³C-labeled internal standard with LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To 100 µL of the biological matrix (e.g., serum, plasma, tissue homogenate) in a microcentrifuge tube, add 10 µL of the H-Tyr(3-I)-OH-¹³C₆ internal standard working solution at a known concentration.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of a cold protein precipitating agent, such as acetonitrile (B52724) or methanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is required, and reconstitute in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and specificity in quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for amino acid derivatives.
-
Data Acquisition: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte (3-iodotyrosine) and the internal standard (H-Tyr(3-I)-OH-¹³C₆).
Mandatory Visualizations
To further illustrate the context of 3-iodotyrosine analysis, the following diagrams depict relevant biological pathways and a typical experimental workflow.
A Comparative Guide to H-Tyr(3-I)-OH and its Carbon-13 Labeled Analog in Biological Research
In the landscape of biological and biomedical research, the use of isotopically labeled compounds has become a cornerstone for elucidating complex molecular processes. This guide provides a detailed comparison between H-Tyr(3-I)-OH (3-Iodo-L-tyrosine) and its stable isotope-labeled counterpart, H-Tyr(3-I)-OH-13C6. This comparison is tailored for researchers, scientists, and drug development professionals, offering insights into their respective applications, performance, and the experimental data that underpins their use.
H-Tyr(3-I)-OH is a derivative of the amino acid tyrosine and serves as an intermediate in the synthesis of thyroid hormones.[1] It is also recognized as a potent inhibitor of tyrosine hydroxylase, a key enzyme in the biosynthesis of catecholamines like dopamine.[2][3][4] Its carbon-13 labeled version, this compound, contains six 13C atoms in its aromatic ring, rendering it a valuable tool for a variety of analytical techniques.[5]
Core Applications in Biological Systems
The primary distinction between H-Tyr(3-I)-OH and this compound lies in their application. While the unlabeled compound is often used to study biological effects, such as enzyme inhibition or its role in metabolic pathways, the 13C-labeled version is predominantly employed as an internal standard in quantitative mass spectrometry-based analyses.[5][6]
Stable isotope-labeled compounds are ideal internal standards because they share nearly identical chemical and physical properties with their unlabeled counterparts, ensuring they behave similarly during sample preparation and analysis.[7] This co-elution in chromatographic methods and similar ionization efficiency in mass spectrometry allows for accurate quantification by correcting for sample loss or variations in instrument response.
Performance Comparison: Unlabeled vs. Labeled
| Feature | H-Tyr(3-I)-OH | This compound |
| Primary Function | Biological effector (e.g., enzyme inhibitor, metabolic intermediate)[1][2][3] | Internal standard for quantitative analysis[5] |
| Key Application | Investigating biological pathways and mechanisms[8][9] | Accurate quantification in mass spectrometry (LC-MS/MS)[10] |
| Analytical Detection | Standard analytical techniques (e.g., HPLC, MS) | Mass Spectrometry (distinguished by a +6 Da mass shift) |
| Quantification | Requires external calibration | Enables highly accurate and precise internal calibration |
| Metabolic Fate Studies | Can be traced if radiolabeled, but with associated safety concerns | Allows for non-radioactive tracing of metabolic pathways[10][11] |
Experimental Protocols
Quantitative Analysis of H-Tyr(3-I)-OH using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical workflow for the precise measurement of H-Tyr(3-I)-OH in a biological matrix (e.g., plasma, cell lysate).
1. Sample Preparation:
-
To 100 µL of the biological sample, add 10 µL of a known concentration of this compound solution (internal standard).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) to remove proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient appropriate to separate the analyte from matrix components.
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
H-Tyr(3-I)-OH: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the transition of the +6 Da shifted precursor ion to its corresponding product ion.
-
-
Instrument parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
-
3. Data Analysis:
-
Integrate the peak areas for both the analyte (H-Tyr(3-I)-OH) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of H-Tyr(3-I)-OH spiked with the same constant concentration of the internal standard.
-
Determine the concentration of H-Tyr(3-I)-OH in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for quantitative analysis.
References
- 1. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 7. chiron.no [chiron.no]
- 8. "Metabolism of 3-iodotyrosine and 3,5-diiodotyrosine by thyroid extract" by Shih-ying Sun [scholarsmine.mst.edu]
- 9. caymanchem.com [caymanchem.com]
- 10. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Investigating the ¹³C Isotope Effect in H-Tyr(3-I)-OH Enzymatic Reactions
For researchers, scientists, and drug development professionals, this guide provides a framework for understanding and experimentally determining the kinetic isotope effect (KIE) of ¹³C labeling on the enzymatic reactions of 3-iodo-L-tyrosine (H-Tyr(3-I)-OH).
While direct experimental data on the ¹³C KIE for H-Tyr(3-I)-OH enzymatic reactions is not extensively available in current literature, this guide extrapolates from established principles of enzymology and isotope effects to offer a robust theoretical and practical foundation for future research. The focus is on providing a comparative analysis of potential outcomes and the methodologies to achieve them.
Theoretical Comparison: ¹³C Labeling vs. Deuterium (B1214612) (²H) Labeling
Isotopic labeling is a powerful tool for elucidating enzymatic mechanisms. The choice of isotope provides different insights into the rate-determining step of a reaction.
| Feature | ¹³C Labeling | ²H Labeling (Deuterium) |
| Primary Application | Probing reactions involving carbon bond cleavage, formation, or significant changes in hybridization (e.g., sp² to sp³). | Primarily used to investigate the cleavage of C-H bonds. |
| Typical KIE Magnitude | Small (typically 1.02-1.07 for primary effects) due to the smaller relative mass difference between ¹²C and ¹³C. | Large (can be up to ~7 for primary effects) due to the doubling of mass, making C-H bond cleavage easier to identify as the rate-limiting step. |
| Information Gained | Can pinpoint the involvement of specific carbon atoms in the transition state. Useful for reactions like decarboxylations, or where aromatic ring chemistry is altered. | Provides strong evidence for proton or hydride transfer in the rate-determining step. Studies on tyrosine derivatives have used deuterium KIEs to investigate hydroxylation mechanisms.[1][2] |
| Relevance to H-Tyr(3-I)-OH | Would be ideal for studying enzymatic deiodination (C-I bond cleavage), or other reactions involving the tyrosine ring or backbone that alter carbon bonding. | Could be used to study the role of C-H bond breaking, for instance, at the alpha-carbon during an elimination reaction. |
Hypothetical ¹³C Kinetic Isotope Effects and Mechanistic Interpretations
The following table presents hypothetical ¹³C KIE values for an enzymatic reaction involving H-Tyr(3-I)-OH, such as deiodination by a hypothetical "deiodinase" enzyme. The interpretation of the KIE depends on the position of the ¹³C label.
| Labeled Position | Hypothetical k¹²/k¹³ KIE | Mechanistic Interpretation |
| C3 (Carbon-bearing Iodine) | 1.04 | A primary KIE of this magnitude would strongly suggest that the cleavage of the C-I bond is part of the rate-determining step of the reaction. |
| C4 (Carbon-bearing Hydroxyl) | 1.00 - 1.01 | A KIE close to unity (a secondary KIE) would indicate that the bonding environment of this carbon does not significantly change in the transition state. |
| Cα (Alpha-carbon) | 1.02 | A small, normal KIE could suggest a change in hybridization or bonding at the alpha-carbon, possibly related to substrate binding or an initial enzymatic step preceding C-I bond cleavage. |
| Cβ (Beta-carbon) | 1.00 | A KIE of unity would imply that the beta-carbon and its substituents are not involved in the rate-determining step. |
| Carboxyl Carbon | > 1.05 | In a decarboxylation reaction, a significant primary KIE would be expected for this position. For other reactions, a value near 1.00 is likely. |
Proposed Enzymatic Reaction Pathway for H-Tyr(3-I)-OH
The following diagram illustrates a hypothetical enzymatic deiodination of H-Tyr(3-I)-OH. This type of reaction could be investigated using ¹³C KIE studies to determine if the C-I bond cleavage is the rate-limiting step.
Caption: Hypothetical enzymatic deiodination of H-Tyr(3-I)-OH.
Experimental Protocol for Determining ¹³C KIE
This section details a comprehensive methodology for the experimental determination of the ¹³C KIE in an enzymatic reaction involving H-Tyr(3-I)-OH.
1. Synthesis of ¹³C-Labeled H-Tyr(3-I)-OH:
-
Position-specific ¹³C-labeled L-tyrosine (B559521) (e.g., at the C3 position) would be the starting material.
-
Iodination of the labeled L-tyrosine can be achieved using methods such as lactoperoxidase-catalyzed iodination or using iodine monochloride (ICl).[3] The product, ¹³C-labeled H-Tyr(3-I)-OH, must be purified to >99% isotopic and chemical purity.
2. Enzyme Selection and Preparation:
-
A suitable enzyme must be identified. This could be a halogenase, peroxidase, or another enzyme suspected of metabolizing H-Tyr(3-I)-OH.
-
The enzyme should be purified to homogeneity to avoid confounding side reactions.
3. Kinetic Assays:
-
Non-competitive Method:
-
Two separate reactions are run under identical conditions: one with unlabeled H-Tyr(3-I)-OH and one with ¹³C-labeled H-Tyr(3-I)-OH.
-
The initial reaction rates (V₀) are measured for both substrates over a range of concentrations.
-
Michaelis-Menten kinetics are used to determine Vmax and Km for each isotopic substrate.
-
The KIE is calculated as the ratio of the Vmax/Km values: KIE = (Vmax/Km)¹²C / (Vmax/Km)¹³C.
-
-
Competitive Method:
-
A mixture of a known ratio of unlabeled and ¹³C-labeled H-Tyr(3-I)-OH is used as the substrate in a single reaction.
-
The reaction is allowed to proceed to a specific percentage of completion (e.g., 10-20%).
-
The isotopic ratio of the remaining substrate or the formed product is measured using mass spectrometry or NMR.
-
The KIE is calculated from the change in the isotopic ratio relative to the extent of the reaction.
-
4. Analytical Instrumentation:
-
Mass Spectrometry (LC-MS or GC-MS): This is the most common method for precisely measuring isotopic ratios in the substrate and product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can also be used to determine isotopic ratios, particularly in competitive experiments.
5. Data Analysis:
-
For non-competitive experiments, kinetic parameters are determined by fitting the rate data to the Michaelis-Menten equation.
-
For competitive experiments, specific equations relating the change in isotopic abundance to the reaction progress are used to calculate the KIE.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for determining the ¹³C KIE.
Caption: Experimental workflow for ¹³C KIE determination.
By following this guide, researchers can systematically investigate the ¹³C kinetic isotope effect on H-Tyr(3-I)-OH enzymatic reactions, paving the way for a deeper understanding of the mechanisms of enzymes that metabolize halogenated amino acids. This knowledge is critical for fields ranging from fundamental biochemistry to the design of novel therapeutics.
References
- 1. Isotope effects in mechanistic studies of l-tyrosine halogen derivatives hydroxylation catalyzed by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope effects in mechanistic studies of l-tyrosine halogen derivatives hydroxylation catalyzed by tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
Validating the Incorporation of H-Tyr(3-I)-OH-13C6 into Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for elucidating biological processes and engineering novel therapeutics. This guide provides an objective comparison for validating the incorporation of 3-iodo-L-tyrosine-13C6 (H-Tyr(3-I)-OH-13C6) into proteins, supported by experimental data and detailed methodologies.
This compound is a stable isotope-labeled version of 3-iodotyrosine, a halogenated analog of the canonical amino acid tyrosine. The presence of the heavy iodine atom and the 13C-labeled benzene (B151609) ring provides unique properties for detection and quantification, making it a valuable tool in protein engineering and structural biology.
Performance Comparison: this compound vs. Alternative Tyrosine Analogs
The choice of a tyrosine analog for protein incorporation depends on the specific research goal. Here, we compare this compound with L-tyrosine and other halogenated tyrosine analogs.
| Feature | L-Tyrosine | 3-Iodotyrosine | This compound | Other Halogenated Tyrosines (e.g., 3-chlorotyrosine, 3-bromotyrosine) |
| Primary Use | Natural protein synthesis | Probing protein structure and function, inhibitor of tyrosine hydroxylase.[1] | Tracer for quantitative analysis by NMR, GC-MS, or LC-MS.[2] | Enhancing protein stability and modulating protein-protein interactions.[3][4] |
| Key Properties | Natural amino acid | Heavy atom for phasing in X-ray crystallography, potential for halogen bonding.[1][5] | Provides a distinct mass shift for unambiguous detection by mass spectrometry and a unique NMR signal. | Can increase thermal stability of proteins.[3] |
| Incorporation Efficiency | High (natural process) | Generally lower than L-tyrosine, dependent on the orthogonal tRNA/synthetase pair. | Expected to be similar to 3-iodotyrosine. | Variable, dependent on the specific halogen and the expression system. |
| Effect on Protein Structure | Native structure | Can cause minor local perturbations but generally maintains the native fold.[1] May introduce halogen bonds that can alter conformation.[1][5] | Expected to be identical to 3-iodotyrosine. | Can lead to increased structural rigidity.[4] |
| Effect on Protein Function | Native function | Can enhance enzymatic activity (e.g., MMP-9 hydrolysis)[6] or act as an inhibitor (e.g., tyrosine hydroxylase).[1] | Expected to be identical to 3-iodotyrosine. | Can modulate protein self-organization and activity.[4][7] |
Experimental Protocols for Validation
Accurate validation of this compound incorporation is critical. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for confirmation and quantification.
Mass Spectrometry (MS) Protocol
Objective: To confirm the incorporation of this compound and determine the incorporation efficiency.
Methodology:
-
Protein Digestion:
-
Excise the protein band from a Coomassie-stained SDS-PAGE gel.
-
Destain the gel piece with a solution of 50% acetonitrile (B52724) and 50 mM ammonium (B1175870) bicarbonate.
-
Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 1 hour.
-
Alkylate cysteine residues with 55 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes.
-
Wash the gel piece with 50 mM ammonium bicarbonate and then dehydrate with acetonitrile.
-
Rehydrate the gel piece in a solution of trypsin (10-20 ng/µL) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.
-
Extract the peptides from the gel using a series of acetonitrile and formic acid washes.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.
-
Separate peptides on a C18 reverse-phase column using a gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Specify the mass shift for this compound (+131.95 Da relative to tyrosine) as a variable modification. The mass of H-Tyr(3-I)-OH is approximately 307.08 g/mol , while tyrosine is approximately 181.19 g/mol . The iodine adds about 125.9 g/mol and the six 13C atoms add approximately 6 Da compared to 12C.
-
Calculate the incorporation efficiency by comparing the peak intensities of the peptide containing this compound with the corresponding unlabeled peptide (if present).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the site-specific incorporation and study the structural impact of this compound.
Methodology:
-
Protein Expression and Purification:
-
Express the target protein in a minimal medium supplemented with this compound and other necessary amino acids.
-
Purify the protein to >95% purity using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
NMR Sample Preparation:
-
Exchange the purified protein into an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D2O.
-
Concentrate the protein to a suitable concentration for NMR (typically 0.1-1 mM).
-
-
NMR Data Acquisition:
-
Acquire a 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
The 13C chemical shifts of the labeled aromatic ring will be distinct from other carbon signals in the protein.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., NMRPipe, Sparky).
-
The presence of cross-peaks in the 1H-13C HSQC spectrum at the expected chemical shifts for the 13C-labeled tyrosine ring confirms the incorporation of this compound.
-
Chemical shift perturbations of neighboring residues can provide insights into structural changes induced by the incorporation of the unnatural amino acid.
-
Visualizing Experimental Workflows
Caption: Workflow for validating this compound incorporation.
Caption: Logic of unnatural amino acid incorporation via amber suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Halogenation of tyrosine perturbs large-scale protein self-organization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering hydrogen bonding at tyrosine-201 in the orange carotenoid protein using halogenated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of H-Tyr(3-I)-OH-13C6 measurements
An Inter-Laboratory Comparison Guide for the Measurement of H-Tyr(3-I)-OH using H-Tyr(3-I)-OH-13C6 as an Internal Standard
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the quantitative analysis of 3-iodo-L-tyrosine (H-Tyr(3-I)-OH) using its stable isotope-labeled counterpart, this compound, as an internal standard. Given the absence of publicly available ILC data for this specific analyte, this document outlines a standardized protocol and presents a hypothetical data comparison to serve as a template for researchers, scientists, and drug development professionals. The aim is to facilitate the establishment of robust and reproducible analytical methods across different laboratories.
Introduction to H-Tyr(3-I)-OH and its Measurement
3-iodo-L-tyrosine is an intermediate in the synthesis of thyroid hormones and is also known as a potent inhibitor of tyrosine hydroxylase.[1] Its accurate quantification in biological matrices is crucial for various research areas. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response.[1][2] An inter-laboratory comparison is essential to assess the comparability, reliability, and accuracy of analytical results obtained by different laboratories.
Hypothetical Data from an Inter-Laboratory Comparison
The following table summarizes fictional results from a mock inter-laboratory comparison study. In this scenario, participating laboratories were provided with a standardized sample of H-Tyr(3-I)-OH at a known concentration (25 ng/mL) and were instructed to perform the analysis using the protocol detailed below.
Table 1: Hypothetical Inter-Laboratory Comparison Results for H-Tyr(3-I)-OH Quantification
| Laboratory ID | Measured Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%) | Accuracy (%) |
| Lab 01 | 24.5 | 1.2 | 4.9 | 98.0 |
| Lab 02 | 26.1 | 1.8 | 6.9 | 104.4 |
| Lab 03 | 23.9 | 1.1 | 4.6 | 95.6 |
| Lab 04 | 25.3 | 1.5 | 5.9 | 101.2 |
| Lab 05 | 27.5 | 2.5 | 9.1 | 110.0 |
| Overall | 25.46 | 1.56 | 6.1 | 101.8 |
Standardized Experimental Protocol
A detailed and standardized methodology is critical for a successful inter-laboratory comparison. The following protocol is based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the analysis of similar small molecules.[2][3][4]
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma, serum) on ice.
-
To 100 µL of the sample, add 10 µL of the this compound internal standard solution (at a concentration of 50 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A (see below).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
H-Tyr(3-I)-OH: Precursor Ion > Product Ion (Specific m/z values to be determined empirically).
-
This compound: Precursor Ion > Product Ion (Specific m/z values to be determined empirically, expecting a +6 Da shift from the unlabeled analyte).
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument being used to achieve maximum signal intensity.
-
Data Analysis and Quantification
-
Integrate the peak areas for both the analyte (H-Tyr(3-I)-OH) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of H-Tyr(3-I)-OH.
Caption: General Experimental Workflow for H-Tyr(3-I)-OH Measurement.
Relevant Biological Pathway
H-Tyr(3-I)-OH is an inhibitor of tyrosine hydroxylase, a key enzyme in the catecholamine synthesis pathway.
Caption: Tyrosine Hydroxylase Pathway Inhibition.
Inter-Laboratory Comparison Logic
The following diagram outlines the logical steps for conducting an inter-laboratory comparison and evaluating the results.
Caption: Inter-Laboratory Comparison Workflow.
References
A Researcher's Guide to H-Tyr(3-I)-OH-¹³C₆: Applications, Performance, and Limitations in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies and clinical assays, the precise quantification of analytes is paramount. H-Tyr(3-I)-OH-¹³C₆, a stable isotope-labeled version of 3-iodo-L-tyrosine, serves as a critical tool in mass spectrometry-based quantitative analysis. This guide provides a comprehensive overview of its applications, performance benchmarks against alternatives, and inherent limitations, supported by experimental data and detailed protocols.
Core Application: The Gold Standard Internal Standard
H-Tyr(3-I)-OH-¹³C₆ is primarily utilized as an internal standard for isotope dilution mass spectrometry (ID-MS). This technique is the gold standard for accurate quantification of its unlabeled counterpart, 3-iodo-L-tyrosine (monoiodotyrosine or MIT), in complex biological matrices such as serum and urine.[1][2] The ¹³C labeling provides a mass shift that allows the mass spectrometer to distinguish the internal standard from the endogenous analyte, while its chemical and physical properties remain nearly identical.
The significance of this application lies in the clinical relevance of 3-iodo-L-tyrosine. Elevated levels of this metabolite in urine are associated with iodotyrosine dehalogenase 1 deficiency, a form of congenital hypothyroidism.[1] Accurate measurement is therefore crucial for diagnostic and research purposes.
Performance Comparison: Why Isotope Dilution Excels
The use of a stable isotope-labeled internal standard like H-Tyr(3-I)-OH-¹³C₆ offers significant advantages over other quantitative techniques, such as external calibration or the use of non-isotopic internal standards.
Key Advantages:
-
Enhanced Accuracy and Precision: Because the labeled standard behaves almost identically to the analyte during sample preparation (e.g., extraction, derivatization) and analysis (e.g., chromatography, ionization), it effectively corrects for sample loss and variability.[3][4][5] This results in superior accuracy and precision, with reported coefficients of variation (CVs) for similar methods often below 10%.[6][7]
-
Correction for Matrix Effects: Biological samples contain numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. As the labeled internal standard is affected by the matrix in the same way as the analyte, it provides robust normalization for these effects.[3][8]
-
Superiority over Deuterated Standards: While deuterium (B1214612) (²H)-labeled standards are also used, ¹³C-labeled standards are often preferred.[8][9] This is because the larger mass difference between ¹³C and ¹²C compared to ²H and ¹H is less likely to cause a chromatographic shift (isotope effect), ensuring the internal standard and analyte co-elute perfectly.[8][9]
Quantitative Performance Data
| Parameter | Typical Performance of ¹³C-Isotope Dilution LC-MS/MS Methods | Reference |
| Precision (CV) | Intra-assay: 1.6% - 7.6%; Inter-assay: 1.9% - 9.0% | [6][10][11] |
| Accuracy (Recovery) | 92.8% - 100.66% | [6][7][10] |
| Linearity (r²) | > 0.999 | [10] |
| Lower Limit of Quantification | Analyte-dependent, typically in the low ng/mL to pg/mL range | [11][12] |
Limitations and Considerations
Despite its advantages, the use of H-Tyr(3-I)-OH-¹³C₆ is not without its limitations:
-
Cost and Commercial Availability: The synthesis of stable isotope-labeled compounds is a complex process, making them significantly more expensive than their unlabeled counterparts.[3] The commercial availability of highly specific labeled compounds may also be limited.[8]
-
Potential for Isotopic Contribution: It is crucial to ensure the isotopic purity of the labeled standard to prevent any contribution to the unlabeled analyte signal.
-
Method Development Requirement: The implementation of an isotope dilution LC-MS/MS method requires significant expertise in analytical chemistry for proper validation and consistent performance.[3]
Alternative Methodologies
While isotope dilution MS is the preferred method for quantification, other techniques exist for related applications:
-
Tyrosine Hydroxylase Activity Assays: H-Tyr(3-I)-OH is a known potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[2] For measuring the activity of this enzyme, alternatives to tracking a labeled substrate include HPLC-based methods that measure the formation of L-DOPA[7][13] or real-time colorimetric plate reader assays.[14][15]
-
Peptide and Protein Quantification: An alternative to using labeled peptide standards is the chemical derivatization of tyrosine residues with iodine, followed by quantification using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[16] This method offers high sensitivity but involves an additional sample preparation step.
Experimental Protocols
Below is a representative experimental workflow for the quantification of 3-iodo-L-tyrosine in a biological sample using H-Tyr(3-I)-OH-¹³C₆ as an internal standard.
Sample Preparation and Extraction
-
Spiking: To 100 µL of serum or urine, add a known concentration of H-Tyr(3-I)-OH-¹³C₆ in solution.
-
Protein Precipitation: Add 150 µL of acetonitrile (B52724) or methanol (B129727) to the sample to precipitate proteins.[6][11] Vortex vigorously.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.
-
Solid-Phase Extraction (Optional): For cleaner samples and improved sensitivity, the supernatant can be further purified using a solid-phase extraction (SPE) cartridge (e.g., mixed-mode or reversed-phase).[10][17]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: Inject the prepared sample onto a reversed-phase C18 HPLC column.[11] Elute the analytes using a gradient of mobile phases, typically water with a small amount of formic acid (Mobile Phase A) and acetonitrile or methanol with formic acid (Mobile Phase B).
-
Mass Spectrometric Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive ion mode with an electrospray ionization (ESI) source.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both the analyte (3-iodo-L-tyrosine) and the internal standard (H-Tyr(3-I)-OH-¹³C₆). This highly selective detection mode minimizes interferences.
-
Quantification: Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the relevant biological pathway.
Caption: Isotope Dilution Mass Spectrometry Workflow.
Caption: Inhibition of Tyrosine Hydroxylase by H-Tyr(3-I)-OH.
References
- 1. Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iroatech.com [iroatech.com]
- 4. researchgate.net [researchgate.net]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and evaluation of a reference measurement procedure for the determination of total 3,3',5-triiodothyronine in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-sensitivity LC-MS/MS quantification of peptides and proteins in complex biological samples: the impact of enzymatic digestion and internal standard selection on method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly sensitive assay for tyrosine hydroxylase activity by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Capillary HPLC-ICPMS and tyrosine iodination for the absolute quantification of peptides using generic standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: H-Tyr(3-I)-OH-13C6 vs. Deuterated Tyrosine Standards for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in high-precision quantitative analysis, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. In mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between H-Tyr(3-I)-OH-13C6, a carbon-13 labeled 3-iodotyrosine, and commonly used deuterated tyrosine standards.
This comparison will delve into the key performance characteristics of these internal standards, supported by established principles of bioanalysis and illustrative experimental data. We will explore aspects of chromatographic behavior, isotopic stability, and matrix effect compensation to guide the selection of the most suitable standard for demanding applications in proteomics, metabolomics, and pharmacokinetic studies.
Executive Summary: The Superiority of Carbon-13 Labeling
While both carbon-13 (¹³C) and deuterium (B1214612) (²H or D) labeled standards are widely employed, ¹³C-labeled compounds, such as this compound, are generally considered superior for quantitative bioanalysis. The closer physicochemical similarity of ¹³C-labeled standards to the unlabeled analyte ensures more accurate compensation for analytical variability. Deuterated standards, although often more readily available and less expensive, can introduce complications such as chromatographic shifts and the potential for isotopic instability, which can compromise data integrity.[1][2]
Performance Characteristics: A Comparative Analysis
The ideal internal standard should co-elute with the analyte, exhibit identical extraction recovery, and experience the same matrix effects.[3] Here, we compare this compound and deuterated tyrosine standards based on these critical parameters.
| Performance Parameter | This compound (¹³C-labeled) | Deuterated Tyrosine Standards (e.g., Tyrosine-d4) | Key Considerations & References |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with the unlabeled analyte. | Variable: Can exhibit a chromatographic shift, often eluting slightly earlier in reversed-phase chromatography. | The "deuterium isotope effect" can alter the physicochemical properties of the molecule, leading to separation from the analyte. This can result in differential matrix effects.[4][5] |
| Isotopic Stability | High: The ¹³C label is integrated into the carbon skeleton and is not susceptible to exchange. | Generally High, but Potential for H/D Exchange: Deuterium atoms, especially on heteroatoms, can be prone to exchange with protons from the solvent. | Deuterium loss can lead to the formation of the unlabeled analyte, artificially inflating its measured concentration.[4][6] |
| Matrix Effect Compensation | Excellent: Co-elution ensures that the internal standard and analyte experience the exact same matrix effects. | Good, but can be Variable: Chromatographic shifts can lead to the internal standard and analyte being in different matrix environments at the time of ionization, resulting in incomplete compensation for ion suppression or enhancement. | Studies have demonstrated that ¹³C-labeled standards provide more effective compensation for matrix effects, leading to improved accuracy and precision.[4][7] |
| Fragmentation Pattern | Identical: The fragmentation pattern in MS/MS is typically identical to the unlabeled analyte. | Can be Altered: The presence of deuterium can sometimes alter fragmentation patterns, which may require different MRM transitions. | Altered fragmentation can complicate method development and data analysis.[5] |
Experimental Protocols
A robust and well-defined experimental protocol is essential for achieving accurate and precise quantitative results. The following provides a generalized methodology for a typical LC-MS/MS workflow for the quantification of tyrosine or its modified forms using a stable isotope-labeled internal standard.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh a known amount of the analyte (e.g., 3-iodotyrosine) and the internal standard (this compound or deuterated tyrosine). Dissolve each in an appropriate solvent, such as methanol (B129727) or acetonitrile (B52724), to create concentrated stock solutions. Store these solutions at -20°C to ensure stability.[8]
-
Calibration Standards: Perform serial dilutions of the analyte stock solution to create a series of working solutions at different concentrations. These will be used to generate a calibration curve.[9]
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).[9]
Sample Preparation (Protein Precipitation)
This protocol is suitable for biological matrices such as plasma or serum.
-
Aliquoting: Aliquot a precise volume of the biological sample (e.g., 100 µL) into a microcentrifuge tube.[8]
-
Internal Standard Addition: Add a fixed volume of the internal standard working solution to each sample, calibration standard, and quality control sample.[8]
-
Protein Precipitation: Add a precipitating agent, such as cold acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the sample volume), to each tube. Vortex for 1 minute to precipitate proteins.[9]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[9]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of tyrosine and its analogs.[4]
-
Mobile Phase: A typical mobile phase consists of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[4] A gradient elution is employed to achieve optimal separation.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for tyrosine analysis.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:
-
Data Analysis
-
Peak Integration: Integrate the peak areas for the analyte and the internal standard in each sample.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. A linear regression with 1/x or 1/x² weighting is typically used.[9]
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating the analyte/internal standard peak area ratio from the calibration curve.[8]
Visualizing Key Biological and Analytical Processes
To better illustrate the context in which these standards are used and the principles of the analytical workflow, the following diagrams were generated using Graphviz.
Caption: A typical experimental workflow for the quantification of tyrosine in biological samples.
Caption: Overview of the major tyrosine metabolism pathways.[11]
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway.[9][12]
Conclusion and Recommendations
For the highest level of accuracy and precision in quantitative bioanalysis by LC-MS/MS, a ¹³C-labeled internal standard such as this compound is the preferred choice. Its ability to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability. While deuterated internal standards are a viable alternative, they carry a higher risk of chromatographic shifts and incomplete compensation for matrix effects, which can introduce variability and potential inaccuracies into the final data.[3] The selection of an internal standard should be guided by the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
Pinpointing Protein Iodination: A Comparative Guide to Site Confirmation Using H-Tyr(3-I)-OH-¹³C₆
For researchers, scientists, and drug development professionals engaged in the precise analysis of protein modifications, confirming the exact site of iodination is a critical step in understanding protein structure, function, and therapeutic potential. This guide provides a comprehensive comparison of methodologies for identifying iodination sites, with a focus on the application of the stable isotope-labeled internal standard, H-Tyr(3-I)-OH-¹³C₆. Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation of its performance against alternative techniques.
Protein iodination, the covalent addition of iodine to amino acid residues, primarily tyrosine, is a key post-translational modification with significant implications in both physiological processes and biotechnological applications. From its role in thyroid hormone synthesis to its use as a tool for labeling proteins for imaging and structural studies, the ability to accurately identify which residues are iodinated is paramount. The introduction of H-Tyr(3-I)-OH-¹³C₆ as an internal standard in mass spectrometry-based workflows offers a powerful approach for confident and quantitative site confirmation.
Comparison of Iodination Site Confirmation Methods
The selection of a method for identifying protein iodination sites depends on several factors, including the required sensitivity, the availability of specialized equipment, and the desired level of quantification. Here, we compare the use of H-Tyr(3-I)-OH-¹³C₆ as an internal standard in a Liquid Chromatography-Mass Spectrometry (LC-MS) workflow with other common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) | Quantitative Capability |
| LC-MS with H-Tyr(3-I)-OH-¹³C₆ Internal Standard | A known amount of the stable isotope-labeled iodotyrosine standard is spiked into the proteolytically digested protein sample. The iodinated peptides from the protein and the standard are co-eluted and detected by mass spectrometry. The ratio of the signal intensities of the endogenous iodinated peptide to the labeled standard allows for accurate quantification and confident identification based on the known mass shift. | High specificity and accuracy due to the co-eluting internal standard which corrects for variations in sample preparation and instrument response.[1] Provides absolute or relative quantification. Non-radioactive. | Requires access to a mass spectrometer. The synthesis of the labeled standard can be costly. | Low fmol to high amol range | Excellent (Absolute/Relative) |
| Radioiodination (e.g., using ¹²⁵I) and Peptide Mapping | Proteins are labeled with a radioactive iodine isotope. Following enzymatic digestion, the resulting peptides are separated by chromatography, and the radioactive peptides are detected. | Extremely high sensitivity. Well-established technique. | Involves handling of radioactive materials, requiring special laboratory procedures and disposal. Provides relative quantification. Potential for protein damage due to the labeling process. | High amol to zmol range | Good (Relative) |
| Label-Free LC-MS/MS | Iodinated proteins are digested, and the resulting peptides are analyzed by LC-MS/MS. Iodinated peptides are identified by the characteristic mass shift of iodine (+125.9 Da for mono-iodination). Quantification is based on the signal intensity or spectral counts of the identified iodinated peptides. | Does not require specialized labeling reagents. Can be applied to a wide range of samples. | Susceptible to variations in sample preparation and instrument performance, leading to lower quantitative accuracy and precision compared to stable isotope labeling methods.[2] | fmol to pmol range | Moderate (Relative) |
| Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) Mass Spectrometry | These fragmentation techniques are particularly effective for localizing post-translational modifications on peptides. They preserve the labile iodine-tyrosine bond better than collision-induced dissociation (CID). | Provides unambiguous site localization, especially for peptides with multiple potential iodination sites.[3] | Not available on all mass spectrometers. Can have lower fragmentation efficiency for some peptides. | fmol to pmol range | Good (Relative) |
Experimental Protocols
Protocol 1: Confirming Iodination Site using H-Tyr(3-I)-OH-¹³C₆ and LC-MS/MS
This protocol outlines the general steps for the quantitative analysis of protein iodination sites using a stable isotope-labeled internal standard.
1. Protein Iodination and Purification:
-
Iodinate the target protein using a suitable method (e.g., Iodo-Beads, Chloramine-T).
-
Purify the iodinated protein to remove excess iodination reagents, for example, by dialysis or size-exclusion chromatography.
2. Sample Preparation and Digestion:
-
Denature the purified iodinated protein (e.g., using 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Spike in a known amount of H-Tyr(3-I)-OH-¹³C₆.
-
Digest the protein into peptides using a specific protease (e.g., trypsin) overnight at 37°C.[4][5][6]
3. Peptide Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.
4. LC-MS/MS Analysis:
-
Separate the peptides using a reversed-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) mode to identify and quantify the iodinated peptides and the ¹³C₆-labeled internal standard.
5. Data Analysis:
-
Identify the iodinated peptides by searching the MS/MS data against a protein database, specifying iodination of tyrosine as a variable modification.
-
Quantify the iodinated peptide by calculating the peak area ratio of the endogenous iodinated peptide to the co-eluting H-Tyr(3-I)-OH-¹³C₆ internal standard.
Protocol 2: Radioiodination and Autoradiography
This protocol provides a general outline for identifying iodinated peptides using radioisotopes.
1. Radioiodination:
-
Label the protein of interest with ¹²⁵I using a method such as the Chloramine-T or Iodogen method in a certified radiological laboratory.
-
Quench the reaction and remove free ¹²⁵I using a desalting column.
2. Protein Digestion:
-
Denature, reduce, and alkylate the radiolabeled protein.
-
Digest the protein with a suitable protease (e.g., trypsin).
3. Peptide Separation:
-
Separate the resulting peptides using high-performance liquid chromatography (HPLC).
-
Collect fractions at regular intervals.
4. Detection:
-
Measure the radioactivity of each fraction using a gamma counter.
-
Identify the radioactive peaks corresponding to the iodinated peptides.
-
Further analyze the radioactive fractions by mass spectrometry or Edman degradation to determine the sequence and pinpoint the site of iodination.
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the key workflows.
Caption: Workflow for iodination site confirmation using H-Tyr(3-I)-OH-¹³C₆.
Caption: Example signaling pathway involving tyrosine iodination.
Conclusion
The confirmation of protein iodination sites is a critical aspect of proteomics research with broad applications. While various methods exist, the use of a stable isotope-labeled internal standard like H-Tyr(3-I)-OH-¹³C₆ in conjunction with LC-MS offers a robust, sensitive, and quantitative approach.[1] This method overcomes many of the limitations associated with traditional radioiodination and label-free techniques, providing researchers with a reliable tool for the precise characterization of iodinated proteins. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate methodology for their specific research needs.
References
- 1. High-sensitivity LC-MS/MS quantification of peptides and proteins in complex biological samples: the impact of enzymatic digestion and internal standard selection on method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of spectral counting and metabolic stable isotope labeling for use with quantitative microbial proteomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
Assessing the Biological Equivalence of Labeled vs. Unlabeled 3-Iodotyrosine: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the biological equivalence of labeled and unlabeled compounds is paramount for the accuracy and reliability of experimental data. This guide provides a comparative framework for assessing the biological equivalence of labeled versus unlabeled 3-iodotyrosine, a critical intermediate in thyroid hormone synthesis and a known inhibitor of tyrosine hydroxylase.[1] While isotopic labeling is a powerful tool for tracing molecular pathways, it is crucial to verify that the label does not alter the compound's inherent biological activity.[2]
Performance Comparison: Labeled vs. Unlabeled 3-Iodotyrosine
The primary biological activity of 3-iodotyrosine relevant to many research applications is its ability to inhibit tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines such as dopamine.[3][4][5] The introduction of an isotopic label, whether radioactive (e.g., ¹²⁵I, ¹³¹I) or stable (e.g., ¹³C, ²H), should ideally not impact this inhibitory function. The biological equivalence can be quantitatively assessed by comparing the half-maximal inhibitory concentration (IC50) of the labeled and unlabeled forms.
| Parameter | Unlabeled 3-Iodotyrosine | Labeled 3-Iodotyrosine | Key Considerations |
| Inhibition of Tyrosine Hydroxylase (IC50) | Expected to be the baseline value. | Should be statistically equivalent to the unlabeled form. | Any significant deviation may indicate that the label interferes with the binding to the enzyme's active site. |
| Binding Affinity (Kd) | Reference value for binding to target enzymes. | Should exhibit a similar dissociation constant. | Alterations in binding affinity can affect the compound's potency and specificity. |
| Cellular Uptake and Efflux | Characterized by specific transport mechanisms. | Transport kinetics should remain unchanged. | The label should not hinder or enhance the molecule's ability to cross cell membranes. |
Experimental Protocols
To experimentally validate the biological equivalence, a robust and reproducible protocol is essential. The following is a detailed methodology for a tyrosine hydroxylase inhibition assay, which can be adapted to compare labeled and unlabeled 3-iodotyrosine.
Tyrosine Hydroxylase Inhibition Assay
This protocol is based on the principles of enzyme kinetics and spectrophotometric detection of the product of the enzymatic reaction.[6]
Materials:
-
Tyrosinase (as a model enzyme, or purified tyrosine hydroxylase)
-
L-Tyrosine (B559521) (substrate)
-
Unlabeled 3-Iodotyrosine
-
Labeled 3-Iodotyrosine (e.g., ¹²⁵I-3-Iodotyrosine)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Spectrophotometer
-
96-well microplates or quartz cuvettes
Procedure:
-
Prepare a stock solution of L-tyrosine in phosphate buffer.
-
Prepare a series of dilutions of both unlabeled and labeled 3-iodotyrosine in phosphate buffer.
-
Set up the reaction mixtures in the wells of a microplate or in cuvettes. Each reaction should contain:
-
A fixed concentration of L-tyrosine (e.g., in the range of 0.2–1.2 mM).
-
Varying concentrations of either unlabeled or labeled 3-iodotyrosine.
-
Phosphate buffer to reach the final volume.
-
-
Initiate the reaction by adding a fixed amount of tyrosinase to each well.
-
Monitor the reaction by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm for the formation of dopachrome) over time (e.g., for 20 minutes at 1-minute intervals).
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plots.
-
Plot the reaction rates against the concentration of the inhibitor (labeled and unlabeled 3-iodotyrosine) to determine the IC50 values for each.
-
Statistical analysis should be performed to determine if there is a significant difference between the IC50 values of the labeled and unlabeled compounds.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the relevant biological pathway and a proposed experimental workflow.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope effects in mechanistic studies of l-tyrosine halogen derivatives hydroxylation catalyzed by tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stoichiometric labeling of peptides by iodination on tyrosyl or histidyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Accuracy of Tyrosine Quantification in Complex Biological Matrices: Featuring H-Tyr(3-I)-OH-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of internal standards for the accurate quantification of tyrosine in complex biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the performance of the widely accepted "gold standard" stable isotope-labeled internal standards and compare them to the theoretical advantages and potential considerations of using a halogenated, isotopically labeled analog, H-Tyr(3-I)-OH-13C6.
Introduction
Accurate measurement of tyrosine, a critical amino acid, is paramount in various research fields, from understanding metabolic diseases to developing novel therapeutics. The inherent complexity and variability of biological samples necessitate the use of internal standards to ensure reliable and reproducible quantification. Stable isotope-labeled (SIL) internal standards are considered the benchmark due to their chemical and physical similarity to the analyte of interest.[1][2][3] This guide will present experimental data from established SIL methods and provide a framework for evaluating the potential of novel standards like this compound.
Quantitative Performance of Internal Standards for Tyrosine and its Metabolites
The following tables summarize the quantitative performance of commonly used stable isotope-labeled internal standards for tyrosine and its modified forms in complex biological matrices, as reported in peer-reviewed literature. While direct experimental data for this compound is not publicly available, the data presented for analogous compounds provide a strong benchmark for expected performance.
Table 1: Performance Characteristics of 13C-Labeled Internal Standards for Tyrosine Metabolite Quantification in Human Plasma
| Analyte | Internal Standard | Linearity (ng/mL) | Accuracy (%) | Precision (CV%) | Recovery (%) | LOQ (ng/mL) | Reference |
| 3-Nitro-l-tyrosine (3-NT) | 3-NT-13C6 | 0.1 - 3.0 | 95 - 105 | < 10 | Not Reported | 0.100 | [4][5][6] |
| 3-Chloro-l-tyrosine (3-CT) | 3-CT-13C6 | 0.1 - 3.0 | 95 - 105 | < 10 | Not Reported | 0.098 | [4][5][6] |
| 3-Bromo-l-tyrosine (3-BT) | 3-BT-13C6 | 0.1 - 3.0 | 95 - 105 | < 10 | Not Reported | 0.096 | [4][5][6] |
Table 2: Performance Characteristics of 13C-Labeled Internal Standards for Tyrosine and Nitrotyrosine in Mouse Liver
| Analyte | Internal Standard | Recovery (%) | LOQ | Reference |
| Tyrosine (TYR) | [13C9]-TYR | 94.4 | 100 nM | [7] |
| Nitrotyrosine (NTYR) | [13C9]-NTYR | 95.6 | 0.5 nM | [7] |
Experimental Protocols
The following is a representative experimental protocol for the quantification of tyrosine and its metabolites in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is synthesized from methodologies reported in the literature.[4][8]
Objective: To accurately quantify the concentration of tyrosine and its metabolites in human plasma samples.
Materials:
-
Human plasma samples
-
Tyrosine and metabolite standards
-
Stable isotope-labeled internal standards (e.g., 13C6-Tyrosine)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
-
Water, LC-MS grade
-
Methanol, LC-MS grade
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution (concentration will depend on the expected analyte concentration).
-
Add 10 µL of 0.2% TFA and vortex for 1 minute.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 12,500 RPM for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 30 µL of 0.1% FA in water for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-20 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM transitions for the native analyte and the stable isotope-labeled internal standard must be optimized. For example, for tyrosine, the transition m/z 182.2 -> 136.1 is often monitored, and for [13C6]tyrosine, m/z 188.1 -> 142.1 would be used.[9]
-
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Comparison
Experimental Workflow for Tyrosine Quantification
The following diagram illustrates the key steps in a typical LC-MS/MS workflow for the quantification of tyrosine using a stable isotope-labeled internal standard.
Caption: Figure 1: A generalized workflow for quantifying tyrosine in biological samples.
Comparison of Internal Standards for Tyrosine Quantification
This diagram provides a logical comparison between the established "gold standard" stable isotope-labeled tyrosine and the theoretical considerations for using this compound.
Caption: Figure 2: A logical comparison of internal standard properties.
Discussion and Conclusion
The use of stable isotope-labeled internal standards, such as 13C6- or 13C9-labeled tyrosine, is a well-validated and robust approach for the accurate quantification of tyrosine and its metabolites in complex biological matrices.[7][9] The data presented in this guide demonstrate that these methods can achieve high levels of accuracy, precision, and sensitivity.
Evaluating this compound:
While direct comparative data is not available, we can infer the potential performance of this compound based on established analytical principles.
-
Advantages: The combination of 13C labeling and iodination provides a significant mass shift from endogenous tyrosine. This large mass difference can be advantageous in minimizing any potential for isotopic crosstalk or spectral interference, particularly in highly complex matrices or when using lower-resolution mass spectrometers.
-
Considerations: The addition of an iodine atom to the tyrosine ring introduces a chemical modification. This could potentially alter the chromatographic retention time and ionization efficiency of the internal standard relative to the native analyte. While likely to be minor, these differences would need to be carefully evaluated during method development and validation to ensure that the internal standard accurately tracks the behavior of the analyte throughout the entire analytical process. The stability of the iodo-tyrosine bond during sample processing and ionization should also be confirmed.
References
- 1. Evaluation of Protein Quantification using Standard Peptides Containing Single Conservative Amino Acid Replacements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmiweb.com [pharmiweb.com]
- 3. iroatech.com [iroatech.com]
- 4. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of nitrotyrosine and tyrosine by high-performance liquid chromatography with tandem mass spectrometry and immunohistochemical analysis in livers of mice administered acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
- 9. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Labeled Amino Acids in Fluxomics: A Comparative Look at H-Tyr(3-I)-OH-13C6
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis, or fluxomics, is a powerful technique for elucidating the intricate network of metabolic pathways within biological systems. The choice of tracer, a stable isotope-labeled molecule, is critical for the success of these studies. While commonly used labeled amino acids like ¹³C- and ¹⁵N-leucine or glutamine have well-established protocols, novel tracers such as H-Tyr(3-I)-OH-¹³C₆ (¹³C-labeled 3-iodotyrosine) present unique characteristics. This guide provides a comparative overview of H-Tyr(3-I)-OH-¹³C₆ and other labeled amino acids for fluxomics applications, supported by established methodologies and theoretical considerations.
Introduction to Labeled Amino Acids in Fluxomics
Stable isotope tracing is a cornerstone of metabolic research, allowing scientists to track the fate of atoms through complex biochemical reactions.[1] By introducing a labeled substrate, such as an amino acid with heavier isotopes like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), researchers can measure the rate of metabolic conversions, providing a dynamic view of cellular activity.[2] These non-radioactive isotopes are safe for a wide range of biological studies, including those in humans.[1][3]
The selection of a labeled amino acid is a critical first step in designing a fluxomics experiment and depends heavily on the research question.[4] For instance, uniformly ¹³C-labeled glucose is often used to probe central carbon metabolism, while labeled amino acids can provide more specific insights into amino acid metabolism, protein synthesis, and their contributions to other pathways.[4]
H-Tyr(3-I)-OH-¹³C₆: A Novel Tracer with Unique Properties
H-Tyr(3-I)-OH-¹³C₆ is a stable isotope-labeled version of 3-iodotyrosine. 3-iodotyrosine is a naturally occurring intermediate in the synthesis of thyroid hormones.[5][6] Its use as a tracer in fluxomics is not yet widely documented in peer-reviewed literature, and direct comparative studies with other labeled amino acids are scarce. However, its unique chemical properties suggest potential advantages and disadvantages.
The most notable feature of this molecule is the presence of an iodine atom. In mass spectrometry, iodine's significant mass defect can provide a unique signature, potentially simplifying the identification of labeled fragments against a complex biological background.[7] Halogenation can also influence the chemical properties of the amino acid, which may be advantageous in specific analytical workflows.[8]
However, a critical consideration is the known biological activity of 3-iodotyrosine as an inhibitor of tyrosine hydroxylase, a key enzyme in the dopamine (B1211576) synthesis pathway.[5][9] This inhibitory effect could perturb the very metabolic pathways under investigation, a significant confounding factor that must be carefully controlled for and considered when interpreting results.
Comparison with Conventional Labeled Amino Acids
Conventional stable isotope-labeled amino acids, such as those uniformly labeled with ¹³C or ¹⁵N, are the current gold standard in fluxomics.[10] Their primary advantage is that they are chemically and biologically identical to their unlabeled counterparts, meaning they trace metabolic pathways without significantly altering them.
The table below summarizes a theoretical comparison between H-Tyr(3-I)-OH-¹³C₆ and a conventional labeled amino acid like U-¹³C₆-Tyrosine, based on their chemical properties and known biological activities.
| Feature | H-Tyr(3-I)-OH-¹³C₆ | U-¹³C₆-Tyrosine (Conventional) |
| Isotopic Label | ¹³C | ¹³C |
| Unique Feature | Iodine atom | Standard amino acid structure |
| Mass Spectrometry | Potentially unique mass defect for easier detection | Well-characterized fragmentation patterns |
| Biological Activity | Known inhibitor of tyrosine hydroxylase | Biologically inert tracer |
| Potential for Perturbation | High, may alter metabolic fluxes | Low, considered a true tracer |
| Data Availability | Limited | Extensive |
| Primary Use Case | Potentially for specific targeted analyses where iodine provides an advantage | General fluxomics studies of tyrosine metabolism and protein synthesis |
Experimental Protocols
General Protocol for Stable Isotope Tracing in Cell Culture
This protocol outlines the key steps for a typical fluxomics experiment using a labeled amino acid.
1. Cell Culture and Labeling:
-
Seed cells in appropriate culture plates and grow to a desired confluency (e.g., 80%).
-
Prepare a labeling medium by supplementing a nutrient-free medium with the stable isotope tracer (e.g., H-Tyr(3-I)-OH-¹³C₆ or U-¹³C₆-Tyrosine) at a specific concentration and dialyzed fetal bovine serum.
-
Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubate the cells for a predetermined time to allow for the incorporation of the label and to reach a metabolic and isotopic steady state. This time may need to be determined empirically through a pilot study.[4]
2. Metabolite Extraction:
-
After incubation, quickly remove the labeling medium and wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol (B129727) to each well to quench metabolism and extract polar metabolites.
-
Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
3. Mass Spectrometry Analysis:
-
Reconstitute the dried metabolite extracts in an appropriate solvent.
-
Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
For LC-MS, use a high-resolution mass spectrometer to accurately resolve isotopologues.
-
Acquire data in both positive and negative ionization modes to cover a broader range of metabolites.
4. Data Analysis and Flux Estimation:
-
Process the raw mass spectrometry data to identify metabolites and determine the isotopic labeling patterns.
-
Use computational software to perform metabolic flux analysis (MFA). This involves fitting the experimental labeling data to a metabolic network model to estimate the intracellular fluxes.
Specific Considerations for H-Tyr(3-I)-OH-¹³C₆
When adapting this protocol for H-Tyr(3-I)-OH-¹³C₆, the following points are crucial:
-
Control Experiments: Due to its inhibitory effects, it is essential to run parallel control experiments with unlabeled 3-iodotyrosine at the same concentration to assess its impact on cell metabolism and viability.
-
Mass Spectrometry Method Development: The presence of iodine may require optimization of the mass spectrometry parameters to ensure accurate detection and fragmentation.
-
Data Interpretation: The interpretation of flux data must account for any metabolic perturbations caused by the tracer itself.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a fluxomics experiment.
Tyrosine Metabolism Pathway
Understanding the metabolic fate of tyrosine is crucial for interpreting tracer data. The diagram below outlines key pathways of tyrosine metabolism.
Conclusion
H-Tyr(3-I)-OH-¹³C₆ represents a novel, yet largely uncharacterized, tracer for metabolic flux analysis. Its unique chemical properties, particularly the presence of an iodine atom, may offer advantages in specific mass spectrometry-based applications. However, its known biological activity as an enzyme inhibitor is a significant concern that necessitates careful experimental design and data interpretation.
For most general fluxomics studies, conventional labeled amino acids such as U-¹³C₆-Tyrosine remain the more reliable choice due to their biological inertness and the extensive body of literature supporting their use. Future research involving direct experimental comparisons is needed to fully elucidate the potential benefits and drawbacks of H-Tyr(3-I)-OH-¹³C₆ and to define its specific applications in the field of fluxomics. Researchers considering the use of this novel tracer should proceed with caution, incorporating rigorous control experiments to account for its potential metabolic perturbations.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 4. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 6. caringsunshine.com [caringsunshine.com]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Experimental Reproducibility Using H-Tyr(3-I)-OH-¹³C₆
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. In quantitative analyses, particularly those employing mass spectrometry or nuclear magnetic resonance (NMR), the choice of internal standard is a critical factor influencing the accuracy and reliability of the data. This guide provides an objective comparison of H-Tyr(3-I)-OH-¹³C₆, a ¹³C-labeled 3-iodo-L-tyrosine, with its alternatives, focusing on experimental reproducibility and supported by available data.
H-Tyr(3-I)-OH-¹³C₆ is utilized as an internal standard or tracer in quantitative studies due to its chemical identity with the endogenous analyte, 3-iodo-L-tyrosine, a key intermediate in thyroid hormone synthesis and a potent inhibitor of tyrosine hydroxylase.[1][2][3][4] The incorporation of six stable ¹³C isotopes provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte in mass spectrometry without altering its chemical behavior.
Performance Comparison: H-Tyr(3-I)-OH-¹³C₆ vs. Alternatives
The primary alternatives to ¹³C-labeled standards are deuterated (²H-labeled) compounds. While both serve the purpose of an internal standard, their inherent properties can lead to significant differences in experimental reproducibility.
Key Performance Characteristics
| Feature | H-Tyr(3-I)-OH-¹³C₆ (¹³C-Labeled) | Deuterated Tyr(3-I)-OH (²H-Labeled) | Rationale & Implications for Reproducibility |
| Isotopic Stability | High: ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange with protons from the sample matrix or solvents.[5][6] | Variable: Deuterium (B1214612) atoms, particularly if located on exchangeable sites (-OH, -NH), can be prone to back-exchange. Even when on carbon atoms, in-source fragmentation can sometimes lead to label loss.[5][6] | The high stability of the ¹³C label ensures that the concentration of the internal standard remains constant throughout sample preparation and analysis, leading to higher accuracy and reproducibility. |
| Chromatographic Co-elution | Excellent: The physicochemical properties are nearly identical to the unlabeled analyte, ensuring they elute at the same time during liquid chromatography (LC).[5][7] | Good to Fair: The slightly different polarity of C-D bonds compared to C-H bonds can sometimes lead to a small shift in retention time in LC, which can affect the accuracy of quantification if not properly managed.[5] | Co-elution is crucial for accurate correction of matrix effects and variations in ionization efficiency. The superior co-elution of ¹³C-labeled standards contributes to more reliable and reproducible results. |
| Mass Spectral Interference | Lower Potential: The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the isotopic cluster of the unlabeled analyte.[5] | Higher Potential: While the natural abundance of deuterium is low, potential in-source fragmentation and H-D exchange can complicate mass spectra. | A cleaner analytical signal with less potential for spectral overlap, as is typical with ¹³C-labeling, simplifies data analysis and improves quantification accuracy. |
| Cost | Generally Higher: The synthesis of ¹³C-labeled compounds is often more complex and costly.[5][7] | Typically Lower: Deuterated standards are often less expensive and more widely available.[5][7] | While budget is a consideration, the higher initial cost of a ¹³C-labeled standard can be offset by the reduced time for method development and the higher confidence in the generated data.[6] |
Supporting Experimental Data
For instance, a study on the quantification of thyroid hormones using ¹³C₆-labeled T3 and T4 as internal standards demonstrated high precision and accuracy.[8] The reported validation data for the whole mouse brain is summarized below.
Table 1: Performance Metrics for a Validated LC-MS/MS Assay Using ¹³C₆-Labeled Thyroid Hormone Internal Standards
| Parameter | Performance |
| Linearity (r²) | >0.996 |
| Limit of Quantification | 0.08 to 0.6 pg/mg |
| Intra-day Precision (%CV) | 4.2 - 14.02% |
| Inter-day Precision (%CV) | 0.4 - 17.9% |
| Accuracy | 84.9% - 114.8% |
Data extracted from a study on the quantification of thyroid hormones in mouse brain using ¹³C₆-labeled internal standards.[8]
This data showcases the high level of reproducibility and accuracy that can be achieved with ¹³C₆-labeled internal standards in a complex biological matrix. In contrast, while studies using deuterated standards for similar molecules report improved quantification, they often lack this level of detailed public validation data.[9]
Experimental Protocols
The following is a generalized protocol for the use of H-Tyr(3-I)-OH-¹³C₆ as an internal standard in a quantitative LC-MS/MS assay, based on methodologies for similar analytes.[8][9][10]
Protocol: Quantitative Analysis of 3-Iodo-L-tyrosine using H-Tyr(3-I)-OH-¹³C₆ Internal Standard
-
Preparation of Standard Solutions:
-
Prepare a stock solution of H-Tyr(3-I)-OH-¹³C₆ in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standard solutions containing known concentrations of unlabeled 3-iodo-L-tyrosine and a constant concentration of the H-Tyr(3-I)-OH-¹³C₆ internal standard.
-
-
Sample Preparation:
-
To the biological sample (e.g., plasma, tissue homogenate), add a known amount of the H-Tyr(3-I)-OH-¹³C₆ internal standard solution.
-
Perform protein precipitation, typically with a cold organic solvent like acetonitrile (B52724) or methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Perform chromatographic separation using a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Analyze the eluent using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for both the unlabeled 3-iodo-L-tyrosine and the H-Tyr(3-I)-OH-¹³C₆ internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of 3-iodo-L-tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in utilizing H-Tyr(3-I)-OH-¹³C₆ for reproducible quantitative analysis.
Caption: A typical experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: The role of 3-Iodotyrosine (H-Tyr(3-I)-OH) in the context of tyrosine metabolism and thyroid hormone synthesis.
Conclusion
Based on fundamental principles of isotope dilution mass spectrometry and supported by performance data from analogous compounds, H-Tyr(3-I)-OH-¹³C₆ is expected to provide superior experimental reproducibility compared to its deuterated alternatives. Its high isotopic stability and excellent co-elution with the unlabeled analyte minimize potential sources of error, leading to more accurate and reliable quantitative results. While the initial investment may be higher, the use of ¹³C-labeled standards like H-Tyr(3-I)-OH-¹³C₆ can enhance data quality and confidence, a crucial consideration in research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a liquid chromatography-tandem mass spectrometry method to enable quantification of 3-iodothyronamine from serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a validated liquid chromatography/tandem mass spectrometry method for the distinction of thyronine and thyronamine constitutional isomers and for the identification of new deiodinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of H-Tyr(3-I)-OH-¹³C₆: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before disposal, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE). This includes splash goggles, a full laboratory suit, a dust respirator, boots, and gloves.[2] A self-contained breathing apparatus should be used if there is a risk of inhaling the product, especially in powder form.[2] It is recommended to consult a specialist for specific situations, as the suggested protective clothing may not always be sufficient.[2]
In case of accidental exposure:
-
Inhalation: Move the individual to fresh air.[1]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water or shower.[1]
-
Eye Contact: Rinse eyes with plenty of water and remove contact lenses if present.[1]
-
Ingestion: Have the person drink water (up to two glasses). If they feel unwell, consult a doctor.[1]
Spill Management
For small spills, use appropriate tools to carefully collect the spilled material and place it into a designated waste disposal container.[2] For larger spills, a shovel can be used for the same purpose.[2] The primary goal during a spill cleanup is to avoid the generation of dust.[1]
Disposal Procedures
Waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[2] It is imperative not to mix H-Tyr(3-I)-OH-¹³C₆ with other waste.
Step-by-Step Disposal Protocol:
-
Containerization: Place the waste H-Tyr(3-I)-OH-¹³C₆ in its original container or a clearly labeled, suitable waste container.
-
Labeling: Ensure the container is tightly closed and accurately labeled with the chemical name: "H-Tyr(3-I)-OH-¹³C₆".
-
Segregation: Store the waste container separately from other chemical waste to prevent cross-contamination.
-
Waste Collection: Arrange for collection by a licensed chemical waste disposal service. Inform them of the nature of the compound.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and disposal vendor.
Quantitative Data Summary
| Parameter | Information | Source |
| Chemical Formula | C₉H₁₀INO₃ (for the unlabeled compound) | [3] |
| Molecular Weight | 307.1 g/mol (for the unlabeled compound) | [3] |
| Hazard Classification | Not a hazardous substance or mixture.[1] | [1] |
| Personal Protective Equipment | Splash goggles, full suit, dust respirator, boots, gloves.[2] | [2] |
| Extinguishing Media | Carbon dioxide, dry chemical extinguisher, water spray, fog, or foam.[2] | [2] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[2] | [2] |
Disposal Workflow
Caption: Disposal workflow for H-Tyr(3-I)-OH-¹³C₆.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
